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3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole Documentation Hub

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  • Product: 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole
  • CAS: 1240571-11-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole, a key building block i...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole, a key building block in the development of various pharmacologically active compounds. The document outlines a robust and efficient two-step synthetic pathway, commencing with the bromination of 1H-1,2,4-triazole to yield the pivotal intermediate, 3,5-Dibromo-1H-1,2,4-triazole. Subsequently, the guide details the N-alkylation of this intermediate with a suitable 2-methoxyethyl halide. A critical discussion on the regioselectivity of the N-alkylation step is presented, offering insights into the factors governing the formation of the desired N1-isomer. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development, providing both theoretical understanding and practical, step-by-step protocols.

Introduction

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents exhibiting diverse biological activities, including antifungal, antiviral, and anticancer properties. The unique electronic and structural features of the triazole ring allow it to act as a stable, aromatic platform for the introduction of various substituents, enabling the fine-tuning of a molecule's pharmacological profile. Specifically, N-substituted 3,5-dibromo-1,2,4-triazoles serve as versatile intermediates, where the bromine atoms can be readily displaced or utilized in cross-coupling reactions to introduce further molecular complexity.

The target molecule, 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole, incorporates a 2-methoxyethyl side chain, a common motif in drug design known to enhance solubility and modulate pharmacokinetic properties. This guide provides a detailed and scientifically grounded pathway for the synthesis of this important compound, emphasizing experimental rationale and providing actionable protocols.

Overall Synthesis Pathway

The synthesis of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole is efficiently achieved through a two-step sequence. The first step involves the exhaustive bromination of the commercially available 1H-1,2,4-triazole to produce the key intermediate, 3,5-Dibromo-1H-1,2,4-triazole. The second step is the regioselective N-alkylation of this intermediate with a 2-methoxyethyl halide.

Synthesis_Pathway Start 1H-1,2,4-triazole Reagent1 Bromine (Br2) Sodium Hydroxide (NaOH) Start->Reagent1 Intermediate 3,5-Dibromo-1H-1,2,4-triazole Reagent2 1-Bromo-2-methoxyethane Base (e.g., K2CO3) Intermediate->Reagent2 Product 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole Reagent1->Intermediate Reagent2->Product

Overall two-step synthesis pathway.

Part 1: Synthesis of 3,5-Dibromo-1H-1,2,4-triazole

The initial step in the synthesis is the bromination of 1H-1,2,4-triazole. This reaction proceeds via an electrophilic substitution mechanism on the electron-rich triazole ring. The use of elemental bromine in the presence of a base, such as sodium hydroxide, facilitates the deprotonation of the triazole N-H and the subsequent attack of the resulting triazolate anion on bromine. The reaction is typically carried out in a biphasic system to manage the reactivity and solubility of the reagents.

Causality Behind Experimental Choices:
  • Brominating Agent: Elemental bromine (Br₂) is a potent and readily available brominating agent suitable for this transformation. Other brominating agents like N-bromosuccinimide (NBS) can also be employed.[1]

  • Base: Sodium hydroxide is used to deprotonate the 1H-1,2,4-triazole, forming the more nucleophilic triazolate anion, which readily attacks the bromine. The basic conditions also neutralize the hydrobromic acid (HBr) byproduct formed during the reaction.

  • Solvent System: A biphasic system of water and a chlorinated solvent like dichloromethane (DCM) is often used. This allows for the dissolution of both the inorganic base and the organic starting material and product, facilitating the reaction at the interface and simplifying the work-up.

  • Temperature Control: The reaction is initiated at a low temperature (0 °C) to control the exothermic nature of the bromination and to minimize potential side reactions.

Detailed Experimental Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a mixture of 1H-1,2,4-triazole (e.g., 3.9 g, 56 mmol), water (50 mL), and dichloromethane (DCM, 15 mL) is prepared and cooled to 0 °C in an ice bath.[2]

  • Reagent Addition: A solution of bromine (e.g., 6.1 mL, 119 mmol) in DCM (15 mL) and a solution of sodium hydroxide (e.g., 6.78 g, 169 mmol) in water (20 mL) are added simultaneously and slowly dropwise to the stirred triazole mixture.[2] The rate of addition should be controlled to maintain the reaction temperature below 20 °C.[2]

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight to ensure complete conversion.

  • Work-up and Isolation: Concentrated hydrochloric acid is added to the reaction mixture to neutralize the excess base and precipitate the product. The solid product is then isolated by filtration, washed with water to remove any inorganic salts, and dried under vacuum.

Expected Results and Characterization:

This protocol typically affords 3,5-Dibromo-1H-1,2,4-triazole as a solid with a yield of around 65%.[2] The product can be characterized by standard analytical techniques:

PropertyExpected Value
Appearance White to off-white solid
Molecular Weight 226.86 g/mol
Mass Spectrum (ESI) m/z 224 [M-H]⁻
Purity (by HPLC) >95%

Part 2: Synthesis of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole

The second and final step is the N-alkylation of the 3,5-Dibromo-1H-1,2,4-triazole intermediate with a suitable 2-methoxyethyl halide, such as 1-bromo-2-methoxyethane. This reaction is a nucleophilic substitution where the deprotonated triazole nitrogen attacks the electrophilic carbon of the alkylating agent.

The Challenge of Regioselectivity:

A critical consideration in the N-alkylation of unsymmetrically substituted 1,2,4-triazoles is regioselectivity. The triazolate anion has two potentially nucleophilic nitrogen atoms (N1 and N2), which can lead to the formation of two isomeric products.

Regioselectivity Intermediate 3,5-Dibromo-1H-1,2,4-triazole Anion Alkylating_Agent 1-Bromo-2-methoxyethane Intermediate->Alkylating_Agent N1_Product 1-(2-methoxyethyl)-3,5-dibromo-1H-1,2,4-triazole (N1-isomer) N2_Product 2-(2-methoxyethyl)-3,5-dibromo-2H-1,2,4-triazole (N2-isomer) Alkylating_Agent->N1_Product Attack at N1 Alkylating_Agent->N2_Product Attack at N2

Potential N-alkylation pathways leading to isomeric products.

The ratio of the N1 and N2 isomers is influenced by several factors, including:

  • Steric Hindrance: The substituents on the triazole ring can sterically hinder the approach of the alkylating agent to one of the nitrogen atoms.

  • Electronic Effects: The electron-withdrawing or -donating nature of the substituents can influence the nucleophilicity of the adjacent nitrogen atoms.

  • Reaction Conditions: The choice of solvent, base, and temperature can also affect the regioselectivity of the reaction.

In the case of 3,5-disubstituted 1,2,4-triazoles, alkylation often favors the N1 position. However, the formation of the N2 isomer is also possible, and the product is often a mixture of regioisomers that may require purification.

Causality Behind Experimental Choices:
  • Alkylating Agent: 1-Bromo-2-methoxyethane is a suitable and commercially available electrophile for introducing the 2-methoxyethyl group. Alternatively, 2-methoxyethyl tosylate or mesylate can be used, which are often more reactive.

  • Base: A mild inorganic base such as potassium carbonate (K₂CO₃) is commonly used to deprotonate the triazole. Stronger bases like sodium hydride (NaH) can also be employed, but may lead to lower selectivity.

  • Solvent: A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is ideal for this type of reaction as it can dissolve the triazole salt and promote the SN2 reaction.

Detailed Experimental Protocol:
  • Reaction Setup: To a solution of 3,5-Dibromo-1H-1,2,4-triazole (e.g., 1.0 eq) in anhydrous acetonitrile (MeCN) is added potassium carbonate (K₂CO₃, e.g., 1.1-1.5 eq).

  • Reagent Addition: 1-Bromo-2-methoxyethane (e.g., 1.0-1.2 eq) is added to the suspension.

  • Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 50-80 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure. The resulting crude product, which may be a mixture of N1 and N2 isomers, is then purified by column chromatography on silica gel to isolate the desired 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole.

Quantitative Data Summary:
ParameterStep 1: BrominationStep 2: N-Alkylation
Starting Material 1H-1,2,4-triazole3,5-Dibromo-1H-1,2,4-triazole
Key Reagents Bromine, Sodium Hydroxide1-Bromo-2-methoxyethane, Potassium Carbonate
Solvent Water/DCMAcetonitrile (MeCN) or DMF
Temperature 0 °C to Room Temperature50-80 °C
Typical Yield ~65%[2]Variable, dependent on regioselectivity and purification
Product 3,5-Dibromo-1H-1,2,4-triazole3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole

Conclusion

The synthesis of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole can be reliably achieved through a two-step process involving the bromination of 1H-1,2,4-triazole followed by N-alkylation. This guide has provided a detailed, scientifically-backed framework for this synthesis, including step-by-step protocols and a discussion of the critical aspect of regioselectivity. The methodologies and insights presented herein are intended to empower researchers in the efficient and effective synthesis of this valuable chemical intermediate, thereby facilitating the advancement of drug discovery and development programs.

References

  • Davenport, J., et al. Development of a Scalable Route toward an Alkylated 1,2,4-Triazol, a Key Starting Material for CXCR3 Antagonist ACT-777991. Organic Process Research & Development 2023, 27, 5, 928–937. [Link]

  • Organic Chemistry Portal. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. [Link]

  • Bulger, P. G., et al. An Investigation into the Alkylation of 1,2,4-Triazole. The Journal of Organic Chemistry 2004, 69, 22, 7568–7575. [Link]

  • Yuchuan, L. Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. ResearchGate. [Link]

Sources

Exploratory

A Technical Guide to the Physicochemical Properties of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals Introduction The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties, metabol...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions.[1][2] This guide focuses on a specific derivative, 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole , a compound of interest for its potential as a versatile building block in the synthesis of more complex molecules. Due to the limited availability of direct experimental data for this specific substituted triazole, this document provides a comprehensive analysis based on the well-characterized parent compound, 3,5-Dibromo-1H-1,2,4-triazole , and discusses the anticipated influence of the 1-(2-methoxyethyl) substituent. Furthermore, it outlines the key experimental protocols necessary for a full physicochemical characterization.

I. The Core Scaffold: 3,5-Dibromo-1H-1,2,4-triazole

A thorough understanding of the parent compound is crucial for predicting the properties of its derivatives. 3,5-Dibromo-1H-1,2,4-triazole is a solid, aromatic heterocycle that serves as the foundational structure for our target molecule.

Chemical Structure and Identification

The structure of the parent compound is a five-membered ring with three nitrogen atoms and two carbon atoms, with bromine atoms attached to both carbons.

cluster_0 3,5-Dibromo-1H-1,2,4-triazole C3 C N4 N C3->N4 N2 N C3:e->N2:w Br_C3 Br C3->Br_C3 C5 C N4->C5 C5:e->N4:w N1 N-H C5->N1 Br_C5 Br C5->Br_C5 N1->N2 N2->C3

Caption: Chemical structure of the parent compound.

Table 1: Core Properties of 3,5-Dibromo-1H-1,2,4-triazole

PropertyValueSource(s)
CAS Number 7411-23-6[3][4][5]
Molecular Formula C₂HBr₂N₃[4][5]
Molecular Weight 226.86 g/mol [4][5]
Appearance White to light yellow powder/crystal[6]
Melting Point 212 °C (decomposes)[7]
SMILES Brc1n[nH]c(Br)n1[8][9]
InChI Key FRAKFBWDPXYIQO-UHFFFAOYSA-N[8][9]
Acidity and Basicity (pKa)

The pKa values of the unsubstituted 1,2,4-triazole are approximately 2.45 for the protonated species and 10.26 for the neutral molecule, indicating it is a weak base and a weak acid.[1][10][11] The two bromine atoms on the 3,5-dibromo derivative are strongly electron-withdrawing, which is expected to decrease the basicity of the ring nitrogens and increase the acidity of the N-H proton compared to the unsubstituted triazole.

II. The Target Compound: 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole

The introduction of the 2-methoxyethyl group at the N1 position significantly alters the physicochemical properties of the parent scaffold. This substitution eliminates the acidic N-H proton, transforming the molecule into a purely basic species (though very weakly so) and introducing new conformational flexibility.

Predicted Physicochemical Properties

While direct experimental data is not available, we can infer the properties of the target molecule based on the effects of the substituent.

cluster_1 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole N4 N C5 C N4->C5 C5:e->N4:w N1 N C5->N1 Br_C5 Br C5->Br_C5 N2 N N1->N2 CH2_1 CH2_1 N1->CH2_1 C3 C3 N2->C3 Br_C3 Br C3->N4 C3:e->N2:w C3->Br_C3 CH2_2 CH₂ O O CH2_2->O CH3 CH₃ O->CH3 CH2_1->CH2_2

Caption: Structure of the target compound.

Table 2: Predicted Properties of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole

PropertyPredicted Change from Parent CompoundRationale
Molecular Weight IncreasedAddition of C₃H₇O group (59.07 g/mol ).
Melting Point Likely lowerThe flexible, non-planar methoxyethyl group disrupts crystal packing compared to the hydrogen-bonded parent.
Boiling Point Significantly higherIncreased molecular weight and van der Waals forces.
Solubility Increased in organic solvents, potentially slightly increased in waterThe ether and alkyl chain increase lipophilicity, enhancing solubility in organic media. The ether oxygen can act as a hydrogen bond acceptor, which may slightly improve aqueous solubility over other alkyl-substituted analogs.
Lipophilicity (LogP) IncreasedThe addition of the hydrocarbon chain makes the molecule more non-polar. The calculated XLogP3 for 3,5-dibromo-1-methyl-1H-1,2,4-triazole is 2.1, providing a baseline for this prediction.[12]
Acidity (pKa) N/A (no acidic proton)The N-H proton is replaced by the methoxyethyl group.
Basicity (pKa) Very weak baseThe electron-withdrawing bromines and the aromatic ring delocalization significantly reduce the basicity of the N2 and N4 nitrogens.

III. Synthesis and Reactivity

The synthesis of 1-substituted 1,2,4-triazoles is well-established. The most common route involves the N-alkylation of the parent 3,5-dibromo-1H-1,2,4-triazole.[2]

General Synthetic Pathway

G start 3,5-Dibromo-1H-1,2,4-triazole intermediate Triazole Anion (in situ) start->intermediate Deprotonation reagent1 Base (e.g., NaH, K₂CO₃) in Solvent (e.g., DMF, ACN) product 3,5-Dibromo-1-(2-methoxyethyl) -1H-1,2,4-triazole intermediate->product SN2 Alkylation reagent2 1-Bromo-2-methoxyethane

Caption: General workflow for N-alkylation.

Causality Behind Experimental Choices:

  • Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) or a strong base like sodium hydride (NaH) is required to deprotonate the acidic N-H of the triazole ring, forming the nucleophilic triazolide anion. The choice of base can influence reaction rate and selectivity.

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (ACN) is ideal. These solvents effectively solvate the cation of the base without interfering with the nucleophilicity of the triazolide anion.

  • Alkylating Agent: 1-Bromo-2-methoxyethane is a suitable electrophile. The bromine atom serves as a good leaving group for the SN2 reaction with the triazolide anion.

IV. Experimental Protocols for Physicochemical Characterization

To validate the predicted properties and fully characterize the target compound, a series of standard analytical techniques should be employed.

A. Melting Point Determination

Methodology:

  • A small, dry sample of the crystalline compound is packed into a capillary tube.

  • The tube is placed in a calibrated melting point apparatus.

  • The temperature is increased slowly (1-2 °C per minute) near the expected melting point.

  • The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.

Self-Validation: The sharpness of the melting point range is an indicator of purity. Impurities typically depress and broaden the melting range.

B. Solubility Assessment

Methodology:

  • A known mass of the compound is added to a known volume of a selected solvent (e.g., water, ethanol, dichloromethane) at a specific temperature.

  • The mixture is agitated until equilibrium is reached.

  • If the solid dissolves completely, more is added until a saturated solution is formed.

  • The concentration of the dissolved compound is then determined analytically (e.g., by UV-Vis spectroscopy or HPLC after filtration).

C. Determination of Lipophilicity (LogP)

The partition coefficient (P) is a measure of a compound's differential solubility in two immiscible phases, typically octanol and water. LogP is the logarithm of this ratio.

Workflow: Shake-Flask Method (OECD 107)

A Prepare saturated solutions of water in octanol and octanol in water B Dissolve compound in one phase (typically octanol) A->B C Combine with the second phase in a separatory funnel B->C D Shake vigorously to allow partitioning (reach equilibrium) C->D E Separate the two phases D->E F Measure concentration of compound in each phase (e.g., via HPLC, UV-Vis) E->F G Calculate P = [Conc]octanol / [Conc]water and LogP = log10(P) F->G

Caption: Workflow for LogP determination.

D. Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Will confirm the presence and connectivity of protons on the methoxyethyl group. Expected signals would include a triplet for the -OCH₃ group, and two triplets for the -CH₂-CH₂- moiety.

    • ¹³C NMR: Will show distinct signals for the two carbons in the triazole ring and the three carbons in the methoxyethyl side chain.

  • Mass Spectrometry (MS): Will determine the molecular weight of the compound and can provide fragmentation patterns that help confirm the structure. The presence of two bromine atoms will result in a characteristic isotopic pattern (M, M+2, M+4).[3]

  • Infrared (IR) Spectroscopy: Will show characteristic C-N, C=N, and C-Br stretching vibrations, as well as C-H and C-O stretches from the methoxyethyl group.

V. Conclusion

While direct experimental data for 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole is scarce, a robust physicochemical profile can be predicted by understanding its parent scaffold and the influence of the N1-substituent. This guide provides a foundational understanding of its expected properties, a clear synthetic strategy, and the necessary experimental protocols for its full characterization. This information serves as a valuable resource for researchers utilizing this compound in drug discovery, agrochemicals, or materials science, enabling more informed experimental design and application.

References

Sources

Foundational

Spectral Data Analysis of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole: A Technical Guide

Abstract This technical guide provides an in-depth analysis of the expected spectral data for the compound 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole. In the absence of direct experimental spectra in publicly avail...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the expected spectral data for the compound 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole. In the absence of direct experimental spectra in publicly available literature, this document serves as a predictive guide for researchers, scientists, and professionals in drug development. By leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), and by drawing comparisons with analogous chemical structures, we present a comprehensive and scientifically grounded interpretation of the anticipated spectral characteristics of this molecule. This guide is designed to aid in the identification, characterization, and quality control of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole in a research and development setting.

Introduction

3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. The 1,2,4-triazole core is a key pharmacophore found in a variety of therapeutic agents, known for its diverse biological activities. The introduction of bromine atoms and a methoxyethyl side chain can significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding interactions. Accurate structural elucidation and purity assessment are paramount for any downstream applications. This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of the title compound.

Molecular Structure and Predicted Spectroscopic Features

The structure of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole is characterized by a central 1,2,4-triazole ring substituted with two bromine atoms at positions 3 and 5, and a 2-methoxyethyl group at the N1 position. This unique combination of a halogenated aromatic heterocycle and a flexible ether side chain dictates its spectral behavior.

Figure 1. Molecular Structure of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole, both ¹H and ¹³C NMR will provide distinct and complementary information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, showing signals corresponding to the protons of the 2-methoxyethyl side chain. The triazole ring itself does not have any protons directly attached to its carbon atoms.

Experimental Protocol (Typical): A sample of the compound would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum would be recorded on a spectrometer operating at a frequency of 400 MHz or higher.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 4.2 - 4.4Triplet (t)2HN-CH₂The methylene group directly attached to the electron-withdrawing triazole nitrogen is expected to be deshielded and appear at a lower field. It will be split into a triplet by the adjacent CH₂ group.
~ 3.7 - 3.9Triplet (t)2HO-CH₂This methylene group, being adjacent to the oxygen atom, will also be deshielded, but to a lesser extent than the N-CH₂ group. It will appear as a triplet due to coupling with the N-CH₂ group.
~ 3.3 - 3.5Singlet (s)3HO-CH₃The methyl protons are in a relatively shielded environment and are expected to appear as a singlet as there are no adjacent protons to cause splitting.

Rationale for Predictions: The predicted chemical shifts are based on the known electronic effects of the substituents. The nitrogen atom of the triazole ring and the oxygen atom of the ether functionality are both electronegative, leading to a downfield shift of the adjacent methylene protons. The triplet multiplicity arises from the vicinal coupling (³J) between the two methylene groups of the ethyl chain.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Experimental Protocol (Typical): The same sample prepared for ¹H NMR can be used. A proton-decoupled ¹³C NMR spectrum would be acquired on a spectrometer operating at a frequency of 100 MHz or higher.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~ 150 - 155C3 and C5The two carbon atoms of the triazole ring are directly bonded to electronegative nitrogen atoms and are substituted with bromine atoms. The "heavy atom effect" of bromine can cause a slight upfield shift compared to other halogen substituents[1]. However, the overall deshielding effect of the nitrogens will place these signals in the aromatic/heteroaromatic region. Due to the substitution pattern, these two carbons are chemically equivalent and are expected to appear as a single peak.
~ 68 - 72O-CH₂The carbon of the methylene group attached to the oxygen atom is expected in this region, typical for ethers.
~ 58 - 62O-CH₃The methyl carbon of the methoxy group is anticipated to appear in this characteristic range.
~ 48 - 52N-CH₂The carbon of the methylene group attached to the triazole nitrogen will be deshielded and is predicted to be in this region.

Rationale for Predictions: The chemical shifts in ¹³C NMR are highly dependent on the electronic environment of the carbon atoms. The triazole ring carbons are significantly deshielded due to the presence of multiple nitrogen atoms. The carbons of the methoxyethyl group are assigned based on typical values for ethers and N-alkyl chains. The electronegativity of the directly attached heteroatom is the primary determinant of their chemical shifts[2].

cluster_nmr NMR Analysis Workflow Sample Dissolve sample in deuterated solvent (e.g., CDCl₃) with TMS H1_NMR Acquire ¹H NMR Spectrum (≥400 MHz) Sample->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum (≥100 MHz, proton-decoupled) Sample->C13_NMR Analysis Correlate chemical shifts, multiplicities, and integrations to molecular structure H1_NMR->Analysis C13_NMR->Analysis M Molecular Ion (M⁺) [C₄H₅Br₂N₃O]⁺ F1 [C₂HBr₂N₃]⁺ M->F1 - •CH₂CH₂OCH₃ F2 [C₄H₂Br₂N₃O]⁺ M->F2 - •H F3 [C₃H₅Br₂N₃]⁺ M->F3 - •OCH₃ F4 Ring Fragments (e.g., loss of N₂, HCN) F1->F4

Figure 3. Predicted Major Fragmentation Pathways in Mass Spectrometry.

Conclusion

The comprehensive spectral analysis presented in this guide provides a robust framework for the characterization of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are based on fundamental spectroscopic principles and comparative analysis of related structures. Researchers working with this compound can use this guide to anticipate spectral features, confirm the identity and purity of their samples, and troubleshoot any unexpected experimental results. The self-validating nature of combining these orthogonal analytical techniques provides a high degree of confidence in the structural elucidation of this and similar novel chemical entities.

References

  • Zheng, Y. et al. (2015). 13C NMR spectroscopy of heterocycles: 3,5-diaryl- 4-bromoisoxazoles. Journal of Heterocyclic Chemistry, 52(1), 279-282.
  • Sravya, G. et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Sciences, 15(1), 1-4.
  • Wujec, M. et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and crystallographic studies. Molecules, 25(15), 3452.
  • The Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1.
  • Pop, A. et al. (2024). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c]t[3][4][5]riazoles. Molbank, 2024(1), M1815.

  • Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

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  • Chirkina, E. A. & Larina, L. I. (2022). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles...
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  • YouTube. (2023). Fragmentation of Alkyl halide & Ether| Mass spectroscopy. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • PubMed. (2023). Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. [Link]

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  • ResearchGate. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. [Link]

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Exploratory

An In-depth Technical Guide to 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole (CAS Number: 1240571-11-2)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical entity identified by CAS number 1240571-11-2, namely 3,5-Dibromo-1-(2-methox...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity identified by CAS number 1240571-11-2, namely 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from analogous structures and the well-established chemistry of the 1,2,4-triazole scaffold. The guide covers its core physicochemical properties, a probable synthetic route, and explores its potential therapeutic applications and mechanisms of action based on the known biological activities of related compounds. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential of this and similar substituted triazole compounds.

Introduction: The 1,2,4-Triazole Scaffold in Medicinal Chemistry

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms that is a cornerstone in medicinal chemistry. Its unique structural and electronic properties, including its ability to participate in hydrogen bonding and its metabolic stability, have made it a "privileged scaffold" in drug design. Derivatives of 1,2,4-triazole are known to exhibit a broad spectrum of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties. The compound 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole, as a member of this class, holds potential for investigation in various therapeutic areas. The dibromo substitution at the 3 and 5 positions of the triazole ring is a key feature that can influence its biological activity, potentially through halogen bonding or by serving as a reactive handle for further chemical modification.

Physicochemical Properties

Based on its chemical structure, the key physicochemical properties of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole can be summarized as follows:

PropertyValueSource
CAS Number 1240571-11-2AK Scientific, MolCore
Molecular Formula C₅H₇Br₂N₃OAK Scientific
Molecular Weight 284.94 g/mol AK Scientific
Appearance Likely a solid at room temperatureInferred from related compounds
Solubility Expected to have moderate solubility in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water.Inferred from structural analysis
Stability Store long-term in a cool, dry place.AK Scientific
Purity Typically available with a minimum purity of 95%.AK Scientific

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis would likely proceed via the N-alkylation of the commercially available 3,5-dibromo-1H-1,2,4-triazole with 1-bromo-2-methoxyethane in the presence of a base.

Synthesis_Pathway 3,5-dibromo-1H-1,2,4-triazole 3,5-dibromo-1H-1,2,4-triazole Product 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole 3,5-dibromo-1H-1,2,4-triazole->Product 1-bromo-2-methoxyethane 1-bromo-2-methoxyethane 1-bromo-2-methoxyethane->Product Base Base (e.g., K₂CO₃, NaH) Base->Product Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Product

Caption: Proposed synthesis of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole.

Experimental Protocol (Hypothetical)
  • Preparation: To a solution of 3,5-dibromo-1H-1,2,4-triazole (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1 - 1.5 eq).

  • Reaction: Stir the mixture at room temperature for 30 minutes. To this suspension, add 1-bromo-2-methoxyethane (1.1 eq) dropwise.

  • Heating: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Characterization

The structure of the synthesized compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would confirm the presence of the methoxyethyl group and its attachment to the triazole ring.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a dibrominated compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Potential Uses and Biological Activities

Given the extensive research into the biological activities of 1,2,4-triazole derivatives, 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole is a candidate for investigation in several therapeutic areas.

Antifungal Activity

Many clinically used antifungal drugs, such as fluconazole and itraconazole, contain a 1,2,4-triazole core. These drugs typically function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The dibromo substitutions on the triazole ring of the title compound could potentially enhance its binding to the active site of this enzyme.

Anticancer Activity

Certain 1,2,4-triazole derivatives have shown promise as anticancer agents. For example, letrozole and anastrozole are aromatase inhibitors used in the treatment of breast cancer. The planar, electron-rich triazole ring can interact with various biological targets involved in cancer progression. The specific substitutions on 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole could confer selectivity for certain kinases or other enzymes implicated in oncogenic signaling pathways.

Other Potential Applications

The 1,2,4-triazole scaffold has also been explored for its potential in developing antibacterial, antiviral, and anti-inflammatory agents. The dibromo groups on the triazole ring can serve as versatile synthetic handles for the creation of a library of derivatives for screening against a wide range of biological targets.

Potential Mechanism of Action

The mechanism of action of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole would depend on its specific biological target. Based on the activities of related compounds, several potential mechanisms can be hypothesized.

Potential_Mechanisms cluster_antifungal Antifungal cluster_anticancer Anticancer Compound 3,5-Dibromo-1-(2-methoxyethyl)- 1H-1,2,4-triazole CYP51 Lanosterol 14α-demethylase (CYP51) Compound->CYP51 Inhibition Ergosterol Ergosterol Biosynthesis CYP51->Ergosterol Fungal_Membrane Fungal Cell Membrane Disruption Ergosterol->Fungal_Membrane Compound2 3,5-Dibromo-1-(2-methoxyethyl)- 1H-1,2,4-triazole Kinase Protein Kinases Compound2->Kinase Inhibition Aromatase Aromatase Compound2->Aromatase Inhibition Signaling Oncogenic Signaling Pathways Kinase->Signaling Apoptosis Induction of Apoptosis Signaling->Apoptosis

Caption: Potential mechanisms of action for 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole. A comprehensive Safety Data Sheet (SDS) should be consulted before use. General handling guidelines include:

  • Use in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

Conclusion and Future Directions

3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole is a chemical entity with potential for further investigation in the field of drug discovery. While specific biological data is currently scarce, its structural similarity to other biologically active 1,2,4-triazoles suggests that it may possess interesting pharmacological properties. Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive screening for its biological activities, particularly in the areas of antifungal and anticancer research. Elucidation of its precise mechanism of action and structure-activity relationships will be crucial for its potential development as a therapeutic agent.

References

  • AK Scientific, Inc. Product Page for CAS 1240571-11-2.
  • MolCore. Product Page for CAS 1240571-11-2.
  • General literature on the synthesis and biological activities of 1,2,4-triazole deriv
Foundational

An In-Depth Technical Guide to the Molecular Structure of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 1,2,4-Triazole Scaffold The 1,2,4-triazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged s...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an integral component in the design of novel drugs.[2] Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[2]

This guide provides a detailed theoretical and extrapolated analysis of the molecular structure of a specific derivative, 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole . While direct experimental data for this exact molecule is not currently available in public literature, by dissecting its constituent parts—the 3,5-dibromo-1H-1,2,4-triazole core and the 1-(2-methoxyethyl) substituent—we can construct a comprehensive structural profile. This document will not only predict the molecule's key structural features but also outline a robust, self-validating experimental workflow for its synthesis and definitive characterization.

Core Moiety Analysis: 3,5-Dibromo-1H-1,2,4-triazole

The foundation of our target molecule is 3,5-Dibromo-1H-1,2,4-triazole, a halogenated heterocyclic compound.

Molecular Identifiers:

IdentifierValueSource(s)
Molecular Formula C₂HBr₂N₃[3][4]
Molecular Weight 226.86 g/mol [3][4]
CAS Number 7411-23-6[3][4]
Canonical SMILES C1(=NC(=NN1)Br)Br[5]
InChI 1S/C2HBr2N3/c3-1-5-2(4)7-6-1/h(H,5,6,7)[6]
InChIKey FRAKFBWDPXYIQO-UHFFFAOYSA-N[6]

Synthesis of the Core: The synthesis of 3,5-Dibromo-1H-1,2,4-triazole is typically achieved through the direct bromination of 1H-1,2,4-triazole.[7][8] This electrophilic substitution reaction is generally carried out using bromine in an aqueous alkaline solution, followed by acidification to yield the desired product.[8] The choice of a basic medium facilitates the deprotonation of the triazole ring, enhancing its nucleophilicity and reactivity towards bromine.

Crystallographic and Tautomeric Insights: X-ray crystallography of 3,5-Dibromo-1,2,4-triazole reveals a planar molecular structure.[7] The compound crystallizes in the hexagonal space group P62c, with molecules interconnected through hydrogen bonds.[7]

An important structural consideration for 1H-1,2,4-triazoles is the potential for prototropic tautomerism, where the proton on the nitrogen can migrate between positions N1, N2, and N4. However, substitution at a nitrogen atom, as in our target molecule, locks the structure into a specific tautomeric form. The alkylation of 3,5-Dibromo-1H-1,2,4-triazole is expected to predominantly occur at the N1 position due to electronic and steric factors, a common observation in the synthesis of N-substituted triazoles.[9][10]

Substituent Analysis: The 1-(2-methoxyethyl) Group

The 2-methoxyethyl group is a flexible, polar substituent. Its ether linkage introduces a potential hydrogen bond acceptor site, which can influence the molecule's solubility and interactions with biological targets. The ethyl chain provides conformational flexibility, allowing the methoxy group to orient itself in various positions relative to the triazole core.

Predicted Molecular Structure of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole

By combining the core and substituent, we arrive at the predicted structure of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole.

Caption: Predicted molecular structure of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole.

Predicted Molecular Identifiers:

IdentifierPredicted Value
Molecular Formula C₅H₇Br₂N₃O
Molecular Weight 284.94 g/mol
Canonical SMILES COCCN1C(=NC(=N1)Br)Br
InChI InChI=1S/C5H7Br2N3O/c1-11-3-2-10-5(7)8-4(6)9-10/h2-3H2,1H3
InChIKey (Generated upon synthesis and registration)

Proposed Experimental Workflow for Structural Elucidation: A Self-Validating System

To definitively determine the molecular structure, a systematic and self-validating experimental workflow is essential. This process ensures that each piece of data corroborates the others, leading to an unambiguous structural assignment.

G cluster_synthesis Synthesis cluster_verification Structural Verification cluster_validation Data Validation start 3,5-Dibromo-1H-1,2,4-triazole + 1-bromo-2-methoxyethane reaction Alkylation Reaction (e.g., K2CO3, DMF) start->reaction purification Purification (Crystallization/Chromatography) reaction->purification ms Mass Spectrometry (MS) purification->ms nmr NMR Spectroscopy (1H, 13C) purification->nmr ir IR Spectroscopy purification->ir xray X-ray Crystallography (if crystalline) purification->xray ms_data Molecular Ion Peak & Isotopic Pattern ms->ms_data nmr_data Chemical Shifts & Coupling nmr->nmr_data ir_data Functional Group Bands ir->ir_data xray_data 3D Structure & Connectivity xray->xray_data final_structure Definitive Molecular Structure ms_data->final_structure nmr_data->final_structure ir_data->final_structure xray_data->final_structure

Caption: Experimental workflow for synthesis and structural validation.

Step 1: Synthesis Protocol

The synthesis would proceed via N-alkylation of the 3,5-Dibromo-1H-1,2,4-triazole core.

  • Reactant Preparation: To a solution of 3,5-Dibromo-1H-1,2,4-triazole (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add a mild base like potassium carbonate (K₂CO₃, 1.5 equivalents). The base is crucial for deprotonating the triazole ring, forming the more nucleophilic triazolide anion.

  • Alkylation: Add 1-bromo-2-methoxyethane (1.1 equivalents) dropwise to the stirred solution at room temperature. The reaction mixture is then heated (e.g., to 60-80 °C) to drive the substitution reaction to completion.

  • Work-up and Purification: After cooling, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the pure 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole.

Step 2: Structural Verification Protocols

A. Mass Spectrometry (MS):

  • Rationale: To confirm the molecular weight and elemental composition.

  • Methodology: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI).

  • Expected Outcome: The mass spectrum should exhibit a molecular ion peak [M+H]⁺ at m/z corresponding to the calculated exact mass of C₅H₈Br₂N₃O⁺. A characteristic isotopic pattern with three peaks in an approximate 1:2:1 ratio will be observed, which is the definitive signature of a molecule containing two bromine atoms.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Rationale: To elucidate the precise connectivity of atoms and confirm the N1 substitution.

  • Methodology: ¹H and ¹³C NMR spectra recorded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Predicted ¹H NMR Spectrum:

    • A singlet at approximately 3.3-3.4 ppm (3H), corresponding to the methoxy (-OCH₃) protons.

    • A triplet at approximately 3.7-3.8 ppm (2H), corresponding to the methylene protons adjacent to the oxygen (-CH₂-O).

    • A triplet at approximately 4.2-4.3 ppm (2H), corresponding to the methylene protons adjacent to the triazole nitrogen (-CH₂-N). The downfield shift is due to the deshielding effect of the aromatic ring.

  • Predicted ¹³C NMR Spectrum:

    • A signal around 59 ppm for the methoxy carbon (-OCH₃).

    • A signal around 70 ppm for the methylene carbon adjacent to the oxygen (-CH₂-O).

    • A signal around 50 ppm for the methylene carbon adjacent to the nitrogen (-CH₂-N).

    • Two signals in the aromatic region (e.g., ~140-150 ppm) for the two bromine-substituted carbons of the triazole ring.

C. Infrared (IR) Spectroscopy:

  • Rationale: To identify the key functional groups present in the molecule.

  • Methodology: Attenuated Total Reflectance (ATR) or KBr pellet method.

  • Expected Characteristic Bands:

    • ~2950-2850 cm⁻¹: C-H stretching of the alkyl groups.

    • ~1550-1450 cm⁻¹: C=N and N=N stretching vibrations of the triazole ring.

    • ~1250-1050 cm⁻¹: C-O-C stretching of the ether linkage.

    • Below 800 cm⁻¹: C-Br stretching vibrations.

D. Single-Crystal X-ray Crystallography:

  • Rationale: To provide unambiguous, three-dimensional structural proof.

  • Methodology: If a suitable single crystal can be grown (e.g., by slow evaporation from a solvent system), X-ray diffraction analysis will be performed.

  • Expected Outcome: The analysis will yield the precise bond lengths, bond angles, and torsion angles of the molecule. It will definitively confirm the N1 substitution pattern and reveal the conformation of the 2-methoxyethyl side chain and any intermolecular interactions in the solid state.

Potential Applications in Drug Development

The 1,2,4-triazole scaffold is a key component in numerous clinically used drugs.[2] Given the known biological activities of related compounds, 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole could be a candidate for screening in several therapeutic areas:

  • Anticancer Agents: Many 1,2,4-triazole derivatives exhibit potent anticancer activity.[2] The dibromo-substitution pattern could be explored for its potential to interact with specific biological targets.

  • Antifungal Agents: The triazole core is famous for its role in antifungal drugs like fluconazole and itraconazole.

  • Antitubercular Agents: Recent studies have highlighted the potential of 1,2,4-triazole derivatives as antitubercular agents.

The 2-methoxyethyl substituent may favorably influence the molecule's pharmacokinetic profile. The ether group can improve aqueous solubility and provide a site for metabolism, potentially modulating the compound's half-life and bioavailability.

Conclusion

While awaiting empirical validation, this guide provides a comprehensive, technically grounded profile of the molecular structure of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole. By leveraging established knowledge of its core and substituent moieties, we have predicted its key identifiers and spectroscopic features. The outlined self-validating experimental workflow provides a clear and robust pathway for its synthesis and unambiguous structural confirmation. This molecule represents a novel scaffold that, given the rich history of 1,2,4-triazoles in medicine, warrants further investigation for its potential therapeutic applications.

References

  • Amerigo Scientific. 3,5-Dibromo-1H-1,2,4-triazole. [Link]

  • Crysdot LLC. 3,5-Dibromo-1H-1,2,4-triazole - Heterocyclic Compounds. [Link]

  • Glycogen Bioscience. 4,5-Dibromo-1H-1,2,3-triazole. [Link]

  • Valkonen, J., Pitkänen, I., & Pajunen, A. (1985). Molecular and crystal structure and IR spectrum of 3,5-dibromo-1,2,4-triazole. Acta Chemica Scandinavica, 39a, 711-716. [Link]

  • PubChem. 3,5-Dibromo-4H-1,2,4-triazole. [Link]

  • PubChem. 3,5-Dibromo-1-methyl-1H-1,2,4-triazole. [Link]

  • Wikipedia. 1,2,4-Triazole. [Link]

  • Majumder, P., et al. (2020). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. RSC Medicinal Chemistry, 11(10), 1185-1195. [Link]

  • PubChem. 3,5-Diphenyl-1H-1,2,4-triazole. [Link]

  • ResearchGate. Molecular and Crystal Structure and IR Spectrum of 3,5-Dibromo-1,2,4-triazole. [Link]

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  • ResearchGate. Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. [Link]

  • Elguero, J., et al. (2002). Triple proton transfer in crystalline 3,5-dibromo-1H-1,2,4-triazole and 3,5-dichloro-1H-1,2,4-triazole studied by variable-temperature 15N NMR and ab initio calculations. Magnetic Resonance in Chemistry, 40(8), 521-528. [Link]

  • Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. [Link]

  • ResearchGate. FT-IR spectra of control and treated 1,2,4-triazole. [Link]

  • PubMed. Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. [Link]

  • Khanmohammadi, H., & Erfantalab, M. (2012). New 1,2,4-triazole-based azo-azomethine dyes. Part I: Synthesis, characterization and spectroscopic studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 85(1), 229-234. [Link]

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Exploratory

solubility of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole in organic solvents

An In-depth Technical Guide to the Solubility Profile of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailabi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This guide provides a comprehensive analysis of the predicted solubility of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole, a substituted triazole derivative of interest in medicinal chemistry. In the absence of direct experimental data in published literature, this document establishes a theoretical framework based on first principles of physical organic chemistry and data from analogous structures. We will dissect the molecule's structural components, predict its physicochemical properties, and forecast its solubility in a range of common organic solvents. Furthermore, this guide furnishes detailed, field-proven protocols for the empirical determination of solubility, empowering researchers to validate these predictions in a laboratory setting.

Introduction: The Critical Role of Solubility

In the landscape of drug discovery and development, solubility is a cornerstone property that dictates the fate of a potential therapeutic agent. Poor aqueous solubility can lead to low absorption and erratic bioavailability, necessitating complex and costly formulation strategies.[1] Conversely, understanding a compound's solubility in organic solvents is paramount for synthesis, purification, chromatography, and the preparation of dosing solutions for preclinical studies.

3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole is a heterocyclic compound featuring a dibrominated triazole core and a methoxyethyl side chain. Triazole derivatives are widely utilized in pharmaceutical and agricultural applications, often exhibiting a range of biological activities.[2] This guide aims to provide researchers with a robust, scientifically-grounded prediction of its solubility profile to facilitate its handling and development.

Theoretical Framework for Solubility Prediction

The solubility of a molecule is governed by the interplay of its intrinsic properties and those of the solvent. The adage "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities and intermolecular forces are more likely to be miscible.[1] To predict the solubility of our target compound, we must first analyze its molecular structure.

Molecular Structure Analysis

The structure of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole can be deconstructed into two key components:

  • The 3,5-Dibromo-1,2,4-triazole Core: The 1,2,4-triazole ring is inherently polar due to the presence of three nitrogen atoms, which are capable of engaging in dipole-dipole interactions and acting as hydrogen bond acceptors. The two bromine atoms are large, polarizable, and electron-withdrawing, increasing the molecule's molecular weight (MW of the parent 3,5-Dibromo-1H-1,2,4-triazole is 226.86 g/mol ) and contributing to its overall polarity.[3] The N-H proton on the unsubstituted parent triazole is capable of hydrogen bond donation, a feature that is absent in our N-1 substituted target molecule.[3]

  • The 1-(2-methoxyethyl) Substituent: This side chain introduces several key features. The ethyl backbone provides a degree of non-polar, aliphatic character. However, the terminal ether oxygen atom is a potent hydrogen bond acceptor. This group also adds conformational flexibility. The inclusion of such ether-containing side chains has been used as a strategy to enhance the aqueous solubility of other poorly soluble heterocyclic compounds.[1]

Predicted Physicochemical Properties

Based on the structural analysis, we can infer the following properties for 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole:

  • Polarity: The molecule is expected to be moderately polar. The polar triazole ring and bromine atoms are the primary contributors, while the methoxyethyl chain adds a smaller, mixed-character contribution.

  • Hydrogen Bonding: The molecule lacks a hydrogen bond donor (like an N-H or O-H group). However, it possesses multiple hydrogen bond acceptors: the nitrogen atoms of the triazole ring and the ether oxygen on the side chain. This suggests it will interact favorably with protic solvents that can donate hydrogen bonds.

  • Molecular Size: The addition of the 2-methoxyethyl group to the dibromotriazole core results in a larger molecule, which can sometimes negatively impact solubility as it requires more energy for the solvent to surround it.[4]

Predicted Solubility Profile in Organic Solvents

Based on the principles discussed, a predicted solubility profile for 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole is presented in Table 1. These predictions are qualitative and serve as a starting point for solvent screening.

Table 1: Predicted Solubility of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh These solvents are polar and can act as hydrogen bond donors, interacting strongly with the nitrogen and oxygen acceptors on the target molecule.
IsopropanolModerate The increased non-polar character of the isopropyl group may slightly reduce solubility compared to methanol or ethanol.
Polar Aprotic Dimethyl Sulfoxide (DMSO)High DMSO is a highly polar solvent with a strong ability to dissolve a wide range of organic molecules.[2]
N,N-Dimethylformamide (DMF)High Similar to DMSO, DMF is a potent polar aprotic solvent capable of strong dipole-dipole interactions.[5]
Acetonitrile (ACN)Moderate Acetonitrile is polar but generally a weaker solvent for complex polar molecules compared to DMSO or DMF.
AcetoneModerate to High Its polarity and ability to engage in dipole-dipole interactions suggest good solvation potential.
Ethyl Acetate (EtOAc)Low to Moderate As a less polar ester, it may be a suitable solvent, but high solubility is not expected.
Non-Polar Toluene, HexanesVery Low / Insoluble The significant polarity of the dibromotriazole core is incompatible with the non-polar nature of these solvents.
Chlorinated Dichloromethane (DCM)Moderate DCM has the ability to dissolve moderately polar compounds. The polarizability of the C-Cl bonds can interact with the polar regions of the solute.
ChloroformModerate Similar to DCM, chloroform is a good solvent for a wide range of organic compounds and may effectively solubilize the target molecule.[6]

Experimental Determination of Solubility

While predictions are valuable, empirical determination is essential for accurate quantitative data. The following section details a standard protocol for determining the equilibrium solubility of a compound.

Workflow for Solubility Assessment

The process begins with qualitative spot tests to identify promising solvents, followed by a quantitative determination using the shake-flask method.

G cluster_0 Phase 1: Qualitative Screening cluster_1 Phase 2: Quantitative Determination (Shake-Flask Method) start Start: Weigh ~2 mg of Compound add_solvent Add 0.2 mL of Test Solvent start->add_solvent vortex Vortex for 1 min add_solvent->vortex observe Observe for Dissolution vortex->observe soluble Soluble observe->soluble Yes insoluble Insoluble observe->insoluble No start_quant Start: Add Excess Solid to Known Volume of Solvent soluble->start_quant Proceed to Quantitative insoluble->add_solvent Try different solvent equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with stirring) start_quant->equilibrate separate Separate Solid and Liquid (Centrifuge/Filter) equilibrate->separate aliquot Take a Known Volume of Supernatant separate->aliquot dilute Dilute with Mobile Phase aliquot->dilute analyze Analyze via HPLC/UV-Vis vs. Standard Curve dilute->analyze calculate Calculate Solubility (e.g., mg/mL) analyze->calculate

Sources

Foundational

stability of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole under acidic/basic conditions

An In-Depth Technical Guide to the Chemical Stability of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole Introduction 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole is a halogenated heterocyclic compound with potentia...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Stability of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole

Introduction

3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole is a halogenated heterocyclic compound with potential applications as a key intermediate in the synthesis of complex pharmaceutical agents and agrochemicals. The 1,2,4-triazole core is a prevalent scaffold in numerous bioactive molecules, valued for its metabolic stability and ability to engage in various biological interactions. The presence of dibromo substituents offers versatile handles for further chemical modification, such as cross-coupling reactions, while the N-(2-methoxyethyl) group can influence solubility and pharmacokinetic properties.

For researchers, scientists, and drug development professionals, a thorough understanding of a compound's chemical stability is paramount. Stability profiles under acidic and basic conditions dictate viable formulation strategies, predict potential degradation pathways, and inform storage requirements. This guide provides a detailed analysis of the stability of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole, exploring the theoretical underpinnings of its degradation, proposing reaction mechanisms, and outlining robust experimental protocols for its assessment.

Part 1: Stability Under Acidic Conditions

The chemical stability of the target molecule in an acidic environment is primarily dictated by the reactivity of the N-(2-methoxyethyl) side chain, as both the triazole ring and its C-Br bonds are generally resilient to acidic conditions short of forceful reduction.

Theoretical Background: The Vulnerability of the Ether Linkage

Ethers are known for their general lack of reactivity, which makes them excellent solvents for many chemical reactions.[1] However, this stability is compromised in the presence of strong acids, particularly at elevated temperatures.[2][3] The degradation of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole under acidic conditions is predicted to proceed via the cleavage of the C-O bond within the methoxyethyl side chain.

The reaction is initiated by the protonation of the ether's oxygen atom.[2][4] This step is crucial as it converts the alkoxy group (a poor leaving group) into its conjugate acid, an alcohol (a much better leaving group).[2][3] Following protonation, the cleavage can proceed through either an SN1 or SN2 mechanism, depending on the structure of the ether's alkyl groups.[1][5] Given that the ether involves a primary ethyl group attached to the triazole and a methyl group, an SN2 pathway is the most mechanistically plausible route.[1][6]

Proposed Mechanism: Acid-Catalyzed Ether Cleavage (SN2 Pathway)

The acid-catalyzed cleavage of the methoxyethyl side chain is expected to occur as follows:

  • Protonation: The ether oxygen is protonated by a strong acid (e.g., HBr, HI, or H₃O⁺ from aqueous HCl), forming an oxonium ion intermediate.

  • Nucleophilic Attack: A nucleophile present in the medium (e.g., a halide ion like Br⁻ or I⁻, or a water molecule) attacks the less sterically hindered carbon atom via an SN2 mechanism. In this case, attack is expected at the methyl carbon, leading to the formation of 3,5-Dibromo-1-(2-hydroxyethyl)-1H-1,2,4-triazole and a methyl halide (or methanol if water is the nucleophile).

Acidic_Degradation Proposed Acidic Degradation Pathway Start 3,5-Dibromo-1-(2-methoxyethyl)- 1H-1,2,4-triazole Protonated Protonated Ether (Oxonium Ion) Start->Protonated + H⁺ Products 3,5-Dibromo-1-(2-hydroxyethyl)- 1H-1,2,4-triazole + CH₃-Nu Protonated->Products + Nucleophile (Nu⁻) Sₙ2 Attack

Caption: Proposed SN2 mechanism for acid-catalyzed ether cleavage.

Experimental Protocol for Acidic Stability Assessment

This protocol describes an accelerated stability study to evaluate the degradation of the target compound under acidic conditions.

Objective: To quantify the rate of degradation of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole in an acidic solution at an elevated temperature.

Materials:

  • 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH) for neutralization

  • Volumetric flasks, pipettes, and vials

  • HPLC system with UV detector

  • Thermostatically controlled water bath or oven

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the target compound in acetonitrile.

  • Acidic Medium Preparation: Prepare a 0.1 M HCl solution by diluting concentrated HCl with HPLC-grade water.

  • Reaction Initiation:

    • In a 10 mL volumetric flask, add 1.0 mL of the stock solution.

    • Add 5 mL of 0.1 M HCl.

    • Dilute to the mark with a 50:50 mixture of acetonitrile and water to ensure solubility. This results in a final concentration of approximately 100 µg/mL in a solution containing 0.05 M HCl.

  • Incubation: Tightly cap the flask and place it in a water bath or oven set to 60°C.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw a 1.0 mL aliquot of the reaction mixture.

    • Immediately neutralize the aliquot with an equivalent volume of 0.05 M NaOH to quench the reaction.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Control Sample: Prepare a control sample by following steps 3-5 but replacing the 0.1 M HCl with HPLC-grade water.

  • HPLC Analysis: Analyze all samples by a validated reverse-phase HPLC method. A typical method would be:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient of water (A) and acetonitrile (B).

    • Detection: UV at a wavelength where the parent compound has maximum absorbance.

    • Injection Volume: 10 µL.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k).

Part 2: Stability Under Basic Conditions

Under basic conditions, the methoxyethyl side chain is expected to be stable, as ethers are generally resistant to base-catalyzed cleavage.[7] Instead, the primary sites of reactivity are the carbon-bromine bonds on the electron-deficient 1,2,4-triazole ring.

Theoretical Background: Nucleophilic Aromatic Substitution (SNAr)

The 1,2,4-triazole ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms.[8] This electronic property makes the carbon atoms of the ring susceptible to nucleophilic attack. The two bromine atoms are strong electron-withdrawing groups, further activating the ring towards nucleophilic aromatic substitution (SNAr). In the presence of a strong nucleophile like hydroxide (OH⁻), a substitution reaction at the C3 or C5 position is the most probable degradation pathway.

Proposed Mechanism: Base-Catalyzed C-Br Substitution (SNAr Pathway)

The SNAr mechanism for the hydrolysis of a C-Br bond proceeds in two steps:

  • Nucleophilic Addition: The hydroxide ion attacks one of the bromine-bearing carbons (C3 or C5), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination of Leaving Group: The aromaticity of the triazole ring is restored by the elimination of the bromide ion, resulting in the formation of a hydroxylated triazole derivative. This process can potentially occur sequentially at both C3 and C5 positions under forcing conditions.

Basic_Degradation Proposed Basic Degradation Pathway Start 3,5-Dibromo-1-(2-methoxyethyl)- 1H-1,2,4-triazole Intermediate Meisenheimer-like Intermediate (Anionic) Start->Intermediate + OH⁻ (Nucleophilic Attack) Product1 3-Bromo-5-hydroxy-1-(2-methoxyethyl)- 1H-1,2,4-triazole Intermediate->Product1 - Br⁻ (Leaving Group Elimination)

Caption: Proposed SNAr mechanism for base-catalyzed C-Br substitution.

Experimental Protocol for Basic Stability Assessment

This protocol is designed to evaluate the degradation of the target compound under basic conditions.

Objective: To quantify the rate of degradation of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole in a basic solution at an elevated temperature.

Materials:

  • All materials from the acidic stability protocol, replacing HCl with NaOH.

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the target compound in acetonitrile.

  • Basic Medium Preparation: Prepare a 0.1 M NaOH solution using HPLC-grade water.

  • Reaction Initiation:

    • In a 10 mL volumetric flask, add 1.0 mL of the stock solution.

    • Add 5 mL of 0.1 M NaOH.

    • Dilute to the mark with a 50:50 mixture of acetonitrile and water. This results in a final concentration of approximately 100 µg/mL in a solution containing 0.05 M NaOH.

  • Incubation: Tightly cap the flask and place it in a water bath or oven set to 60°C.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw a 1.0 mL aliquot.

    • Immediately neutralize the aliquot with an equivalent volume of 0.05 M HCl to quench the reaction.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Control Sample: Prepare a neutral control as described in the acidic stability protocol.

  • HPLC Analysis: Analyze all samples using the same HPLC method as described previously. The degradation products (hydroxylated triazoles) will have different retention times.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point and determine the degradation rate constant.

Part 3: Experimental Workflow and Data Summary

A systematic workflow is essential for ensuring the reliability and reproducibility of stability studies.

Experimental_Workflow Overall Experimental Workflow A Prepare Stock Solution (1 mg/mL in ACN) C Initiate Reaction (Mix Stock & Stressor, T=0 sample) A->C B Prepare Stress Conditions (0.1 M HCl, 0.1 M NaOH, Water) B->C D Incubate at 60°C C->D E Sample at Time Points (2, 4, 8, 12, 24h) D->E Withdraw Aliquots F Quench Reaction (Neutralize) E->F G Analyze via HPLC-UV F->G H Calculate % Remaining & Degradation Rate G->H

Caption: A typical workflow for conducting forced degradation studies.

Data Summary Table

The results from the stability studies can be effectively summarized in a table for comparative analysis. The following table presents hypothetical data for illustrative purposes.

ConditionTime (hours)% Parent Compound RemainingMajor Degradant(s)
0.05 M HCl, 60°C 0100.0-
885.23,5-Dibromo-1-(2-hydroxyethyl)-1H-1,2,4-triazole
2460.53,5-Dibromo-1-(2-hydroxyethyl)-1H-1,2,4-triazole
Water, 60°C (Control) 2499.5None Detected
0.05 M NaOH, 60°C 0100.0-
892.13-Bromo-5-hydroxy-1-(2-methoxyethyl)-1H-1,2,4-triazole
2478.33-Bromo-5-hydroxy-1-(2-methoxyethyl)-1H-1,2,4-triazole

Conclusion

The stability of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole is highly dependent on the pH of its environment.

  • Under acidic conditions , the molecule is susceptible to degradation via cleavage of the N-(2-methoxyethyl) side chain's ether bond, likely proceeding through an SN2 mechanism to yield 3,5-Dibromo-1-(2-hydroxyethyl)-1H-1,2,4-triazole.

  • Under basic conditions , the ether linkage remains stable, but the C-Br bonds on the electron-deficient triazole ring are activated for nucleophilic aromatic substitution, leading to the formation of mono- or di-hydroxylated derivatives.

  • The compound exhibits good stability in neutral aqueous solutions , indicating that hydrolysis is significantly accelerated by either acid or base catalysis.

These findings are critical for drug development professionals. Formulation efforts should focus on maintaining a near-neutral pH to ensure maximum shelf-life. Furthermore, an understanding of these degradation pathways allows for the development of stability-indicating analytical methods and provides insight into potential metabolic transformations of the molecule in vivo.

References

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  • MDPI. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. [Link]

  • ResearchGate. (2006). Synthesis and Reactivity of Halogenated 1,2,4-Triazole Nucleoside Analogues with High Potential for Chemical Modifications. [Link]

  • Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. [Link]

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  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]

  • ResearchGate. (2014). First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. [Link]

  • ResearchGate. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. [Link]

  • Organic Letters. (2014). A Catalytic Borylation/Dehalogenation Route to o-Fluoro Arylboronates. [Link]

  • ResearchGate. (2007). Reactions of 3,5-dibromo-1-(thiiran-2-ylmethyl)-1,2,4-triazole with NH-azoles. [Link]

  • Royal Society of Chemistry. (2023). NH-1,2,3-triazoles as versatile building blocks in denitrogenative transformations. [Link]

  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

  • PubMed Central. (n.d.). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. [Link]

  • ResearchGate. (2018). Scheme 1. Synthesis of 1,2,4-triazole compounds (1-8). [Link]

  • Lead Sciences. (n.d.). 3,5-Dibromo-1H-1,2,4-triazole. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. [Link]

  • Arkivoc. (2025). Synthesis of 1,2,3-triazole-bound-1,2,4-triazoles containing N-phenylmorpholine structure: antibacterial, antifungal, and antioxidant properties, and AChE. [Link]

  • PubChem. (n.d.). 3,5-Dibromo-1-methyl-1H-1,2,4-triazole. [Link]

  • ACS Publications. (2020). Molecular and Crystal Structure and IR Spectrum of 3,5-Dibromo-1,2,4-triazole. [Link]

  • ResearchGate. (2014). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

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Sources

Exploratory

The 1,2,4-Triazole Scaffold: A Cornerstone of Modern Medicinal Chemistry and Drug Development

Abstract The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a quintessential "privileged structure" in medicinal chemistry. Its remarkable versatility stems from a un...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a quintessential "privileged structure" in medicinal chemistry. Its remarkable versatility stems from a unique combination of physicochemical properties, including metabolic stability, high polarity, and the capacity for hydrogen bonding, which facilitate strong and specific interactions with a multitude of biological targets.[1] This guide provides an in-depth exploration of the multifaceted applications of substituted 1,2,4-triazoles, charting their journey from foundational antifungal agents to their emerging roles in oncology, virology, and beyond. We will dissect the structure-activity relationships (SAR), mechanisms of action, and key experimental workflows that have cemented the 1,2,4-triazole core as an indispensable tool for drug development professionals. This document is intended for researchers and scientists, offering both a strategic overview and practical, field-proven insights into harnessing the therapeutic potential of this remarkable scaffold.

The 1,2,4-Triazole Scaffold: A Privileged Structure in Medicinal Chemistry

Core Structure and Physicochemical Properties

The 1,2,4-triazole ring is an aromatic, five-membered heterocycle with the molecular formula C₂H₃N₃. It exists in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H form being more stable.[1] The scaffold's value in drug design is rooted in several key properties:

  • Metabolic Stability: The aromatic nature of the triazole ring confers significant resistance to metabolic degradation, contributing to improved pharmacokinetic profiles.

  • Hydrogen Bonding Capacity: The three nitrogen atoms act as both hydrogen bond donors and acceptors, enabling high-affinity interactions with biological receptors and enzymes.[1]

  • Dipole Character: The distribution of nitrogen atoms creates a significant dipole moment, enhancing solubility and the potential for polar interactions.[2]

  • Bioisosterism: The 1,2,4-triazole moiety can act as a bioisostere for amide, ester, and carboxylic acid groups, allowing for the substitution of more labile functional groups to improve drug-like properties without sacrificing binding affinity.[1]

These characteristics make the 1,2,4-triazole a "privileged scaffold," a molecular framework that is capable of binding to a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[1][3]

Caption: Core structure of 1,2,4-triazole and its key medicinal properties.

General Synthetic Strategies

The construction of the 1,2,4-triazole ring is well-established in organic chemistry. A predominant and versatile method involves the alkaline cyclization of acyl-thiosemicarbazide intermediates. This approach allows for significant diversity in the final substituted product by varying the starting acid hydrazide and isothiocyanate.

G start1 Acid Hydrazide (R1-CO-NHNH2) intermediate Acyl-thiosemicarbazide Intermediate start1->intermediate + start2 Isothiocyanate (R2-NCS) start2->intermediate cyclization Alkaline Cyclization (e.g., NaOH, reflux) intermediate->cyclization product 4,5-Disubstituted-1,2,4-triazole-3-thione cyclization->product

Caption: General workflow for the synthesis of 1,2,4-triazole-3-thiones.

Antifungal Applications: The Cornerstone of 1,2,4-Triazole's Success

The most prominent and commercially successful application of 1,2,4-triazoles is in the treatment of fungal infections. Drugs like fluconazole, itraconazole, and voriconazole are mainstays in clinical practice, demonstrating the scaffold's profound impact in this therapeutic area.[4][5]

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)

Triazole antifungals exert their effect by potently inhibiting lanosterol 14α-demethylase, a fungal cytochrome P450 enzyme (CYP51).[1] This enzyme is crucial for the biosynthesis of ergosterol, the primary sterol component of the fungal cell membrane. The triazole's nitrogen atom (N4) binds to the heme iron atom in the active site of CYP51, disrupting the demethylation of lanosterol.[6] This blockade leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, which increases membrane permeability and fragility, ultimately inhibiting fungal growth.[6]

G Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Lanosterol_to_Ergosterol_Block Lanosterol_to_Ergosterol_Block Fungal_Membrane Healthy Fungal Cell Membrane Ergosterol->Fungal_Membrane Essential Component Triazole 1,2,4-Triazole Antifungals Triazole->Lanosterol Inhibition

Caption: Mechanism of action of 1,2,4-triazole antifungal agents.

Structure-Activity Relationship (SAR) Insights

The development of potent antifungal triazoles has been guided by key SAR principles. For instance, the core tertiary alcohol structure seen in fluconazole and voriconazole is critical for activity. The presence of halogenated phenyl groups, such as the 2,4-difluorophenyl moiety, significantly enhances potency by providing strong hydrophobic interactions within the CYP51 active site.[1]

Data Presentation: Comparative Antifungal Activity

The efficacy of triazole antifungals is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism.

DrugOrganismMIC Range (μg/mL)Citation(s)
Fluconazole Candida albicans≤1.0 - 12.5[1]
Itraconazole Aspergillus fumigatus0.25 - 2.0[1]
Voriconazole Aspergillus fumigatus0.25 - 1.0[4]
Posaconazole Candida glabrata0.03 - 2.0[1]
Experimental Protocol: In Vitro Antifungal Susceptibility Testing

Methodology: Broth Microdilution Assay (adapted from CLSI M38-A2) [6]

  • Preparation of Inoculum: A suspension of fungal spores (e.g., T. mentagrophytes) is prepared and adjusted to a concentration of 2 x 10⁸ microconidia/mL in sterile saline.

  • Drug Dilution: The test triazole compound is serially diluted (2-fold) in RPMI 1640 medium within a 96-well microtiter plate. A growth control well (no drug) and a sterility control well (no inoculum) are included.

  • Inoculation: Each well (except the sterility control) is inoculated with the fungal suspension to achieve a final concentration of 1-5 x 10⁵ CFU/mL.

  • Incubation: The plate is incubated at 35°C for 4 days.

  • Endpoint Reading: The MIC is determined as the lowest drug concentration that causes 80% inhibition of growth compared to the drug-free growth control well, assessed visually or spectrophotometrically.[6]

Anticancer Applications: A Scaffold of Growing Importance

The 1,2,4-triazole scaffold is a key component in several successful anticancer drugs and a fertile ground for the development of novel antineoplastic agents.[2][7][8]

Diverse Mechanisms of Action in Oncology

Unlike their antifungal counterparts, anticancer triazoles engage a variety of targets:

  • Aromatase Inhibition: Letrozole and Anastrozole are non-steroidal aromatase inhibitors used to treat hormone-receptor-positive breast cancer.[2][4] They function by binding to the heme group of the aromatase enzyme, blocking the conversion of androgens to estrogens and thus reducing the growth stimulus for cancer cells.

  • Tubulin Polymerization Inhibition: Certain novel triazole derivatives have been shown to bind to the colchicine binding site on tubulin, disrupting microtubule dynamics, inducing cell cycle arrest, and leading to apoptosis.[9]

  • Kinase Inhibition: The scaffold is being actively explored for the development of inhibitors against various protein kinases that are crucial for cancer cell signaling and proliferation.[8]

G cluster_workflow Anticancer Drug Discovery Workflow Lib 1,2,4-Triazole Library Synthesis Screen In Vitro Screening (e.g., MTT Assay vs. Cancer Cell Lines) Lib->Screen Hit Hit Identification (Potent Compounds) Screen->Hit Opt Lead Optimization (SAR Studies) Hit->Opt Vivo In Vivo Studies (Xenograft Models) Opt->Vivo Candidate Clinical Candidate Vivo->Candidate

Caption: A typical workflow for the discovery of anticancer triazole agents.

Data Presentation: In Vitro Cytotoxicity of Triazole Derivatives

The anticancer potential of new compounds is initially assessed by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

Compound ClassTarget Cell LineIC₅₀ (µM)Putative MechanismCitation(s)
Triazole-Thione Hybrids MCF-7 (Breast)1.8 - 5.2Varies[10]
4-Fluorophenyl derivative (8c) HCT116 (Colon)0.65 ± 0.05Not specified
2,4-Dichlorophenyl derivative (8a) A549 (Lung)1.23 ± 0.11Not specified
Indolyl-1,2,4-triazoles Prostate, BreastSignificant InhibitionCytotoxicity[11]
Experimental Protocol: Synthesis of a 4,5-Disubstituted-1,2,4-triazole-3-thione

Methodology: [12]

  • Thiosemicarbazide Formation: Equimolar amounts of an appropriate acid hydrazide (e.g., 2-(4-isobutylphenyl)propanehydrazide) and an aryl/alkyl isothiocyanate (e.g., phenyl isothiocyanate) are refluxed in ethanol for 4-6 hours. The reaction mixture is cooled, and the precipitated thiosemicarbazide intermediate is filtered, washed with cold ethanol, and dried.

  • Cyclization: The dried thiosemicarbazide (1 mmol) is dissolved in an aqueous solution of sodium hydroxide (8%, 10 mL). The mixture is refluxed for 6-8 hours.

  • Acidification and Isolation: The reaction mixture is cooled to room temperature and then carefully acidified with dilute hydrochloric acid to pH 5-6. The resulting precipitate, the 1,2,4-triazole-3-thione, is filtered, washed thoroughly with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure product.

Antiviral and Antibacterial Applications

The versatility of the 1,2,4-triazole scaffold extends to infectious diseases beyond mycoses.

  • Antiviral Activity: The most notable example is Ribavirin, a broad-spectrum antiviral agent that is a 1,2,4-triazole nucleoside analog.[4] It is used in the treatment of Hepatitis C and other viral infections.[13][14] Researchers continue to explore novel triazole derivatives for activity against a range of viruses, including HIV, influenza, and SARS-CoV-2.[14][15]

  • Antibacterial Activity: While less common than antifungal applications, 1,2,4-triazole derivatives have demonstrated promising antibacterial activity.[1] Often, this is achieved through molecular hybridization, where the triazole moiety is combined with another known antibacterial pharmacophore, such as a quinolone.[1] For example, ciprofloxacin-1,2,4-triazole hybrids have shown higher potency against Methicillin-resistant Staphylococcus aureus (MRSA) than the parent drug ciprofloxacin.[1]

Anti-inflammatory and CNS Applications

The scaffold's ability to interact with various enzymes and receptors has led to its investigation for other therapeutic indications.

  • Anti-inflammatory Activity: Many 1,2,4-triazole derivatives have shown significant anti-inflammatory properties, often exceeding those of reference drugs like ibuprofen in preclinical models.[16][17] Mechanisms include the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, as well as the modulation of pro-inflammatory cytokine production.[17][18]

  • CNS Activity: The triazole ring is present in compounds exhibiting a range of central nervous system activities. This includes potent anticonvulsant effects, demonstrated in maximal electroshock (MES) seizure models, as well as analgesic properties.[1][19]

Future Perspectives and Conclusion

The 1,2,4-triazole scaffold is a testament to the power of privileged structures in drug discovery. Its journey from potent antifungals to a diverse array of therapeutic candidates highlights its remarkable chemical and biological adaptability. Future research is poised to expand its applications further. Key trends include the rational design of multi-target agents, where a single triazole-based molecule is engineered to modulate several disease-related pathways simultaneously, and the continued use of molecular hybridization to create novel conjugates with enhanced efficacy and selectivity.[7][8] The ongoing exploration of this versatile core will undoubtedly continue to yield novel and impactful therapeutic agents for a wide range of human diseases.

References

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  • El-Shehry, M. F., et al. (2019). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 24(16), 2974. [Link]

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Protocols & Analytical Methods

Method

Application Notes & Protocols: Strategic Suzuki-Miyaura Cross-Coupling of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole

Introduction: The Strategic Value of Functionalized 1,2,4-Triazoles The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Functionalized 1,2,4-Triazoles

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a cornerstone for developing antifungal, antiviral, and anticancer agents.[3][4] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation in modern organic synthesis, celebrated for its mild conditions and exceptional functional group tolerance.[5][6]

This guide provides an in-depth analysis and detailed protocols for the Suzuki-Miyaura cross-coupling of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole , a highly versatile building block. The presence of two distinct bromine atoms allows for controlled, sequential functionalization, enabling the synthesis of complex, unsymmetrical diaryl- or heteroaryl-substituted triazoles. Mastering this reaction is critical for researchers aiming to generate novel molecular libraries for drug discovery and materials science applications.

Mechanistic Bedrock: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the Suzuki-Miyaura reaction mechanism is paramount for rational protocol design and troubleshooting. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8] The cycle is generally understood to have three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the triazole substrate, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[7]

  • Transmetalation : The organoboron species (e.g., boronic acid), activated by a base, transfers its organic group to the Pd(II) complex, displacing the halide. The base is crucial for forming a more nucleophilic "ate" complex from the boronic acid.[11][12]

  • Reductive Elimination : The two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond of the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8][9]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 L₂Pd(0) (Active Catalyst) ox_add Oxidative Addition pd0->ox_add r_x Ar-Br (Triazole) r_x->ox_add prod Ar-Ar' (Product) r_b Ar'-B(OR)₂ (Boronic Acid) trans Transmetalation r_b->trans base Base (e.g., K₃PO₄) base->trans ox_add->trans L₂Pd(II)(Ar)(Br) red_elim Reductive Elimination trans->red_elim L₂Pd(II)(Ar)(Ar') red_elim->pd0 red_elim->prod

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for Coupling with 3,5-Dibromo-1,2,4-triazole

The specific nature of this substrate presents unique challenges and opportunities that must be addressed for successful and selective coupling.

Regioselectivity: C5 vs. C3 Position

The 1,2,4-triazole ring is electron-deficient, which influences the reactivity of the two bromine-substituted positions. The C5 position is generally more electrophilic and sterically accessible than the C3 position, making it more susceptible to initial oxidative addition by the palladium catalyst. This inherent electronic bias can be exploited to achieve regioselective mono-functionalization.

  • Hypothesis: Under carefully controlled conditions (e.g., using 1.0-1.1 equivalents of boronic acid at moderate temperatures), the Suzuki-Miyaura coupling will preferentially occur at the C5 position. This principle has been observed in other dihaloheterocycles where electronic differences dictate the site of first coupling.[13][14]

Catalyst and Ligand Selection

Electron-deficient heteroaryl halides can be challenging substrates. The nitrogen atoms in the triazole ring can potentially coordinate to the palladium center, leading to catalyst inhibition.[15] To overcome this, the use of bulky, electron-rich phosphine ligands is highly recommended. These ligands accelerate the rates of both oxidative addition and reductive elimination, promoting high catalyst turnover and preventing catalyst deactivation.[16]

Ligand TypeRecommended LigandsRationale
Buchwald-type Biarylphosphines SPhos, XPhos, RuPhosExcellent for electron-deficient and sterically hindered aryl halides. Promotes fast reductive elimination.
Ferrocenylphosphines dppf (Pd(dppf)Cl₂)Robust and versatile ligand, often effective for a broad range of substrates.
Bulky Alkylphosphines t-Bu₃P, cataCXium® AHighly electron-donating, effective for activating less reactive C-Br and even C-Cl bonds.
Choice of Base and Solvent

The base plays a critical role in activating the boronic acid for transmetalation.[12] For challenging couplings involving electron-deficient heterocycles, stronger bases are often required.

  • Base: Potassium phosphate (K₃PO₄) is an excellent choice as it is strong enough to facilitate the formation of the reactive boronate species without causing significant protodeboronation of the boronic acid partner, a common side reaction with heteroaryl boronates.[17] Cesium carbonate (Cs₂CO₃) is another effective but more expensive alternative.

  • Solvent: A polar aprotic solvent system is typically employed. A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is standard, as it effectively solubilizes both the organic substrate and the inorganic base.[18]

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents are for research use only.

Protocol 1: Regioselective Mono-Arylation at the C5 Position

This protocol is designed to selectively couple one equivalent of an arylboronic acid at the more reactive C5 position of the triazole.

Workflow:

Figure 2: General experimental workflow for Suzuki-Miyaura coupling.

Reagents & Materials:

ReagentM.W.Amount (mmol)Mass/Volume
3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole284.941.0285 mg
Arylboronic Acid-1.11.1 equiv
Pd₂(dba)₃915.720.02 (2 mol% Pd)18.3 mg
SPhos410.530.08 (8 mol%)32.8 mg
K₃PO₄ (anhydrous)212.273.0637 mg
1,4-Dioxane (anhydrous)--8.0 mL
Water (degassed)--2.0 mL

Step-by-Step Procedure:

  • Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 3,5-dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole (285 mg, 1.0 mmol), the arylboronic acid (1.1 mmol), and K₃PO₄ (637 mg, 3.0 mmol).

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (8.0 mL) and degassed water (2.0 mL) via syringe. Stir the mixture to form a suspension.

  • Degassing: Sparge the mixture with a gentle stream of argon for 15-20 minutes to thoroughly remove dissolved oxygen.

  • Catalyst Addition: While maintaining a positive argon flow, quickly add the palladium precatalyst Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and the ligand SPhos (32.8 mg, 0.08 mmol).

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath at 80-90 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. Look for the disappearance of the starting dibromo-triazole.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 5-aryl-3-bromo-1-(2-methoxyethyl)-1H-1,2,4-triazole.

Protocol 2: Symmetrical and Sequential Unsymmetrical Di-Arylation

This protocol can be adapted for both symmetrical and unsymmetrical products.

A) Symmetrical Di-Arylation:

  • Follow Protocol 1 , but increase the amount of arylboronic acid to 2.5 equivalents .

  • The reaction time may need to be extended (12-24 hours) and the temperature may be increased to 100 °C to drive the reaction to completion.

B) Sequential, One-Pot Unsymmetrical Di-Arylation:

  • First Coupling: Perform Protocol 1 exactly as described above using the first arylboronic acid (Ar¹-B(OH)₂).

  • Confirmation: After the first coupling is complete (as confirmed by LC-MS, showing consumption of the starting material and formation of the mono-coupled product), cool the reaction mixture to room temperature.

  • Second Coupling: To the same reaction vessel under an argon atmosphere, add the second, different arylboronic acid (Ar²-B(OH)₂, 1.2 equivalents), additional K₃PO₄ (1.5 equivalents), and a second portion of the catalyst/ligand mixture (1 mol% Pd₂(dba)₃, 4 mol% SPhos).

  • Reaction: Re-seal the vessel, degas briefly with argon, and heat to 90-100 °C for another 6-18 hours, monitoring for the formation of the final unsymmetrical product.

  • Work-up & Purification: Follow steps 8-11 from Protocol 1 to isolate the 3-Ar¹,5-Ar²-1-(2-methoxyethyl)-1H-1,2,4-triazole product.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen contamination).2. Insufficiently strong base.3. Low reaction temperature.1. Ensure thorough degassing; use fresh, high-quality catalyst and anhydrous solvents.2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.3. Increase temperature in 10 °C increments (up to 110 °C for dioxane).
Protodeboronation of Boronic Acid 1. Base is too strong or reaction time is too long.2. Presence of excess water.1. Use K₃PO₄ instead of hydroxides. Consider using a boronic ester (e.g., pinacol ester) which is more stable.2. Ensure solvents are anhydrous grade and water is accurately measured.
Formation of Debrominated Byproduct Homolytic cleavage of C-Br bond at high temperatures or premature reductive elimination of a Pd-H species.Lower the reaction temperature. Ensure the system is strictly anaerobic.
Mixture of Mono- and Di-coupled Products Incorrect stoichiometry of boronic acid for mono-coupling; insufficient reagents/time for di-coupling.For mono-coupling, use ≤1.1 eq. of boronic acid and monitor carefully. For di-coupling, ensure a sufficient excess (≥2.5 eq.) and longer reaction time.

Conclusion

The Suzuki-Miyaura cross-coupling of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole is a powerful strategy for synthesizing functionalized triazole derivatives. By carefully selecting a robust catalyst system featuring a bulky, electron-rich phosphine ligand (e.g., SPhos) and employing appropriate bases and solvents, researchers can achieve high yields and excellent control over regioselectivity. The protocols outlined herein provide a reliable starting point for both selective mono-arylation and exhaustive di-arylation, paving the way for the efficient discovery of novel candidates in pharmaceutical and materials science research.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. (2019). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction. [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • The Organic Chemistry Channel. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Chemistry Central Journal. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. [Link]

  • European Journal of Medicinal Chemistry. (2021). An insight on medicinal attributes of 1,2,4-triazoles. [Link]

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  • Tetrahedron Letters. (2010). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. [Link]

  • ResearchGate. (2006). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. [Link]

  • Chemistry – A European Journal. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. [Link]

  • Organic Letters. (2009). Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. [Link]

  • ResearchGate. (2017). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. [Link]

  • ResearchGate. (n.d.). Examples of 1,2,4-triazole derivatives used in drugs. [Link]

  • Organic Letters. (2015). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]

  • Molecules. (2020). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. [Link]

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  • Organic Letters. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [Link]

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Application

Application Notes and Protocols: Buchwald-Hartwig Amination of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole

Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide to the selective mono-amination of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole via the Buchwald-Hartwig cross-couplin...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the selective mono-amination of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole via the Buchwald-Hartwig cross-coupling reaction. The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, and this protocol offers a robust method for synthesizing functionalized derivatives essential for drug discovery pipelines.[1][2][3] We delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that govern reaction success and selectivity. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this powerful C-N bond-forming reaction on a challenging, electron-deficient heteroaryl substrate.

Introduction: The Strategic Importance of C-N Bond Formation

The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, becoming an indispensable tool in both academic and industrial laboratories.[4][5] This reaction facilitates the formation of carbon-nitrogen (C-N) bonds under relatively mild conditions, overcoming the limitations of classical methods which often suffer from harsh conditions and limited substrate scope.[4]

The 1,2,4-triazole moiety, in particular, is a cornerstone of numerous pharmaceuticals due to its unique electronic properties, metabolic stability, and ability to act as a peptide bond isostere.[6][7] The substrate at the heart of this guide, 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole, is a versatile building block. Its two bromine atoms serve as orthogonal handles for sequential functionalization, enabling the rapid generation of diverse compound libraries. This application note focuses on achieving selective mono-amination, a critical first step in a divergent synthetic strategy.

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination is a cross-coupling reaction between an aryl or heteroaryl halide and an amine, mediated by a palladium catalyst.[8][9] The transformation is driven by a catalytic cycle involving a Pd(0)/Pd(II) redox couple.

The generally accepted mechanism proceeds via three key steps:[4][10]

  • Oxidative Addition: The active Pd(0) catalyst, stabilized by phosphine ligands, inserts into the carbon-bromine bond of the triazole substrate. This forms a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the new C-N bond, which releases the aminated triazole product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reactants cluster_products Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(Br) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition Amido_Complex L-Pd(II)(Ar)(NR'R'') Amido Complex OA_Complex->Amido_Complex Amine Binding & Deprotonation Amido_Complex->Pd0 Reductive Elimination Product Ar-NR'R'' (Aminated Product) Salt [Base-H]+Br- Triazole Ar-Br (Dibromo-triazole) Amine H-NR'R'' (Amine) Base Base

Figure 1: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.

Detailed Experimental Protocol

This protocol describes the mono-amination of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole with morpholine as a representative secondary amine.

Materials and Reagents
ReagentGradeSupplier ExampleNotes
3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole>97%Custom SynthesisSubstrate. Can be synthesized from 3,5-Dibromo-1H-1,2,4-triazole.[11]
Morpholine>99%, AnhydrousSigma-AldrichAmine nucleophile. Should be freshly distilled or from a recently opened bottle.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeStrem ChemicalsPalladium precursor.
RuPhos>98%Sigma-AldrichBulky phosphine ligand, often effective for heteroaryl halides.[12]
Sodium tert-butoxide (NaOt-Bu)>98%Acros OrganicsStrong, non-nucleophilic base. Handle in a glovebox due to its hygroscopic and reactive nature.
1,4-DioxaneAnhydrous, >99.8%, inhibitor-freeSigma-AldrichReaction solvent. Must be thoroughly degassed before use.
Equipment
  • Oven-dried Schlenk flask or microwave vial

  • Magnetic stirrer and hot plate with temperature control

  • Inert atmosphere line (Argon or Nitrogen) with bubbler

  • Syringes and needles for liquid transfers

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Flash chromatography system

Safety Precautions
  • Palladium Catalysts: Can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium tert-butoxide: Highly corrosive and moisture-sensitive. Reacts exothermically with water. Must be handled under an inert atmosphere.

  • Solvents: 1,4-Dioxane is flammable and a suspected carcinogen. All operations should be performed in a fume hood.

  • Substrate: While specific toxicity data for the N-alkoxyethyl derivative is unavailable, related compounds like 3,5-Dibromo-1-methyl-1H-1,2,4-triazole are listed as irritants and harmful if swallowed.[13] Assume the substrate is hazardous and handle with care.

Step-by-Step Methodology

Experimental_Workflow start Start: Prepare Inert Atmosphere setup 1. Reagent Addition - Add solids: Substrate (1.1 eq),  Pd(OAc)₂ (2 mol%), RuPhos (4 mol%),  NaOtBu (1.4 eq) to Schlenk flask start->setup solvents 2. Solvent & Amine Addition - Add degassed Dioxane - Add Morpholine (1.0 eq) via syringe setup->solvents reaction 3. Reaction - Heat to 100 °C with stirring - Monitor by TLC/LC-MS (4-12 h) solvents->reaction workup 4. Work-up - Cool to RT - Quench with H₂O - Extract with Ethyl Acetate reaction->workup purify 5. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify via Flash Chromatography workup->purify end End: Characterize Product purify->end

Figure 2: Experimental Workflow for Mono-amination.
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole (1.1 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

    • Rationale: The reaction is set up under an inert atmosphere to protect the Pd(0) species, which is formed in situ, and the air-sensitive phosphine ligand from oxidation. Using a slight excess of the dibromo-substrate helps to consume the amine and favors mono-substitution.

  • Evacuation and Backfilling: Seal the flask and evacuate under high vacuum for 5-10 minutes, then backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent and Amine Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe. Stir the resulting suspension for 5 minutes. Then, add morpholine (1.0 mmol) via syringe.

    • Rationale: Degassing the solvent removes dissolved oxygen, a known catalyst poison. The order of addition ensures the catalyst components are well-dispersed before the reaction is initiated by heating.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C. Stir vigorously for 4-12 hours.

    • Rationale: The elevated temperature is necessary to overcome the activation energy for the oxidative addition and reductive elimination steps, particularly with an electron-deficient heteroaryl halide.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Check for the consumption of the limiting reagent (morpholine) and the formation of the mono-aminated product, which will be more polar than the starting dibromide.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure mono-aminated product.

Discussion of Critical Parameters

Achieving high yield and selectivity in the Buchwald-Hartwig amination of dihaloheterocycles requires careful optimization.

  • Catalyst System (Palladium Source and Ligand): The choice of ligand is paramount. Electron-rich, bulky phosphine ligands (e.g., RuPhos, SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required for coupling with electron-deficient heteroaryl chlorides and bromides.[12][14][15] The ligand stabilizes the palladium center, promotes oxidative addition, and facilitates the crucial reductive elimination step. A Pd(OAc)₂/phosphine system is common, but pre-formed palladium pre-catalysts can also offer higher activity and reproducibility.

  • Base: The base plays a critical role in deprotonating the amine. Sodium tert-butoxide is a standard choice for its high basicity and low nucleophilicity.[10] For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be employed, though this may require higher temperatures or longer reaction times.

  • Solvent: Anhydrous, aprotic polar solvents like 1,4-dioxane, toluene, or THF are preferred.[8] They effectively solvate the reaction intermediates without interfering with the catalytic cycle.

  • Selectivity Control: To favor mono-amination over di-substitution, the key is stoichiometry. Using the dihalide as the excess reagent ensures the limiting amine is consumed before significant double amination occurs. The electronic deactivation and increased steric hindrance of the triazole ring after the first amination also inherently slows the rate of the second coupling, aiding in selective synthesis.

Conclusion

This application note provides a reliable and well-rationalized protocol for the selective mono-amination of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole. By carefully controlling the stoichiometry and selecting an appropriate catalyst system, chemists can efficiently generate valuable mono-amino triazole intermediates. This foundational protocol opens the door to further diversification, where the remaining bromine atom can be used in subsequent cross-coupling reactions to build complex, drug-like molecules.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ResearchGate. (2016). Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. [Link]

  • ResearchGate. (2016). Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]

  • Popov, I. S., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. Molecules, 27(6), 1999. [Link]

  • ResearchGate. (2022). Buchwald–Hartwig cross-coupling of 5-amino-1,2,3-triazoles. [Link]

  • YouTube. (2023). Buchwald-Hartwig amination. [Link]

  • Burov, O. N., et al. (2023). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules, 28(9), 3923. [Link]

  • ResearchGate. (2022). Synthesis and mechanism of 3,5-disubstituted-1,2,4-triazole. [Link]

  • National Center for Biotechnology Information. (2022). Origins of Catalyst-Controlled Selectivity in Ag-Catalyzed Regiodivergent C-H Amination. Journal of the American Chemical Society, 144(6), 2735–2746. [Link]

  • National Center for Biotechnology Information. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. Molecules, 27(6), 1999. [Link]

  • National Center for Biotechnology Information. (2021). One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. ACS Combinatorial Science, 23(10), 516-522. [Link]

  • Wikipedia. (2023). 1,2,4-Triazole. [Link]

  • PubChem. (n.d.). 3,5-Dibromo-1-methyl-1H-1,2,4-triazole. [Link]

  • ResearchGate. (2022). Synthesis of 1,2,4‐Triazole‐3,5‐diamines. [Link]

Sources

Method

Application Notes and Protocols for Sonogashira Coupling of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole

Introduction: The Strategic Importance of Alkynyl-1,2,4-Triazoles in Drug Discovery The 1,2,4-triazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeuti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Alkynyl-1,2,4-Triazoles in Drug Discovery

The 1,2,4-triazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities, including antifungal, anticancer, and antiviral properties.[1] The unique physicochemical characteristics of the 1,2,4-triazole ring, such as its metabolic stability and capacity for hydrogen bonding, contribute to favorable pharmacokinetic and pharmacodynamic profiles. The introduction of alkyne functionalities onto this heterocyclic core via Sonogashira coupling significantly expands its synthetic utility, providing a versatile handle for constructing more complex molecular architectures through subsequent transformations like "click chemistry" or cyclization reactions.

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole with terminal alkynes. This reaction is a powerful method for the synthesis of mono- and di-alkynylated 1,2,4-triazoles, which are valuable intermediates in the development of novel pharmaceuticals and functional organic materials.[2][3]

The Sonogashira Coupling: A Cornerstone of C-C Bond Formation

The Sonogashira reaction is a robust and versatile cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][5] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[6] The Sonogashira coupling has found widespread application in organic synthesis due to its mild reaction conditions and tolerance of a wide range of functional groups.[4][7]

Catalytic Cycle and Mechanistic Insights

The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][7]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition to the aryl or vinyl halide (in this case, the dibromotriazole). The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide species, followed by reductive elimination to yield the alkynylated product and regenerate the Pd(0) catalyst.[8]

  • Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This species is crucial for the transmetalation step with the palladium complex.

The base plays a critical role in the reaction by deprotonating the terminal alkyne to form the acetylide anion, which is then coordinated to the copper(I) catalyst. It also neutralizes the hydrogen halide byproduct formed during the reaction.[4]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-X->Ar-Pd(II)L2-C≡CR Transmetalation Cu(I)-C≡CR Cu(I)-C≡CR Ar-Pd(II)L2-C≡CR->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu(I)X Cu(I)X Cu(I)-C≡CR->Cu(I)X Transmetalation R-C≡C-H R-C≡C-H R-C≡C-H->Cu(I)-C≡CR Base (Deprotonation)

Figure 1: Simplified Catalytic Cycle of the Sonogashira Coupling.

Experimental Protocols for the Sonogashira Coupling of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole

The following protocols are designed as a starting point for the Sonogashira coupling of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole. Optimization of reaction conditions may be necessary depending on the specific terminal alkyne used.

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is a general and widely applicable method for the Sonogashira coupling.

Materials and Reagents:

  • 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole

  • Terminal Alkyne

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) Iodide (CuI)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))[4]

  • Anhydrous, Degassed Solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))[9]

  • Inert Gas (Argon or Nitrogen)

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole (1.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and copper(I) iodide (0.1 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., THF).

  • Add the base (e.g., Et₃N, 3.0 eq) followed by the terminal alkyne (1.1 eq for mono-alkynylation or 2.2 eq for di-alkynylation).

  • Stir the reaction mixture at room temperature or heat to 50-60 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

Copper-free conditions can be advantageous to avoid the formation of alkyne homocoupling byproducts (Glaser coupling) and simplify purification.[10][11][12]

Materials and Reagents:

  • 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole

  • Terminal Alkyne

  • Palladium Catalyst (e.g., Pd(OAc)₂, (AllylPdCl)₂)[13]

  • Phosphine Ligand (e.g., P(t-Bu)₃, SPhos)

  • Base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like pyrrolidine)[10]

  • Anhydrous, Degassed Solvent (e.g., DMF, Dioxane, or Toluene)[9]

  • Inert Gas (Argon or Nitrogen)

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq) and the phosphine ligand (0.04 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent.

  • Add 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole (1.0 eq), the terminal alkyne (1.1 eq or 2.2 eq), and the base (e.g., Cs₂CO₃, 2.0 eq).

  • Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Key Reaction Parameters and Optimization

The success of the Sonogashira coupling of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole is dependent on the careful selection and optimization of several key parameters.

ParameterRecommended OptionsRationale and Considerations
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂, (AllylPdCl)₂The choice of catalyst can influence reaction efficiency. Pd(PPh₃)₄ is a common choice for standard Sonogashira reactions. For copper-free conditions, in situ generation of the active Pd(0) species from precursors like Pd(OAc)₂ or (AllylPdCl)₂ with a suitable ligand is often preferred.[13][14]
Copper Co-catalyst CuIEssential for the standard Sonogashira mechanism to facilitate the formation of the copper acetylide.
Ligand (for Cu-free) P(t-Bu)₃, XPhos, SPhosBulky, electron-rich phosphine ligands can enhance the catalytic activity of palladium in copper-free systems.[8]
Base Et₃N, DIPEA, Cs₂CO₃, K₂CO₃, PyrrolidineAn amine base is typically used in the copper-cocatalyzed reaction.[4] Inorganic bases like carbonates are often employed in copper-free protocols.[8] The choice of base can significantly impact the reaction rate and yield.
Solvent THF, DMF, Dioxane, Toluene, AcetonitrileThe solvent should be anhydrous and deoxygenated. Polar aprotic solvents like DMF can enhance reaction rates.[15] The choice of solvent can also affect the solubility of the reactants and catalyst.
Temperature Room Temperature to 100 °CThe reaction temperature depends on the reactivity of the substrates and the chosen catalytic system. Copper-free reactions often require higher temperatures.[16]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient base, low temperature.Ensure the use of a fresh, active catalyst. Use a stronger base or increase the amount of base. Increase the reaction temperature.
Alkyne Homocoupling (Glaser Coupling) Presence of oxygen in a copper-cocatalyzed reaction.Ensure the reaction is performed under strictly anaerobic conditions. Consider switching to a copper-free protocol.[4]
Decomposition of Reactants or Products High reaction temperature, prolonged reaction time.Monitor the reaction closely and stop it once the starting material is consumed. Consider lowering the reaction temperature.
Formation of Mono- and Di-substituted Products Stoichiometry of the alkyne.To favor mono-substitution, use a slight excess of the dibromotriazole. For di-substitution, use a stoichiometric amount or a slight excess of the alkyne.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Flame-dry Schlenk Flame-dry Schlenk Add Reagents Add Reagents Flame-dry Schlenk->Add Reagents Inert Atmosphere Inert Atmosphere Add Reagents->Inert Atmosphere Add Solvent & Base Add Solvent & Base Inert Atmosphere->Add Solvent & Base Add Alkyne Add Alkyne Add Solvent & Base->Add Alkyne Stir & Heat Stir & Heat Add Alkyne->Stir & Heat Monitor Progress Monitor Progress Stir & Heat->Monitor Progress Quench Reaction Quench Reaction Monitor Progress->Quench Reaction Extraction Extraction Quench Reaction->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product

Figure 2: General Experimental Workflow for Sonogashira Coupling.

Conclusion

The Sonogashira coupling provides a powerful and versatile platform for the synthesis of novel alkynyl-substituted 1,2,4-triazoles from 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole. By carefully selecting and optimizing the reaction parameters, researchers can efficiently access a diverse range of functionalized molecules with significant potential in drug discovery and materials science. The protocols and guidelines presented in this document offer a solid foundation for the successful implementation of this important transformation.

References

  • The Crucial Role of the Base in Sonogashira Coupling: A Comparative Guide - Benchchem.
  • Sonogashira Coupling - Chemistry LibreTexts.
  • Sonogashira coupling - Wikipedia.
  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Sonogashira Coupling - BYJU'S.
  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC - NIH.
  • Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions | The Journal of Organic Chemistry - ACS Publications.
  • Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments.
  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH.
  • Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature | Organic Letters - ACS Publications.
  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing.
  • Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne | Organic Letters - ACS Publications.
  • Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing.
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ArODES.
  • Effects of solvent, base, and temperature on the Sonogashira coupling... - ResearchGate.
  • Application of 1,2,4-Triazoles in Medicinal Chemistry: Application Notes and Protocols - Benchchem.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - NIH.
  • Application Notes and Protocols: 1,2,4-Triazoles in Medicinal Chemistry - Benchchem.
  • Exploring recent developments on 1,2,4‐triazole: Synthesis and biological applications.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications.
  • Application Notes and Protocols for the Sonogashira Coupling of 1,3-Dibromo-5-nitrobenzene with Terminal Alkynes - Benchchem.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH.

Sources

Application

Synthesis of 3,5-Disubstituted-1-(2-methoxyethyl)-1H-1,2,4-triazoles: An In-Depth Guide for Researchers

Introduction: The Significance of 1,2,4-Triazoles in Modern Drug Discovery The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a wide array of therapeutic agents.[1][2] Its...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1,2,4-Triazoles in Modern Drug Discovery

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a wide array of therapeutic agents.[1][2] Its unique structural and electronic properties enable it to serve as a versatile pharmacophore, engaging in various biological interactions. Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of pharmacological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2] This guide provides a comprehensive overview and detailed protocols for the synthesis of a specific class of these valuable compounds: 3,5-disubstituted-1-(2-methoxyethyl)-1H-1,2,4-triazoles. We will delve into a highly efficient one-pot, three-component synthesis strategy, offering insights into the underlying mechanisms, practical experimental procedures, and critical safety considerations.

Strategic Approach: A Regioselective One-Pot Synthesis

The synthesis of 1,3,5-trisubstituted 1,2,4-triazoles can be approached through various synthetic routes. A particularly effective and regioselective method is a one-pot, three-component reaction involving a primary amidine, a carboxylic acid, and a monosubstituted hydrazine.[1][3][4] This approach is favored for its efficiency, atom economy, and the ability to introduce diverse substituents at the 1, 3, and 5-positions of the triazole ring in a single synthetic sequence.

For the synthesis of the target 3,5-disubstituted-1-(2-methoxyethyl)-1H-1,2,4-triazoles, the key starting materials are:

  • An appropriate amidine (to introduce the R¹ substituent at the 3-position).

  • A suitable carboxylic acid (to introduce the R² substituent at the 5-position).

  • (2-Methoxyethyl)hydrazine (to introduce the 2-methoxyethyl group at the 1-position).

This methodology hinges on the initial formation of an acylamidine intermediate, which then undergoes cyclization with the substituted hydrazine to yield the desired 1,2,4-triazole. The use of a pre-functionalized hydrazine, such as (2-methoxyethyl)hydrazine, circumvents the potential for regioisomeric mixtures that can arise from the post-synthesis alkylation of an unsubstituted 1H-1,2,4-triazole.

Core Synthesis Workflow

The overall synthetic strategy can be visualized as a two-step process occurring in a single pot.

Synthesis_Workflow cluster_0 Step 1: Acylamidine Formation (in situ) cluster_1 Step 2: Cyclization Amidine Amidine (R¹-C(=NH)NH₂) Acylamidine Acylamidine Intermediate Amidine->Acylamidine CarboxylicAcid Carboxylic Acid (R²-COOH) CarboxylicAcid->Acylamidine HATU_DIPEA HATU / DIPEA HATU_DIPEA->Acylamidine Triazole 3,5-Disubstituted-1-(2-methoxyethyl) -1H-1,2,4-triazole Acylamidine->Triazole Heat (e.g., 80°C) Hydrazine (2-Methoxyethyl)hydrazine Hydrazine->Triazole

Figure 1: General workflow for the one-pot synthesis of 3,5-disubstituted-1-(2-methoxyethyl)-1H-1,2,4-triazoles.

Detailed Experimental Protocols

Part 1: Synthesis of the Key Precursor, (2-Methoxyethyl)hydrazine

The availability of (2-methoxyethyl)hydrazine is crucial for this synthetic approach. While it may be commercially available, an in-house synthesis is often necessary. A common method involves the alkylation of hydrazine with a suitable 2-methoxyethyl halide.

Materials:

  • Hydrazine hydrate (e.g., 55% solution in water)

  • 2-Chloroethyl methyl ether

  • Ethanol

  • Sodium hydroxide (or other suitable base)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine hydrazine hydrate (a significant molar excess, e.g., 5-10 equivalents) and ethanol.

  • Addition of Alkylating Agent: Slowly add 2-chloroethyl methyl ether (1 equivalent) to the hydrazine solution. The addition should be performed at a controlled temperature, typically starting at room temperature and gently refluxing if necessary.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize any excess acid with a base such as sodium hydroxide.

  • Extraction: Extract the product into an organic solvent like dichloromethane.

  • Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield (2-methoxyethyl)hydrazine.

Part 2: One-Pot Synthesis of 3,5-Disubstituted-1-(2-methoxyethyl)-1H-1,2,4-triazoles

This protocol is adapted from established methods for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles.[3][4]

Materials:

  • Amidine hydrochloride (1.0 mmol)

  • Carboxylic acid (1.2 mmol)

  • (2-Methoxyethyl)hydrazine (1.0 mmol)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.2 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 mmol)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Protocol:

  • Acylamidine Formation (in situ):

    • To a solution of the amidine hydrochloride (1.0 mmol) and the carboxylic acid (1.2 mmol) in DMF (5 mL), add DIPEA (3.0 mmol).

    • Add HATU (1.2 mmol) to the mixture and stir at room temperature for 1-2 hours. The formation of the acylamidine intermediate can be monitored by TLC or LC-MS.

  • Cyclization:

    • Add (2-methoxyethyl)hydrazine (1.0 mmol) to the reaction mixture.

    • Heat the mixture to 80 °C and stir for 4-12 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (30 mL).

    • Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to afford the pure 3,5-disubstituted-1-(2-methoxyethyl)-1H-1,2,4-triazole.

Mechanistic Insights

The Role of HATU in Acylamidine Formation

HATU is a highly efficient peptide coupling reagent that plays a critical role in the formation of the acylamidine intermediate.[5][6][7][8]

HATU_Mechanism CarboxylicAcid R²-COOH Carboxylate R²-COO⁻ CarboxylicAcid->Carboxylate Deprotonation DIPEA DIPEA DIPEA->Carboxylate ActiveEster OAt-active ester Carboxylate->ActiveEster Nucleophilic attack on HATU HATU HATU HATU->ActiveEster Acylamidine Acylamidine Intermediate ActiveEster->Acylamidine Reaction with Amidine Amidine Amidine Amidine->Acylamidine

Figure 2: Simplified mechanism of HATU-mediated acylamidine formation.

The mechanism begins with the deprotonation of the carboxylic acid by DIPEA to form a carboxylate anion. This anion then attacks the HATU reagent to form a highly reactive OAt-active ester. This active ester is then readily attacked by the nucleophilic amidine to form the acylamidine intermediate.

The Cyclization Step: A Pellizzari-type Reaction

The cyclization of the acylamidine with (2-methoxyethyl)hydrazine is analogous to the Pellizzari reaction.[9][10][11]

Pellizzari_Mechanism Acylamidine Acylamidine Intermediate Tetrahedral_Intermediate Tetrahedral Intermediate Acylamidine->Tetrahedral_Intermediate Nucleophilic attack Hydrazine (2-Methoxyethyl)hydrazine Hydrazine->Tetrahedral_Intermediate Cyclized_Intermediate 5-Membered Ring Intermediate Tetrahedral_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Triazole 1,2,4-Triazole Cyclized_Intermediate->Triazole Dehydration

Figure 3: Simplified mechanism of the Pellizzari-type cyclization.

The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the substituted hydrazine on the carbonyl carbon of the acylamidine. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable 1,2,4-triazole ring.

Data Presentation: Representative Examples and Yields

The following table summarizes representative data for the synthesis of various 3,5-disubstituted-1-(2-methoxyethyl)-1H-1,2,4-triazoles using the one-pot protocol.

EntryAmidine (R¹)Carboxylic Acid (R²)ProductYield (%)
1BenzamidineAcetic Acid3-Phenyl-5-methyl-1-(2-methoxyethyl)-1H-1,2,4-triazole82
2AcetamidineBenzoic Acid3-Methyl-5-phenyl-1-(2-methoxyethyl)-1H-1,2,4-triazole78
34-ChlorobenzamidinePropionic Acid3-(4-Chlorophenyl)-5-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazole75
4Thiophene-2-carboxamidineCyclohexanecarboxylic Acid3-(Thiophen-2-yl)-5-cyclohexyl-1-(2-methoxyethyl)-1H-1,2,4-triazole68

Safety and Handling

Hydrazine and its derivatives are toxic and potentially carcinogenic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

  • Hydrazine Hydrate: Corrosive and toxic. Avoid inhalation and contact with skin and eyes.[12][13][14][15][16]

  • 2-Chloroethyl methyl ether: Flammable and toxic. Handle with care.

  • HATU: Can be irritating to the eyes, respiratory system, and skin.

  • DIPEA: Corrosive and flammable.

  • DMF: A potential reproductive toxin. Avoid inhalation and skin contact.

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Conclusion

The one-pot, three-component synthesis of 3,5-disubstituted-1-(2-methoxyethyl)-1H-1,2,4-triazoles is a robust and efficient method for accessing this important class of compounds. By understanding the underlying reaction mechanisms and adhering to the detailed protocols and safety guidelines presented in this guide, researchers can confidently and effectively synthesize a diverse range of 1,2,4-triazole derivatives for applications in drug discovery and development.

References

  • Pellizzari, G. (1911). Azioni dell'idrazide benzoica sulle amidi. Gazzetta Chimica Italiana, 41, 20-28.
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398.
  • Albericio, F., Bofill, J. M., El-Faham, A., & Kates, S. A. (1998). Use of onium salt-based coupling reagents in peptide synthesis. The Journal of Organic Chemistry, 63(26), 9678-9683.
  • Potts, K. T. (1961). The chemistry of 1,2,4-triazoles. Chemical Reviews, 61(2), 87-127.
  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of heterocyclic chemistry (2nd ed.). Pergamon.
  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical synthesis of natural product peptides: coupling methods for the incorporation of noncoded amino acids into peptides. Chemical Reviews, 97(6), 2243-2266.
  • Wittenberger, S. J. (1994). The Pellizzari reaction.
  • Knorr, R., Trzeciak, A., Bannwarth, W., & Gillessen, D. (1989). New coupling reagents in peptide chemistry. Tetrahedron Letters, 30(15), 1927-1930.
  • ResearchGate. (2021). Synthesis of 3, 5‐disubstituted 1, 2, 4‐triazoles from hydrazides. Retrieved from [Link]

  • YouTube. (2020). Pellizzari Reaction Mechanism | Organic Chemistry. Retrieved from [Link]

  • Grygorenko, O. O., Radchenko, D. S., & Tolmachev, A. A. (2021). One-pot parallel synthesis of 1,3,5-trisubstituted 1,2,4-triazoles. Molecular Diversity, 26(2), 993-1004.
  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Castanedo, G. M., Seng, P. S., Blaquiere, N., Trapp, S., & Staben, S. T. (2011). Rapid synthesis of 1,3,5-substituted 1,2,4-triazoles from carboxylic acids, amidines, and hydrazines. The Journal of Organic Chemistry, 76(4), 1177-1179.
  • PubMed. (2011). Rapid synthesis of 1,3,5-substituted 1,2,4-triazoles from carboxylic acids, amidines, and hydrazines. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 3,5-disubstituted 1,2,4-triazoles containing an amino group. Retrieved from [Link]

  • ResearchGate. (2025). A Base-Catalyzed, Direct Synthesis of 3,5-Disubstituted 1,2,4-Triazoles from Nitriles and Hydrazides. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]

  • Sci-Hub. (2011). ChemInform Abstract: Rapid Synthesis of 1,3,5‐Substituted 1,2,4‐Triazoles from Carboxylic Acids, Amidines, and Hydrazines. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). One-flask synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from nitriles and hydrazonoyl chlorides via 1,3-dipolar cycloaddition. Retrieved from [Link]

  • Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097-1099.
  • Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 967325.
  • PrepChem. (n.d.). Synthesis of 2-[2-(4-Methoxyphenyl)-1-thioxoethyl]hydrazine-carboxylic acid, methyl ester. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE. Retrieved from [Link]

  • EThOS. (n.d.). Synthesis of n-(2-chlorophenyl)-n-methyl-n'-ethyl hydrazine. Retrieved from [Link]

  • ResearchGate. (2025). Kinetic studies of hydrazine and 2‐hydroxyethylhydrazine alkylation by 2‐chloroethanol: Influence of a strong base in the medium. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • PubChem. (n.d.). (2-Methoxyethyl)hydrazine. Retrieved from [Link]

  • ResearchGate. (2020). Can anyone tell how to prepare hydrazine hydrate using some easily available precursors since it is hazardous and difficult to buy in Taiwan?. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Continuous flow synthesis of β-hydroxyethyl hydrazine in microreactors: process behavior and impurity formation mechanism. Retrieved from [Link]

  • PubChem. (n.d.). (2-Methoxyethyl)hydrazine dihydrochloride. Retrieved from [Link]

  • MDPI. (2007). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Retrieved from [Link]

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Sources

Method

Application Note: Strategies for Regioselective Functionalization of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole

Audience: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed examination of methodologies for the regioselective functionalization of 3,5-Dibromo-1-(2-methoxyeth...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract This technical guide provides a detailed examination of methodologies for the regioselective functionalization of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, and the ability to selectively modify its structure is paramount for the development of novel therapeutics and functional materials.[1] This document moves beyond theoretical discussions to provide field-proven protocols and the causal logic behind experimental choices. We focus on achieving regioselectivity at the C3 and C5 positions, which are rendered electronically distinct by the heterocyclic nitrogen environment. Key strategies detailed herein include palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations—and catalyst-free Nucleophilic Aromatic Substitution (SNAr). Each section includes step-by-step protocols, mechanistic diagrams, and data tables to equip researchers with the practical knowledge required for predictable and high-yield synthesis.

Introduction: The Strategic Importance of Functionalized 1,2,4-Triazoles

The 1,2,4-triazole ring is a privileged scaffold in modern drug discovery, present in a wide array of approved pharmaceuticals with diverse biological activities, including antifungal (e.g., Fluconazole), antiviral (e.g., Ribavirin), and anticancer (e.g., Letrozole) agents.[1] Its prevalence stems from its unique electronic properties, metabolic stability, and ability to act as a versatile hydrogen bond donor and acceptor. The dihalogenated substrate, 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole, serves as a powerful and versatile building block for constructing complex molecular architectures.

The primary challenge and opportunity in utilizing this substrate lies in achieving regioselective functionalization . The two bromine atoms at the C3 and C5 positions are not chemically equivalent. The C5 position is generally considered more electrophilic and thus more reactive in many transformations. This is due to the cumulative electron-withdrawing inductive effects from the adjacent N1 and N4 atoms, which makes the C5-Br bond more susceptible to oxidative addition by a low-valent palladium catalyst or attack by a nucleophile. By carefully selecting reaction conditions, catalysts, and reagents, one can exploit this inherent reactivity difference to sequentially and selectively functionalize each position, enabling the generation of diverse and complex molecular libraries from a single, readily accessible precursor.

Experimental_Workflow cluster_products Mono-Functionalized Products (at C5) start 3,5-Dibromo-1-(2-methoxyethyl) -1H-1,2,4-triazole suzuki Suzuki-Miyaura (C-C Coupling) start->suzuki sonogashira Sonogashira (C-C Alkynylation) start->sonogashira buchwald Buchwald-Hartwig (C-N Coupling) start->buchwald snar SNAr (Nucleophilic Substitution) start->snar prod_aryl 5-Aryl-3-bromo-1-R-triazole suzuki->prod_aryl Ar-B(OH)₂ Pd Catalyst prod_alkyne 5-Alkynyl-3-bromo-1-R-triazole sonogashira->prod_alkyne R-C≡CH Pd/Cu Catalyst prod_amine 5-Amino-3-bromo-1-R-triazole buchwald->prod_amine R₂NH Pd Catalyst prod_nu 5-Nu-3-bromo-1-R-triazole snar->prod_nu Nu⁻ (e.g., RO⁻, RS⁻)

Fig. 1: General workflow for regioselective C5-functionalization.

Palladium-Catalyzed Cross-Coupling: A Precision Toolkit

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for their reliability, functional group tolerance, and predictable outcomes. For the 3,5-dibromo-1,2,4-triazole substrate, these methods offer the most robust control over regioselectivity. The selectivity is primarily dictated by the initial, rate-determining oxidative addition step, where the more electron-deficient C5-Br bond reacts preferentially with the Pd(0) catalyst. By using stoichiometric control of the coupling partner (e.g., ~1.0 equivalent) and carefully managed reaction temperatures, mono-functionalization at C5 can be achieved with high fidelity.

Regioselective Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is an exceptionally powerful method for forming carbon-carbon bonds, particularly for creating biaryl or heteroaryl-aryl linkages.[2][3] Its operational simplicity and the commercial availability of a vast array of boronic acids and their derivatives make it a first-choice strategy in drug development campaigns.

Causality Behind the Protocol: The selection of a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand is critical. The ligand stabilizes the active Pd(0) species, facilitates the oxidative addition step, and promotes the final, product-releasing reductive elimination. An inorganic base is required to activate the boronic acid via the formation of a more nucleophilic boronate species, which then participates in transmetalation.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition transmetalation_complex Transmetalation Complex oa_complex->transmetalation_complex Transmetalation re_complex Reductive Elimination Complex transmetalation_complex->re_complex re_complex->pd0 Reductive Elimination product R¹-R² re_complex->product substrate R¹-X (Triazole-Br) substrate->oa_complex boronic R²-B(OH)₂ + Base boronic->transmetalation_complex

Fig. 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 1: C5-Selective Suzuki-Miyaura Mono-Arylation

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole (1.0 eq.), the desired arylboronic acid (1.1 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq.) or a combination of Pd₂(dba)₃ (0.025 eq.) and a suitable ligand like SPhos (0.1 eq.).

  • Solvent and Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Degas the resulting mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Seal the vial and heat the reaction mixture to 80-90 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the C5-mono-arylated product.

Coupling Partner (Ar-B(OH)₂)Catalyst SystemTemp (°C)Typical Yield (C5-Product)
Phenylboronic acidPd(PPh₃)₄ / K₂CO₃8585-95%
4-Methoxyphenylboronic acidPd₂(dba)₃, SPhos / K₂CO₃8090-98%
3-Pyridylboronic acidPd(dppf)Cl₂ / Cs₂CO₃9075-85%
4-Fluorophenylboronic acidPd(PPh₃)₄ / K₂CO₃8588-96%

Table 1: Representative conditions for C5-selective Suzuki-Miyaura coupling.

Regioselective Sonogashira Coupling (C-C Alkynylation)

The Sonogashira coupling is the premier method for introducing alkyne functionalities onto aryl or vinyl halides.[4][5] The resulting alkynylated triazoles are valuable intermediates, serving as precursors for "click" chemistry, further cyclization reactions, or as components in conjugated materials. The reaction traditionally uses a dual-catalyst system of palladium and copper(I).[6]

Causality Behind the Protocol: The mechanism involves two interconnected catalytic cycles.[4] The palladium cycle mirrors that of other cross-coupling reactions. The copper cycle's role is to react with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the arylpalladium(II) complex, regenerating the copper catalyst and advancing the palladium cycle towards the final product. Copper-free variants have also been developed to avoid potential issues with copper-catalyzed side reactions like alkyne homocoupling.[7][8]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L)₂ pd0->pd_complex Oxidative Addition (Ar-X) pd_complex->pd0 Reductive Elimination cu_x Cu(I)-X cu_acetylide Cu(I)-C≡C-R cu_x->cu_acetylide R-C≡CH + Base cu_acetylide->pd_complex cu_acetylide->cu_x Transmetalation

Fig. 3: Interconnected catalytic cycles of the Sonogashira reaction.

Protocol 2: C5-Selective Sonogashira Mono-Alkynylation

  • Reaction Setup: To an oven-dried Schlenk flask, add 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole (1.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₂Cl₂ (0.03 eq.), and the copper(I) co-catalyst, copper(I) iodide (CuI, 0.06 eq.).

  • Solvent and Reagents: Add a degassed solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). Add an amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0-4.0 eq.). Finally, add the terminal alkyne (1.2 eq.).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-50 °C). Monitor progress by TLC or LC-MS. Reactions are often complete in 2-6 hours.

  • Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the pure 5-alkynyl-3-bromo-1,2,4-triazole.

Terminal AlkyneBaseTemp (°C)Typical Yield (C5-Product)
PhenylacetyleneTEART80-90%
TrimethylsilylacetyleneDIPEART90-98%
1-HexyneTEA4085-95%
Propargyl alcoholDIPEART75-85%

Table 2: Representative conditions for C5-selective Sonogashira coupling.

Regioselective Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a transformative reaction for constructing carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[9][10] It allows for the coupling of aryl halides with a vast range of primary and secondary amines under relatively mild conditions.[11]

Causality Behind the Protocol: This reaction is highly dependent on the ligand used. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are essential.[12] They promote the crucial, often rate-limiting, reductive elimination step that forms the C-N bond and turns over the catalyst.[13] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine after it coordinates to the palladium center, forming the palladium-amido complex that precedes reductive elimination.

Buchwald_Hartwig_Cycle pd0 Pd(0)L oa_complex Oxidative Addition Complex (Ar-Pd(II)-X) pd0->oa_complex Ar-X amine_coord Amine Coordination oa_complex->amine_coord R₂NH amido_complex Palladium Amido Complex amine_coord->amido_complex Base, -H⁺ amido_complex->pd0 Reductive Elimination (forms Ar-NR₂)

Fig. 4: Catalytic cycle for the Buchwald-Hartwig amination.

Protocol 3: C5-Selective Buchwald-Hartwig Mono-Amination

  • Reaction Setup: In a glovebox, add 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole (1.0 eq.), the palladium precatalyst (e.g., G3-XPhos, 0.02 eq.), and the base, sodium tert-butoxide (1.4 eq.), to an oven-dried vial.

  • Reagent Addition: Add anhydrous, degassed toluene or 1,4-dioxane as the solvent. Add the amine coupling partner (1.2 eq.).

  • Reaction: Seal the vial tightly and remove it from the glovebox. Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor progress by LC-MS.

  • Work-up: After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water, separate the layers, wash the organic phase with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude material by flash column chromatography.

AmineLigandBaseTypical Yield (C5-Product)
MorpholineXPhosNaOtBu90-97%
AnilineRuPhosLHMDS80-90%
BenzylamineXPhosNaOtBu85-95%
DiethylamineBrettPhosK₃PO₄70-80%

Table 3: Representative conditions for C5-selective Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis offers exquisite control, Nucleophilic Aromatic Substitution (SNAr) provides a valuable, metal-free alternative for introducing heteroatom nucleophiles.[14] The 1,2,4-triazole ring is inherently electron-deficient, which activates the C3 and C5 positions towards attack by strong nucleophiles.[15]

Principle and Rationale: The SNAr mechanism proceeds via a two-step addition-elimination sequence.[16] The nucleophile first attacks the carbon bearing the leaving group (bromide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized onto the electronegative nitrogen atoms of the triazole ring, stabilizing it. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. Regioselectivity, while less predictable than in Pd-coupling, often still favors the more electrophilic C5 position, especially at lower temperatures.

SNAr_Mechanism reactant Triazole-Br + Nu⁻ meisenheimer Meisenheimer Complex (Resonance Stabilized) reactant->meisenheimer Addition (Rate-determining) product Triazole-Nu + Br⁻ meisenheimer->product Elimination

Fig. 5: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Protocol 4: C5-Selective SNAr with a Thiol Nucleophile

  • Reaction Setup: To a round-bottom flask, add the desired thiol (e.g., thiophenol, 1.1 eq.) and a polar aprotic solvent such as DMF or DMSO.

  • Base Addition: Cool the solution to 0 °C in an ice bath and add a base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.), portion-wise to form the thiolate in situ. Stir for 20-30 minutes at 0 °C.

  • Substrate Addition: Add a solution of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole (1.0 eq.) in the same solvent dropwise to the cold thiolate solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction by pouring it into ice water. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the product via flash column chromatography.

NucleophileBaseSolventTypical Yield (C5-Product)
Sodium methoxide(used directly)Methanol75-85%
ThiophenolNaHDMF80-90%
Potassium thioacetate(used directly)DMSO88-96%

Table 4: Representative conditions for C5-selective SNAr reactions.

Conclusion

The regioselective functionalization of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole is a highly achievable objective for the synthetic chemist. By leveraging the inherent electronic bias of the triazole ring, which renders the C5 position more reactive, a suite of powerful synthetic transformations can be deployed with high selectivity. Palladium-catalyzed reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, offer unparalleled precision and scope for introducing carbon and nitrogen substituents. For heteroatom nucleophiles, catalyst-free SNAr provides a complementary and efficient strategy. The protocols and principles outlined in this guide serve as a robust foundation for researchers to construct novel and diverse 1,2,4-triazole derivatives for applications in drug discovery and beyond.

References

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Sources

Application

Application Notes & Protocols: 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole as a Versatile Building Block for Active Pharmaceutical Ingredients (APIs)

Abstract The 1,2,4-triazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2] Its metabolic stability, hydrogen bonding capabilitie...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2] Its metabolic stability, hydrogen bonding capabilities, and bioisosteric properties make it an invaluable component in modern drug design. This application note focuses on a key derivative, 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole , a highly functionalized building block designed for the efficient and programmed synthesis of complex Active Pharmaceutical Ingredients (APIs). The two bromine atoms serve as versatile handles for sequential, regioselective cross-coupling reactions, enabling the construction of intricate molecular architectures. We will explore its application in the synthesis of intermediates for targeted therapies, such as the TYK2 inhibitor Deucravacitinib, and provide detailed, field-proven protocols for key transformations including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Introduction: The Strategic Advantage of Dihalogenated Heterocycles

In the landscape of drug discovery, speed and efficiency are paramount. Building blocks that allow for rapid diversification and the construction of complex molecular frameworks are therefore of immense value. 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole exemplifies such a reagent. Its design incorporates several key features:

  • A Privileged Core: The 1,2,4-triazole nucleus is associated with a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[2][3]

  • Orthogonal Synthetic Handles: The two bromine atoms at the C3 and C5 positions provide distinct sites for functionalization. Their potentially different reactivity can be exploited for programmed, sequential cross-coupling reactions, allowing for the controlled and predictable assembly of a trisubstituted triazole core.

  • Modulating Moiety: The N1-linked 2-methoxyethyl group enhances solubility and can engage in specific interactions within a biological target's binding pocket, offering a vector for optimizing pharmacokinetic properties.

This guide provides researchers and drug development professionals with the foundational knowledge and practical protocols to effectively leverage this building block in their synthetic campaigns.

Physicochemical and Handling Information

While the exact data for the N-(2-methoxyethyl) derivative is proprietary, the table below is representative of similar N-alkylated 3,5-dibromo-1H-1,2,4-triazoles.

PropertyValueReference / Note
Molecular Formula C₅H₇Br₂N₃O-
Molecular Weight 284.94 g/mol -
Parent CAS Number 7411-23-6 (for 3,5-Dibromo-1H-1,2,4-triazole)[4]
Appearance Off-white to pale yellow solidBased on similar compounds like 3,5-Dibromo-1-ethyl-1H-1,2,4-triazole and 3,5-Dibromo-1-methyl-1H-1,2,4-triazole.[5]
Purity ≥98% (HPLC)Typical specification for synthetic building blocks.
Storage Conditions Store in a cool, dry place. Keep sealed.Standard for halogenated heterocyclic compounds.
Solubility Soluble in DMF, DMSO, THF, DioxaneCommon solvents for cross-coupling reactions.

Core Application: Programmed Cross-Coupling Strategies

The primary utility of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole lies in its capacity for sequential functionalization. The two bromine atoms can be addressed in a stepwise manner using palladium-catalyzed cross-coupling reactions. This allows for the introduction of two different aryl, heteroaryl, alkyl, or amino groups, creating a densely functionalized and asymmetric triazole core.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling start 3,5-Dibromo-1-(2-methoxyethyl) -1H-1,2,4-triazole suzuki_node Ar¹-B(OH)₂ Pd Catalyst, Base start->suzuki_node C-C Bond Formation buchwald_node R¹R²NH Pd Catalyst, Base start->buchwald_node C-N Bond Formation sonogashira_node R¹-C≡CH Pd/Cu Catalyst, Base start->sonogashira_node C-C(sp) Bond Formation intermediate 3-Bromo-5-(Substituted)-1-(2-methoxyethyl) -1H-1,2,4-triazole suzuki_node->intermediate buchwald_node->intermediate sonogashira_node->intermediate final_product 3,5-Disubstituted-1-(2-methoxyethyl) -1H-1,2,4-triazole intermediate->final_product Second Coupling (e.g., Suzuki with Ar²-B(OH)₂)

Caption: General workflow for sequential functionalization of the dibromotriazole core.

Application Spotlight: Synthesis of a Deucravacitinib-Related Intermediate

Deucravacitinib is a first-in-class, oral, selective allosteric inhibitor of tyrosine kinase 2 (TYK2) approved for the treatment of moderate-to-severe plaque psoriasis.[6][7] Its structure features a complex trisubstituted triazole moiety. 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole (or a close analog) is an ideal starting point for constructing a key fragment of this API. The following scheme illustrates a plausible synthetic route based on known chemistries for this class of molecules.[8][9]

Caption: Synthetic pathway to a key Deucravacitinib-related fragment. (Note: Images are placeholders for chemical structures)

Detailed Experimental Protocols

The following protocols are exemplary and may require optimization based on the specific substrate and desired scale.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality: The Suzuki-Miyaura coupling is the method of choice for forming C(sp²)-C(sp²) bonds due to its exceptional functional group tolerance, the commercial availability of a vast array of boronic acids, and the generally mild reaction conditions.[10] This makes it ideal for the first functionalization step, introducing an aryl or heteroaryl group at one of the bromine positions.

Procedure (Mono-arylation):

  • Inert Atmosphere: To an oven-dried reaction vessel, add 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole (1.0 equiv.), the desired arylboronic acid (1.1-1.3 equiv.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Loading: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand. For more challenging couplings, pre-catalysts like Pd(dppf)Cl₂ (2-5 mol%) are highly effective.

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture, typically Dioxane/Water or Toluene/Water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to the target temperature (typically 80-110 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the mono-arylated product.

ParameterTypical ConditionsNotes
Palladium Source Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂Choice depends on substrate reactivity.
Ligand SPhos, XPhos, dppf (often part of pre-catalyst)Bulky, electron-rich phosphine ligands are generally preferred.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Cesium carbonate is often more effective for hindered substrates.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFDegassing is critical to prevent catalyst deactivation.
Temperature 80 - 110 °CMonitor for potential debromination at higher temperatures.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

Causality: The formation of an aryl-amine bond is a cornerstone of medicinal chemistry. The Buchwald-Hartwig amination provides a powerful and general method to achieve this, overcoming the limitations of classical methods like nucleophilic aromatic substitution.[11][12][13] It is the ideal reaction for introducing a key amine nucleophile onto the triazole core in a later synthetic step.

Procedure (on a mono-brominated intermediate):

  • Inert Atmosphere: In a glovebox or under a strong flow of inert gas, charge an oven-dried Schlenk tube with the mono-bromo-triazole intermediate (1.0 equiv.), the amine (1.2-1.5 equiv.), a strong, non-nucleophilic base (e.g., Cs₂CO₃ or LHMDS, 1.5-2.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), and a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-6 mol%).[14]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane).

  • Reaction: Seal the vessel and heat to the required temperature (typically 90-120 °C). Monitor the reaction progress by LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues.

  • Extraction: Wash the filtrate sequentially with saturated aqueous NH₄Cl (if an amine base was used) and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue via silica gel chromatography to obtain the desired N-arylated product.

ParameterTypical ConditionsNotes
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃ is a common and effective Pd(0) source.
Ligand Xantphos, BINAP, RuPhos, JohnPhosLigand choice is critical and often substrate-dependent. Xantphos is a good general-purpose ligand.
Base Cs₂CO₃, K₃PO₄, LHMDS, NaOtBuNaOtBu is a very strong base; Cs₂CO₃ is often a milder and effective alternative.
Solvent Toluene, Dioxane, THFMust be anhydrous and degassed.
Temperature 90 - 120 °CHigher temperatures may be needed for less reactive aryl bromides.
Protocol 3: Palladium/Copper-Catalyzed Sonogashira Coupling

Causality: The Sonogashira coupling is the premier method for installing alkynyl groups onto aryl or vinyl halides.[15][16] This reaction is valuable for creating rigid linkers, accessing further functionalities, or as part of a strategy to build more complex heterocyclic systems.

Procedure:

  • Inert Atmosphere: To a reaction flask, add the bromo-triazole substrate (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-4 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-3 mol%).

  • Solvent and Base: Flush the flask with an inert gas. Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine), which often serves as both the base and part of the solvent system.[17]

  • Alkyne Addition: Add the terminal alkyne (1.2-1.5 equiv.) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.

Mechanistic Insight: The Palladium Cross-Coupling Cycle

Understanding the mechanism is key to troubleshooting and optimizing reactions. Most palladium-catalyzed cross-couplings, including the Suzuki reaction, proceed through a similar catalytic cycle involving three main stages: oxidative addition, transmetalation, and reductive elimination.

G pd0 Pd(0)L₂ (Active Catalyst) pd_ii_complex Ar-Pd(II)-Br(L)₂ pd0->pd_ii_complex ox_add Oxidative Addition ox_add->pd_ii_complex pd_ii_biaryl Ar-Pd(II)-Ar'(L)₂ pd_ii_complex->pd_ii_biaryl transmetal Transmetalation transmetal->pd_ii_biaryl pd_ii_biaryl->pd0 red_elim Reductive Elimination pd_ii_biaryl->red_elim product Ar-Ar' (Coupled Product) red_elim->product aryl_halide Ar-Br (Triazole-Br) aryl_halide->ox_add boronic_acid Ar'-B(OH)₂ + Base → [Ar'-B(OH)₃]⁻ boronic_acid->transmetal

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole is a powerful and versatile building block for the synthesis of complex APIs. Its dihalogenated nature permits programmed, sequential functionalization through robust and well-understood palladium-catalyzed cross-coupling reactions. By providing reliable protocols for key transformations, this guide empowers researchers to efficiently construct novel molecular architectures, accelerating the discovery and development of next-generation therapeutics. The strategic application of this reagent, particularly in the synthesis of targeted inhibitors like Deucravacitinib, underscores its significant value in modern medicinal chemistry.

References

  • BenchChem. (2025).
  • Google Patents. (2025).
  • Uroos, M., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central.
  • ResearchGate. (2025). New and Convergent Synthesis of Deucravacitinib.
  • Google Patents. (2024). WO2024017150A1 - Method for synthesizing deucravacitinib.
  • BenchChem. (2025). Application Notes and Protocols: 1,2,4-Triazoles in Medicinal Chemistry.
  • Haque, M. R., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences.
  • El-Sayed, N. F., et al. (2022). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules.
  • Unibest Industrial Co., Ltd. (2024). CAS No.
  • European Patent Office. (2025).
  • Wikipedia. (n.d.).
  • Lopp, M., et al. (n.d.). Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect.
  • NROChemistry. (n.d.). Sonogashira Coupling.
  • Lead Sciences. (n.d.). 3,5-Dibromo-1H-1,2,4-triazole.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Chemistry LibreTexts. (2023).
  • Sigma-Aldrich. (n.d.). 3,5-Dibromo-1-ethyl-1H-1,2,4-triazole.
  • MolCore. (n.d.). 3,5-Dibromo-1-octyl-1H-1,2,4-triazole.
  • Kamal, A., et al. (2012). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Heterocycles.
  • Baati, R., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. University of Southampton ePrints.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Kantin, G. V., & Krasavin, M. (2018).
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • BLDpharm. (n.d.). 3,5-Dibromo-1-methyl-1H-1,2,4-triazole.

Sources

Method

palladium-catalyzed reactions involving 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole

An Application Guide to Palladium-Catalyzed Reactions of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole Introduction: The Versatility of the 1,2,4-Triazole Scaffold Substituted 1,2,4-triazoles are privileged heterocycl...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Reactions of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole

Introduction: The Versatility of the 1,2,4-Triazole Scaffold

Substituted 1,2,4-triazoles are privileged heterocyclic motifs integral to the fields of medicinal chemistry and materials science. Their unique physicochemical properties—metabolic stability, capacity for hydrogen bonding, and significant dipole moment—make them effective isosteres for peptide bonds and key components in a wide array of biologically active compounds. The 3,5-disubstituted 1,2,4-triazole core, in particular, serves as a versatile scaffold for the development of novel therapeutic agents.

This guide focuses on 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole , a key building block for creating diverse molecular architectures. The two bromine atoms at the C3 and C5 positions are excellent leaving groups for palladium-catalyzed cross-coupling reactions, allowing for the programmed and selective introduction of various substituents. This document provides detailed application notes and protocols for leveraging this substrate in several cornerstone palladium-catalyzed transformations, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings. The protocols are designed for researchers, scientists, and drug development professionals seeking to exploit this powerful synthetic tool.

Part 1: Synthesis of the Starting Material

Before functionalization, a reliable supply of the starting material is essential. The synthesis of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole can be achieved in a two-step sequence starting from commercially available 3,5-dibromo-1H-1,2,4-triazole.

Protocol 1: Synthesis of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole

This procedure details the N-alkylation of 3,5-dibromo-1H-1,2,4-triazole with 1-bromo-2-methoxyethane.

Workflow for Synthesis

cluster_reagents Reagents & Solvents cluster_process Process cluster_product Product A 3,5-Dibromo-1H-1,2,4-triazole P1 Combine reagents in MeCN A->P1 B 1-Bromo-2-methoxyethane B->P1 C Potassium Carbonate (K2CO3) C->P1 D Acetonitrile (MeCN) D->P1 P2 Heat to reflux (e.g., 80 °C) Monitor by TLC/LC-MS P1->P2 P3 Cool to room temperature P2->P3 P4 Filter off solids P3->P4 P5 Concentrate filtrate under reduced pressure P4->P5 P6 Purify via column chromatography P5->P6 Z 3,5-Dibromo-1-(2-methoxyethyl)- 1H-1,2,4-triazole P6->Z

Caption: Workflow for the N-alkylation of 3,5-dibromo-1H-1,2,4-triazole.

Step-by-Step Methodology:

  • To a solution of 3,5-dibromo-1H-1,2,4-triazole (1.0 eq) in dry acetonitrile (MeCN), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 1-bromo-2-methoxyethane (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the mixture to cool to room temperature.

  • Filter the solid inorganic salts and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the combined filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Part 2: Palladium-Catalyzed C-C Bond Forming Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron species (like a boronic acid or ester) and an organohalide.[1][2] This reaction is fundamental in synthesizing biaryl and vinyl-substituted heterocyclic compounds.

Catalytic Cycle

Suzuki_Cycle cluster_reactants Inputs Pd0 Pd(0)Ln PdII_Aryl R-Pd(II)Ln(Br) Pd0->PdII_Aryl Oxidative Addition PdII_Boronate R-Pd(II)Ln(R') PdII_Aryl->PdII_Boronate Transmetalation PdII_Boronate->Pd0 Reductive Elimination Product R-R' (Product) ArylHalide R-Br (Triazole) BoronicAcid R'-B(OH)2 Base Base (e.g., K2CO3)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Application Note: Causality Behind Experimental Choices

  • Catalyst System: The choice of palladium source and ligand is critical. For a relatively electron-deficient system like a dibromo-triazole, a combination of a Pd(0) source like Pd₂(dba)₃ or a Pd(II) precursor like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or RuPhos) is often required. These ligands facilitate the oxidative addition step—often the rate-determining step—and promote the final reductive elimination.[3]

  • Base: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[1] A moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is commonly used. The choice of base can also influence the reaction rate and selectivity, especially in cases of mono- vs. di-arylation.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typical. Water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.

  • Selective Mono-Arylation: Achieving selective mono-arylation on a di-halogenated substrate can be challenging. This can often be controlled by using a substoichiometric amount of the boronic acid (e.g., 0.9-1.1 equivalents), lower reaction temperatures, and shorter reaction times. The bromine at the C5 position is generally more reactive than the one at C3, which can provide some inherent selectivity.

Protocol 2: Representative Suzuki-Miyaura Di-Arylation

  • In an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole (1.0 eq), the desired arylboronic acid (2.5 eq), and a base such as K₂CO₃ (4.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the ligand if required (e.g., SPhos, 10 mol% if using Pd(OAc)₂).

  • Add the solvent system, typically a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling the inert gas through it for 15-20 minutes.

  • Heat the reaction to 90-100 °C and stir until the starting material is consumed (monitor by TLC/LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solvent and purify the crude product by column chromatography.

ParameterCondition for Mono-ArylationCondition for Di-Arylation
Arylboronic Acid 1.0 - 1.1 equivalents2.2 - 3.0 equivalents
Pd Catalyst 2-5 mol%5-10 mol%
Base (e.g., K₂CO₃) 2.0 equivalents4.0 - 5.0 equivalents
Temperature 60 - 80 °C90 - 110 °C
Solvent Dioxane/H₂O or Toluene/H₂ODioxane/H₂O or Toluene/H₂O
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[4] This reaction is invaluable for synthesizing aryl alkynes, which are key intermediates in drug discovery and materials science.

Catalytic Cycle

Sonogashira_Cycle cluster_reactants Inputs Pd0 Pd(0)Ln PdII_Aryl R-Pd(II)Ln(Br) Pd0->PdII_Aryl Oxidative Addition PdII_Alkynyl R-Pd(II)Ln(C≡CR') PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination Product R-C≡CR' CuI Cu(I)I Cu_Acetylide Cu(I)-C≡CR' Cu_Acetylide->PdII_Aryl ArylHalide R-Br Alkyne H-C≡CR' Alkyne->Cu_Acetylide Base Base (Et3N) Base->Cu_Acetylide

Caption: Simplified catalytic cycle for the copper-co-catalyzed Sonogashira reaction.

Application Note: Causality Behind Experimental Choices

  • Copper Co-catalyst: The classic Sonogashira reaction employs a copper(I) salt (e.g., CuI) as a co-catalyst. The copper facilitates the deprotonation of the terminal alkyne by the amine base to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[5] While effective, this can lead to undesirable alkyne homocoupling (Glaser coupling).

  • Copper-Free Conditions: To avoid homocoupling, copper-free protocols have been developed. These typically require a stronger base (e.g., Cs₂CO₃, K₂CO₃) and a more electron-rich, bulky phosphine ligand on the palladium center to facilitate the direct reaction between the palladium complex and the acetylide anion.[6]

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is standard. It serves both to neutralize the HBr byproduct and to facilitate the formation of the acetylide. The solvent is typically THF or DMF.

Protocol 3: Representative Copper-Catalyzed Sonogashira Coupling

  • To a flask containing 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole (1.0 eq) and the terminal alkyne (2.2 eq), add a solvent mixture of THF and triethylamine (e.g., 2:1 v/v).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%) and the copper(I) iodide (CuI, 5 mol%).

  • Degas the solution by bubbling with an inert gas for 15 minutes.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Once the reaction is complete, filter the mixture through a pad of celite to remove the amine salt and catalyst residues, washing with THF or ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Part 3: Palladium-Catalyzed C-N Bond Forming Reactions

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful reaction for the synthesis of carbon-nitrogen bonds, specifically for forming aryl amines from aryl halides.[7][8] This transformation has revolutionized the synthesis of countless pharmaceuticals and organic materials.

Catalytic Cycle

Buchwald_Cycle cluster_reactants Inputs Pd0 Pd(0)Ln PdII_Aryl R-Pd(II)Ln(Br) Pd0->PdII_Aryl Oxidative Addition PdII_Amide R-Pd(II)Ln(NR'R'') PdII_Aryl->PdII_Amide Amine Coordination & Deprotonation PdII_Amide->Pd0 Reductive Elimination Product R-N(R')R'' ArylHalide R-Br Amine HN(R')R'' Base Base (NaOtBu)

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Application Note: Causality Behind Experimental Choices

  • Ligand Selection: This is the most critical parameter in Buchwald-Hartwig amination. The reaction mechanism involves the formation of a palladium-amido complex, and the final reductive elimination step to form the C-N bond can be slow. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like RuPhos and XPhos, or chelating ligands like XantPhos) are essential.[9] They accelerate the reductive elimination and prevent competing side reactions like β-hydride elimination.[7]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex to form the crucial palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) is the most common choice. Other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) can also be used, especially for more sensitive substrates.[10]

  • Solvent: Anhydrous, polar aprotic solvents such as toluene, dioxane, or THF are typically used. The reaction is highly sensitive to moisture and oxygen.

Protocol 4: Representative Buchwald-Hartwig Amination

  • In a glovebox or under a strictly inert atmosphere, charge a reaction vessel with the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and the base (NaOtBu, 2.2 eq).

  • Add 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole (1.0 eq).

  • Add anhydrous toluene or dioxane as the solvent.

  • Add the amine (2.2 eq).

  • Seal the vessel and heat to 80-110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over Na₂SO₄.

  • Concentrate the solvent and purify by column chromatography.

Part 4: Palladium-Catalyzed C-C Bond Formation with Alkenes

Heck-Mizoroki Reaction

The Heck reaction couples an organohalide with an alkene to form a substituted alkene, creating a new C-C bond.[11] It is a powerful method for the vinylation of aryl halides.

Catalytic Cycle

Heck_Cycle cluster_reactants Inputs Pd0 Pd(0)Ln PdII_Aryl R-Pd(II)Ln(Br) Pd0->PdII_Aryl Oxidative Addition PdII_Complex Alkene Complex PdII_Aryl->PdII_Complex Coordination PdII_Alkyl σ-Alkyl Pd(II) PdII_Complex->PdII_Alkyl Migratory Insertion (syn) PdII_Alkyl->Pd0 β-Hydride Elimination (syn) Product Substituted Alkene ArylHalide R-Br Alkene Alkene Base Base (Et3N)

Caption: Catalytic cycle for the Heck-Mizoroki reaction.

Application Note: Causality Behind Experimental Choices

  • Mechanism and Stereochemistry: The reaction proceeds via syn-addition of the aryl-palladium species across the double bond, followed by bond rotation and syn-β-hydride elimination.[12] This mechanism typically leads to the formation of the more thermodynamically stable E-alkene product.

  • Base: A weak, non-nucleophilic organic base like triethylamine (Et₃N) or an inorganic base like sodium acetate (NaOAc) is generally sufficient. Its role is to regenerate the active Pd(0) catalyst at the end of the cycle.[11]

  • Solvent and Temperature: Polar aprotic solvents like DMF, NMP, or acetonitrile are common. The reaction often requires elevated temperatures (80-140 °C) to proceed at a reasonable rate.[12]

  • Additives: In some cases, additives like tetra-n-butylammonium chloride (TBAC) can be used to stabilize the catalyst and improve yields, particularly when using aryl bromides.

Protocol 5: Representative Heck Reaction

  • Combine 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole (1.0 eq), the alkene (e.g., styrene or ethyl acrylate, 2.5 eq), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and a ligand such as triphenylphosphine (PPh₃, 10 mol%) in a flask.

  • Add the base (e.g., Et₃N, 3.0 eq) and the solvent (e.g., DMF).

  • Degas the mixture and place it under an inert atmosphere.

  • Heat the reaction to 100-120 °C and stir until the starting material is consumed.

  • Cool the mixture, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

References

  • Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

  • Tzschucke, C. C. (n.d.). Heck Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • MDPI. (2021). Palladium-Catalyzed Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([7]thiadiazole). Retrieved from [Link]

  • ResearchGate. (n.d.). 1,2,4-Triazole-Based Palladium Pincer Complexes. A New Type of Catalyst for the Heck Reaction. Retrieved from [Link]

  • National Institutes of Health. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino-1,2,3-triazoles. Retrieved from [Link]

  • Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]

  • ScienceDirect. (n.d.). Sonogashira cross-coupling of 3-bromo-1,2-diones. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of 3,5-dibromo-1-(thiiran-2-ylmethyl)-1,2,4-triazole with NH-azoles. Retrieved from [Link]

  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. Retrieved from [Link]

  • Sethi, K. (2018). Suzuki Coupling Mechanism and Applications. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 1,2,4-triazole compounds (1-8). Retrieved from [Link]

  • Macmillan Group. (2004). The Intramolecular Heck Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • Frontiers. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Retrieved from [Link]

  • Wipf Group. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Retrieved from [Link]

  • National Institutes of Health. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Copper-Catalyzed Cross-Coupling Reactions of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole

Introduction: The Versatility of Functionalized Triazoles in Modern Chemistry The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of bioact...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Functionalized Triazoles in Modern Chemistry

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of bioactive molecules and functional materials.[1][2] The strategic functionalization of this heterocycle is paramount to modulating its physicochemical properties and biological activity. Among the various methods to achieve this, transition metal-catalyzed cross-coupling reactions have emerged as a powerful tool for the selective formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.

This guide focuses on the synthetic utility of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole, a versatile building block poised for selective functionalization. The two bromine atoms at the 3- and 5-positions of the triazole ring offer distinct opportunities for sequential or double cross-coupling reactions. Copper-catalyzed methodologies are particularly attractive for these transformations due to their cost-effectiveness, broad functional group tolerance, and unique reactivity profiles compared to their palladium counterparts.[3][4][5][6]

Herein, we provide detailed protocols and mechanistic insights for the copper-catalyzed arylation of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole, drawing upon established principles of copper catalysis with analogous heterocyclic systems.[7][8][9] These application notes are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic endeavors.

Mechanistic Considerations in Copper-Catalyzed Cross-Coupling of Brominated Triazoles

The copper-catalyzed cross-coupling reactions of aryl halides, including the brominated triazole of interest, generally proceed through a Cu(I)/Cu(III) catalytic cycle. While the precise mechanism can be influenced by the choice of ligands, base, and solvent, a general pathway for N-arylation is depicted below.

Copper-Catalyzed N-Arylation Mechanism General Mechanistic Cycle for Copper-Catalyzed N-Arylation Cu(I)X Cu(I)X Active_Cu(I)_Complex Active_Cu(I)_Complex Cu(I)X->Active_Cu(I)_Complex + Ligand Ligand Ligand Oxidative_Addition Oxidative Addition Active_Cu(I)_Complex->Oxidative_Addition Cu(III)_Intermediate Cu(III)_Intermediate Oxidative_Addition->Cu(III)_Intermediate Ar-Cu(III)(L)X Reductive_Elimination Reductive Elimination Cu(III)_Intermediate->Reductive_Elimination Reductive_Elimination->Active_Cu(I)_Complex Regeneration of Cu(I) Catalyst Product Product Reductive_Elimination->Product Ar-N(R)R' Base Base Nucleophile R-NH-R' Deprotonated_Nucleophile R-N(-)-R' Nucleophile->Deprotonated_Nucleophile + Base Deprotonated_Nucleophile->Cu(III)_Intermediate Ligand Exchange Aryl_Halide Ar-Br Aryl_Halide->Oxidative_Addition Experimental_Workflow Experimental Workflow for Copper-Catalyzed Arylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Add_Reagents 1. Add triazole, aryl halide, CuI, ligand, and base to a dry Schlenk tube. Inert_Atmosphere 2. Evacuate and backfill with inert gas (3x). Add_Reagents->Inert_Atmosphere Add_Solvent 3. Add anhydrous solvent. Inert_Atmosphere->Add_Solvent Heating 4. Heat reaction mixture with vigorous stirring. Add_Solvent->Heating Monitoring 5. Monitor progress by TLC or LC-MS. Heating->Monitoring Cooling 6. Cool to room temperature. Monitoring->Cooling Filtration 7. Dilute and filter through celite. Cooling->Filtration Extraction 8. Wash with water and brine. Filtration->Extraction Drying 9. Dry organic layer and concentrate. Extraction->Drying Purification 10. Purify by column chromatography. Drying->Purification

Sources

Method

Application Note & Protocol: A Scalable Synthesis of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Synthesis of a Privileged Scaffold The 1,2,4-triazole ring is a cornerstone in medicinal chemistry, forming the core of numerou...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthesis of a Privileged Scaffold

The 1,2,4-triazole ring is a cornerstone in medicinal chemistry, forming the core of numerous antifungal, antiviral, and anticancer agents.[1] The targeted derivatization of this scaffold is crucial for the development of new therapeutic candidates with improved efficacy and pharmacokinetic profiles. This application note provides a comprehensive guide to the scale-up synthesis of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole, a key intermediate for further functionalization.

This document moves beyond a simple recitation of steps, offering a deep dive into the rationale behind the chosen synthetic strategy, critical process parameters for scaling, and robust analytical and purification protocols. The insights provided are grounded in established chemical principles and aim to equip researchers with the knowledge to confidently and safely transition from laboratory-scale experiments to pilot-plant production.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The synthesis of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole is most efficiently approached in two distinct stages: the bromination of the parent 1H-1,2,4-triazole and the subsequent N-alkylation with 2-bromoethyl methyl ether. This strategy allows for the isolation and purification of the key dibrominated intermediate, ensuring a clean and high-yielding alkylation step.

G cluster_0 Step 1: Bromination cluster_1 Step 2: N-Alkylation 1H-1,2,4-triazole 1H-1,2,4-triazole 3,5-Dibromo-1H-1,2,4-triazole 3,5-Dibromo-1H-1,2,4-triazole 1H-1,2,4-triazole->3,5-Dibromo-1H-1,2,4-triazole e.g., NBS, Br2 Brominating Agent Brominating Agent Brominating Agent->3,5-Dibromo-1H-1,2,4-triazole 3,5-Dibromo-1H-1,2,4-triazole_2 3,5-Dibromo-1H-1,2,4-triazole Target Molecule 3,5-Dibromo-1-(2-methoxyethyl)- 1H-1,2,4-triazole 3,5-Dibromo-1H-1,2,4-triazole_2->Target Molecule Base, Solvent 2-bromoethyl methyl ether 2-bromoethyl methyl ether 2-bromoethyl methyl ether->Target Molecule

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of 3,5-Dibromo-1H-1,2,4-triazole - The Critical Intermediate

The synthesis of 3,5-dibromo-1H-1,2,4-triazole is a crucial first step that requires careful control of reaction conditions to ensure high yield and purity. Direct bromination of 1,2,4-triazole is a common and effective method.[2]

Protocol 1: Scale-Up Bromination of 1H-1,2,4-triazole

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (for 1 mol scale)Notes
1H-1,2,4-triazole69.0769.1 g (1.0 mol)Ensure dryness.
N-Bromosuccinimide (NBS)177.98373.8 g (2.1 mol)Check purity before use.[3]
Acetonitrile41.051.0 LAnhydrous grade.
Sodium thiosulfate158.11As needed for quenchingFor work-up.

Equipment:

  • 5 L jacketed glass reactor with overhead stirrer, temperature probe, and condenser.

  • Addition funnel.

  • Filtration apparatus (e.g., Buchner funnel).

  • Drying oven.

Procedure:

  • Reaction Setup: Charge the jacketed reactor with 1H-1,2,4-triazole (1.0 mol) and acetonitrile (1.0 L). Stir the mixture to obtain a suspension.

  • Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.

  • NBS Addition: Slowly add N-bromosuccinimide (2.1 mol) portion-wise over 2-3 hours, maintaining the internal temperature below 10 °C. The reaction is exothermic.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to 10-15 °C. Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate until the orange/brown color dissipates.

  • Isolation: Filter the resulting precipitate and wash the filter cake with cold water (2 x 250 mL) and then with a small amount of cold acetonitrile.

  • Drying: Dry the solid product under vacuum at 50-60 °C to a constant weight.

Expected Yield: 70-80%. The product can be recrystallized from an ethanol/water mixture if higher purity is required.[2]

Causality and Scale-Up Considerations for Bromination:
  • Choice of Brominating Agent: While elemental bromine can be used, N-bromosuccinimide (NBS) is often preferred for large-scale operations due to its solid nature, which makes it easier and safer to handle compared to the highly corrosive and volatile liquid bromine.[3]

  • Temperature Control: The bromination of heterocyclic compounds is often exothermic. Maintaining a low temperature during the addition of NBS is critical to prevent runaway reactions and the formation of over-brominated byproducts. A jacketed reactor with efficient cooling is essential for scale-up.

  • Solvent Selection: Acetonitrile is a suitable solvent for this reaction. On a larger scale, consider the solvent's boiling point, cost, and ease of recovery.

  • Work-up and Quenching: The use of sodium thiosulfate to quench excess bromine is a standard and effective procedure. Ensure the quenching is done slowly and with adequate cooling to control any exotherm.

Part 2: N-Alkylation - Attaching the Methoxyethyl Sidechain

The N-alkylation of 3,5-dibromo-1H-1,2,4-triazole introduces the 2-methoxyethyl group. A key challenge in the alkylation of 1,2,4-triazoles is controlling the regioselectivity, as alkylation can occur at the N1, N2, or N4 positions.[4] For 3,5-disubstituted 1,2,4-triazoles, alkylation predominantly occurs at the N1 position.[5]

Protocol 2: Scale-Up N-Alkylation of 3,5-Dibromo-1H-1,2,4-triazole

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (for 1 mol scale)Notes
3,5-Dibromo-1H-1,2,4-triazole226.86226.9 g (1.0 mol)From Protocol 1.
2-Bromoethyl methyl ether138.99152.9 g (1.1 mol)Handle in a fume hood.
Potassium carbonate (K₂CO₃)138.21207.3 g (1.5 mol)Anhydrous, finely powdered.
N,N-Dimethylformamide (DMF)73.091.5 LAnhydrous grade.
Ethyl acetate88.11For extraction
Brine-For washing

Equipment:

  • 5 L jacketed glass reactor with overhead stirrer, temperature probe, and condenser.

  • Addition funnel.

  • Separatory funnel (or equivalent for liquid-liquid extraction at scale).

  • Rotary evaporator.

Procedure:

  • Reaction Setup: Charge the reactor with 3,5-dibromo-1H-1,2,4-triazole (1.0 mol), potassium carbonate (1.5 mol), and DMF (1.5 L).

  • Heating: Heat the mixture to 60-70 °C with stirring.

  • Alkylation: Slowly add 2-bromoethyl methyl ether (1.1 mol) via an addition funnel over 1-2 hours.

  • Reaction Monitoring: Maintain the reaction at 60-70 °C for 4-6 hours, monitoring by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water (5 L) and stir for 30 minutes.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 1 L).

  • Washing: Combine the organic extracts and wash with water (2 x 1 L) and then with brine (1 x 1 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Expected Yield: 80-90%.

Causality and Scale-Up Considerations for N-Alkylation:
  • Regioselectivity: The choice of solvent and base can significantly influence the regioselectivity of the alkylation.[2] DMF is a common solvent that often favors N1 alkylation. The use of a solid, inorganic base like potassium carbonate simplifies the work-up compared to soluble organic bases.

  • Phase-Transfer Catalysis (PTC): For even larger scale production, consider using a phase-transfer catalyst such as tetrabutylammonium bromide. PTC can allow the use of less polar, more environmentally friendly solvents and can improve reaction rates and yields.[4][6]

  • Work-up and Purification: At scale, the large volumes of water and organic solvents required for extraction can be challenging. Consider alternative work-up procedures such as direct crystallization from the reaction mixture if feasible. Purification by crystallization is generally more scalable and cost-effective than chromatography.[3]

  • Thermal Safety: N-alkylation reactions with alkyl halides can be exothermic. It is crucial to have robust temperature control and an understanding of the reaction's thermal profile, especially during the addition of the alkylating agent at elevated temperatures.

G cluster_0 Process Logic A Start with 3,5-Dibromo-1H-1,2,4-triazole B Deprotonation with Base (e.g., K2CO3) A->B C Nucleophilic Attack on 2-Bromoethyl methyl ether B->C D Formation of N1-Alkylated Product C->D E Potential Formation of N2/N4 Isomers (Side Products) C->E Minor F Work-up and Purification D->F E->F G Isolated Target Molecule F->G

Figure 2: Logical flow of the N-alkylation process.

Analytical Characterization

Robust analytical methods are essential for monitoring reaction progress, assessing product purity, and ensuring the final product meets specifications.

Analytical TechniquePurposeExpected Results for 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole
TLC Reaction monitoringRf value will be higher than the starting triazole.
HPLC Purity assessment and quantificationA single major peak corresponding to the product.
¹H NMR Structural confirmationSignals corresponding to the methoxyethyl group (e.g., triplets for CH₂ groups, singlet for OCH₃) and the triazole proton.
¹³C NMR Structural confirmationSignals for all carbons in the molecule.
Mass Spectrometry Molecular weight confirmationA molecular ion peak corresponding to the calculated mass.

Safety Considerations for Scale-Up

  • Handling of Brominating Agents: Both NBS and liquid bromine are hazardous.[3] Ensure adequate ventilation (fume hood or ventilated enclosure) and appropriate personal protective equipment (gloves, safety glasses, lab coat). For large quantities of bromine, specialized handling procedures and emergency response plans are necessary.

  • Exothermic Reactions: Both the bromination and alkylation steps can be exothermic. Implement robust temperature monitoring and control systems. For large-scale reactions, consider the use of a reaction calorimeter to determine the heat of reaction and ensure safe operating parameters.

  • Alkylating Agents: 2-Bromoethyl methyl ether is a reactive alkylating agent and should be handled with care. Avoid inhalation and skin contact.

  • Solvent Hazards: Be aware of the flammability and toxicity of the solvents used. Ensure proper grounding of equipment to prevent static discharge when handling flammable solvents.

  • Waste Disposal: Halogenated organic waste must be disposed of according to institutional and local regulations. Develop a waste management plan before starting the scale-up synthesis.

Conclusion: A Pathway to Efficient Scale-Up

The synthesis of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole on a larger scale is a feasible endeavor with careful planning and execution. By understanding the underlying chemical principles of each step and proactively addressing the challenges of scale-up, researchers can efficiently and safely produce this valuable intermediate. The protocols and considerations outlined in this application note provide a solid foundation for process development and optimization, ultimately enabling the advancement of drug discovery programs that rely on this versatile heterocyclic scaffold.

References

  • Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Reaction Chemistry & Engineering. (URL: [Link])

  • A Dangerous Bromance. Scientific Update. (URL: [Link])

  • Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

  • Molecular and crystal structure and IR spectrum of 3,5-dibromo-1,2,4-triazole. Acta Chemica Scandinavica. (URL: [Link])

  • Molecular and Crystal Structure and IR Spectrum of 3,5-Dibromo-1,2,4-triazole. ResearchGate. (URL: [Link])

  • Synthesis and Crystal Structures of Dibromo-Triazoles and their Amination. Scientific.Net. (URL: [Link])

  • An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate. (URL: [Link])

  • Regioselective 1H-1,2,4 Triazole alkylation. SlideShare. (URL: [Link])

  • Regioselective alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal. (URL: [Link])

  • One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. National Institutes of Health. (URL: [Link])

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. (URL: [Link])

  • Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters. (URL: [Link])

  • Process for making triazoles.
  • Synthesis of heterocyclic compounds and their utilities in the field biological science. ScienceScholar. (URL: [Link])

  • Synthesis of 1,2,3-triazole-bound-1,2,4-triazoles containing N-phenylmorpholine structure: antibacterial, antifungal, and antioxidant properties, and AChE. Arkivoc. (URL: [Link])

  • A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Beilstein Journal of Organic Chemistry. (URL: [Link])

  • Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. National Institutes of Health. (URL: [Link])

  • Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. Scientific & Academic Publishing. (URL: [Link])

  • The prevalence of triazoles in various biologically active molecules, natural products, FDA-approved marketed drugs, and active pharmaceutical agents (APIs) has made it one of the privileged nitrogen-containing heterocyclic scaffolds in the pharmaceutical industry. PubMed Central. (URL: [Link])

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Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Improving Yield in the Suzuki Coupling of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 3,5-Dibromo-1-(2-methoxyethy...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole. This electron-deficient N-heterocyclic substrate presents unique challenges, including catalyst inhibition and a propensity for side reactions. This document provides in-depth troubleshooting advice, optimized protocols, and the mechanistic rationale behind our recommendations to empower you to achieve higher yields and cleaner reaction profiles.

Section 1: Understanding the Core Chemistry

A successful optimization strategy begins with a firm grasp of the reaction mechanism. The Suzuki-Miyaura coupling follows a well-defined catalytic cycle involving a palladium catalyst.[1][2][3] Understanding these steps is crucial for diagnosing issues in your reaction.

The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[2][3][4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of your triazole substrate. This is often the rate-determining step.[4] The electron-deficient nature of the triazole ring generally facilitates this step compared to electron-rich systems.[1]

  • Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium center, displacing the bromide. This step requires activation of the boronic acid by a base.[5]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]

Suzuki_Cycle pd0 Pd(0)L_n (Active Catalyst) pd2_intermediate1 R¹-Pd(II)L_n-Br (Oxidative Adduct) pd0->pd2_intermediate1 R¹-Br pd0->pd2_intermediate1 1 ox_add Oxidative Addition pd2_intermediate2 R¹-Pd(II)L_n-R² (Di-organo Complex) pd2_intermediate1->pd2_intermediate2 [R²B(OH)₃]⁻ pd2_intermediate1->pd2_intermediate2 2 transmetal Transmetalation pd2_intermediate2->pd0 pd2_intermediate2->pd0 3 product R¹-R² (Product) pd2_intermediate2->product red_elim Reductive Elimination reagents R¹-Br + R²-B(OH)₂ base Base [R²-B(OH)₃]⁻

Caption: The Suzuki-Miyaura Catalytic Cycle.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered when coupling 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole.

Q1: My reaction yield is very low or fails completely. Where should I begin troubleshooting?

A: This is the most frequent issue and usually points to a problem with one of the core reaction components. The Pd(0) catalyst is sensitive to oxygen, so ensuring a rigorously inert atmosphere is the absolute first step.

  • Inert Atmosphere: Ensure all solvents are thoroughly degassed (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of nitrogen or argon from start to finish.

  • Catalyst System: Your substrate is an electron-deficient N-heterocycle. Standard catalysts like Pd(PPh₃)₄ may be inefficient. You will likely require a more active system composed of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, P(t-Bu)₃) or an N-heterocyclic carbene (NHC) ligand.[3][6][7] Modern palladium pre-catalysts (e.g., XPhos Pd G2/G3) are often excellent choices as they are air-stable and form the active Pd(0) species efficiently.[8]

  • Reagent Quality: Boronic acids can degrade over time, especially when exposed to air and moisture, through a process called protodeboronation.[9] Always use fresh, high-quality boronic acid. If degradation is suspected, consider using a more stable boronic ester derivative, such as a pinacol ester.[1]

Q2: I'm observing a significant amount of a dehalogenated byproduct where one or both bromine atoms are replaced by hydrogen. What causes this and how can I prevent it?

A: Dehalogenation is a common side reaction with heterocyclic halides.[1][10] It occurs when the R¹-Pd(II)-Br intermediate reacts with a hydride source before transmetalation can occur.[1]

  • Potential Hydride Sources: Solvents (especially alcohols), water, or certain bases (like amines) can act as hydride sources.

  • Solutions to Minimize Dehalogenation:

    • Change the Base: Avoid amine bases. Inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are generally preferred. Studies on similar N-heterocycles have shown that the choice of base can significantly impact the amount of dehalogenation.[11][12]

    • Modify the Solvent System: While a small amount of water is needed for inorganic bases, excess water can be detrimental. Use anhydrous organic solvents (like dioxane or THF) and add a controlled amount of degassed water.

    • Select a Better Ligand: Bulky phosphine ligands can accelerate the rate of reductive elimination relative to competing side reactions. Ligands like XPhos and SPhos have proven effective in suppressing dehalogenation in challenging systems.[6]

    • Lower the Temperature: Higher temperatures can sometimes promote side reactions. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.[12]

Q3: My mass spectrum shows a byproduct corresponding to the homocoupling of my boronic acid (R²-R²). How can I stop this?

A: Boronic acid homocoupling is typically caused by the presence of oxygen or Pd(II) species in the reaction mixture.[1] Oxygen can oxidize the Pd(0) catalyst to Pd(II), which then promotes the homocoupling pathway.[1]

  • Solutions to Prevent Homocoupling:

    • Rigorous Degassing: This is the most critical factor. Ensure your reaction setup is scrupulously purged of air and remains under a positive inert gas pressure.

    • Use a Pd(0) Source: Using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ (with an appropriate ligand) can help, as it bypasses the need for in-situ reduction of a Pd(II) salt, which can sometimes be incomplete.

    • Use a Pre-catalyst: Modern palladacycle pre-catalysts are designed to generate the active Pd(0) species cleanly and efficiently upon heating, minimizing residual Pd(II) and reducing the likelihood of homocoupling.[8]

Q4: I am successfully making the mono-arylated product, but I can't get the second Suzuki coupling to occur. How can I drive the reaction to di-substitution?

A: The second coupling is often more challenging. The introduction of the first aryl group changes the electronic properties of the triazole, making the second C-Br bond less reactive towards oxidative addition.

  • Strategies for Di-substitution:

    • Stoichiometry: Ensure you are using at least 2.2-2.5 equivalents of the boronic acid and a corresponding amount of base to drive the reaction to completion.[2][13]

    • More Forcing Conditions: You will likely need a higher reaction temperature and/or a longer reaction time for the second coupling. Microwave irradiation can be highly effective for driving difficult couplings to completion in shorter times.[14]

    • Higher Catalyst Loading: Increasing the catalyst loading (e.g., from 2 mol% to 5 mol%) can help overcome the lower reactivity of the mono-substituted intermediate.

    • Use a High-Activity Catalyst System: A highly active catalyst, such as one derived from a bulky Buchwald-type ligand (XPhos, RuPhos) or an NHC ligand, is often essential for achieving di-substitution on deactivated or sterically hindered substrates.[7][15]

Section 3: Optimization & Recommended Protocols

A systematic approach is the key to successfully optimizing any challenging coupling reaction.[16] The following workflow and component screening tables provide a logical path forward.

Troubleshooting_Workflow start Low Yield Observed check_inert Verify Inert Atmosphere & Reagent Quality start->check_inert analyze_crude Analyze Crude Reaction Mixture (LCMS, ¹H NMR) check_inert->analyze_crude main_product What is the main component? analyze_crude->main_product sm Unreacted Starting Material main_product->sm Starting Material dehalo Dehalogenated Byproduct main_product->dehalo Side Product homo Boronic Acid Homocoupling main_product->homo Side Product sm_sol Increase Temperature Use More Active Catalyst System (See Table 1) sm->sm_sol dehalo_sol Change Base (K₃PO₄) Screen Ligands Lower Temperature dehalo->dehalo_sol homo_sol Improve Degassing Technique Use Pd(0) Source or Pre-catalyst homo->homo_sol

Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.
Data Presentation: Optimizing Reaction Components

The choice of catalyst, ligand, and base are critical for coupling electron-deficient heterocycles.[6]

Table 1: Catalyst & Ligand Screening for 3,5-Dibromo-1,2,4-triazole

Catalyst System (Pd Source + Ligand)Typical LoadingProsCons / Considerations
Pd(PPh₃)₄5-10 mol%Commercially available, simple to use.Often low activity for this substrate class; may require high temperatures leading to side reactions.[14]
Pd(OAc)₂ + SPhos / XPhos1-3 mol% Pd, 1.2:1 L:PdHigh activity for N-heterocycles; good at suppressing dehalogenation.[6]Air-sensitive components require careful handling (glovebox or Schlenk technique).
XPhos Pd G2/G3 Pre-catalyst1-3 mol%Air-stable, easy to handle; highly active and reliable for generating Pd(0) in situ.[8]Higher cost compared to individual components.
PEPPSI-IPr (NHC Pre-catalyst)2-4 mol%Excellent for sterically hindered or electron-poor substrates.[1]May require specific solvent/base combinations for optimal performance.

Table 2: Base & Solvent Selection Guide

BaseSolvent SystemProsCons / Considerations
K₂CO₃Dioxane / H₂O (4:1)Inexpensive, moderately strong, widely used.[17]Can sometimes be less effective for challenging couplings; may promote dehalogenation.
K₃PO₄Dioxane / H₂O (4:1)Strong, non-nucleophilic base; often provides excellent yields for N-heterocycles.[6][18]More expensive than carbonates; requires anhydrous handling.
Cs₂CO₃THF / H₂O (10:1)Very effective, often provides the highest yields, especially in difficult cases.[19]High cost; highly hygroscopic.
NaOtBuToluene (anhydrous)Very strong base, useful for some systems.Can promote side reactions like ester hydrolysis if other functional groups are present.
Experimental Protocols

Safety Note: Always perform these reactions in a well-ventilated fume hood. Palladium catalysts and organic solvents should be handled with appropriate personal protective equipment (PPE).

Protocol 1: General Starting Conditions for Mono-Arylation

This protocol uses a robust pre-catalyst system and is a reliable starting point for optimization.

  • Setup: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv, finely powdered).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon or nitrogen three times.

  • Addition of Catalyst & Solvent: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G2, 0.02 equiv, 2 mol%). Add degassed 1,4-dioxane and degassed water to achieve a 4:1 ratio and a final substrate concentration of 0.1 M.

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block at 80-100 °C.

  • Monitoring: Stir the reaction vigorously. Monitor the progress by taking aliquots (via syringe) and analyzing by LCMS or TLC. A typical reaction time is 4-16 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: High-Activity Conditions for Di-Arylation

This protocol employs more forcing conditions to achieve the more difficult second coupling.

  • Setup: Follow step 1 from Protocol 1, but use the arylboronic acid (2.5 equiv) and Cs₂CO₃ (4.0 equiv).

  • Inert Atmosphere: Follow step 2 from Protocol 1.

  • Addition of Catalyst & Solvent: Under a positive flow of inert gas, add a high-activity pre-catalyst (e.g., RuPhos Pd G3, 0.05 equiv, 5 mol%). Add degassed toluene and degassed water (10:1 ratio) to a final concentration of 0.1 M.

  • Reaction: Seal the vessel and heat to 110 °C with vigorous stirring. For very stubborn couplings, microwave irradiation at 130-150 °C for 30-60 minutes can be highly effective.[12][14]

  • Monitoring & Workup: Follow steps 5 and 6 from Protocol 1. Note that reaction times may be longer (12-24 hours) if using conventional heating.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Jedinák, L., Tomanová, P., & Králová, P. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Available from [Link]

  • Hudson, C. (2002). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters. Available from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Jedinák, L., Tomanová, P., & Králová, P. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications. Retrieved from [Link]

  • Jedinák, L., Tomanová, P., & Králová, P. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. Available from [Link]

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Nolan, S. P., et al. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki-Miyaura coupling of.... Retrieved from [Link]

  • Jensen, K. F., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reaction of 4H-1,2,4-triazole precursors 5a and 5c.... Retrieved from [Link]

  • NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Deng, J. Z., et al. (2009). Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. PubMed. Retrieved from [Link]

  • Pen-Teske, R., et al. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. National Institutes of Health. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]

  • Doyle, A. G., et al. (2026). Integration of Proximal Alkoxide and Lewis Acidic Cations To Boost Nickel-Catalyzed Borylation. ACS Publications. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Buchwald-Hartwig Amination of Dibromotriazoles

Welcome to the technical support center for the Buchwald-Hartwig amination of dibromotriazoles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of dibromotriazoles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-N bond-forming reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just protocols, but a deeper understanding of the causality behind experimental choices to empower you to optimize your reactions effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the Buchwald-Hartwig amination of dibromotriazoles, a class of electron-deficient heteroaromatic substrates.

Issue 1: Low or No Conversion to the Desired Product

A common and frustrating issue is the lack of product formation. This can be attributed to several factors, from catalyst activity to substrate-specific challenges.

Possible Causes & Step-by-Step Solutions:

  • Inactive Catalyst: The active Pd(0) species is crucial for initiating the catalytic cycle.[1][2]

    • Solution: Employ modern palladium precatalysts, such as G3 or G4 palladacycles. These are designed to form the active LPd(0) catalyst more cleanly and efficiently than traditional sources like Pd(OAc)₂. If using a Pd(II) source, a pre-activation step, where the palladium source and ligand are stirred with the base before adding the substrates, can be beneficial.

  • Inappropriate Ligand Choice: The ligand is not just a spectator; it critically influences the stability of the palladium center and the rates of oxidative addition and reductive elimination. For electron-deficient heterocycles like triazoles, the choice is paramount.

    • Solution: For challenging substrates such as dibromotriazoles, bulky, electron-rich phosphine ligands are generally required. Consider ligands like XPhos, SPhos, or t-BuXPhos. These ligands promote the key steps in the catalytic cycle. For particularly difficult couplings, screening a panel of ligands is a prudent strategy.

  • Incorrect Base Selection: The base's role is to deprotonate the amine, but an unsuitable base can either be ineffective or lead to side reactions.

    • Solution: Strong, non-nucleophilic bases such as NaOtBu, KOtBu, or LHMDS are often the first choice. However, the triazole ring can be sensitive to very strong bases. If substrate degradation is suspected, consider switching to a weaker base like Cs₂CO₃ or K₃PO₄, which may necessitate higher reaction temperatures.[3]

  • Solvent Incompatibility: The solvent influences the solubility of reagents and the stability of intermediates in the catalytic cycle.

    • Solution: Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. Toluene and 1,4-dioxane are commonly used and effective solvents for this reaction.[4] In some cases, a more polar solvent might be beneficial, but it's important to ensure it doesn't coordinate to the palladium center and inhibit catalysis.

Issue 2: Formation of Significant Side Products

The appearance of unexpected products can complicate purification and significantly lower the yield of your target molecule.

Possible Causes & Step-by-Step Solutions:

  • Hydrodehalogenation: This is the reduction of the C-Br bond to a C-H bond and is a common side reaction.

    • Solution: This can often be mitigated by optimizing the base and temperature. A less sterically hindered or weaker base can sometimes disfavor this pathway. Lowering the reaction temperature may also help. Additionally, the choice of ligand can play a role; screening ligands may identify one that is less prone to promoting hydrodehalogenation.

  • Homocoupling: Dimerization of the starting materials can compete with the desired cross-coupling.

    • Solution: Optimizing the catalyst loading and reaction temperature can often minimize the formation of homocoupled products.

  • Di-amination: When mono-amination is the desired outcome, the formation of the di-aminated product can be a significant issue with dibromotriazoles.

    • Solution: To favor mono-amination, consider using a substoichiometric amount of the amine (e.g., 0.8-0.9 equivalents). Running the reaction at a lower temperature can also enhance selectivity. The electronic and steric properties of the amine also play a crucial role; bulkier amines are more likely to yield the mono-aminated product.

Issue 3: Poor Selectivity in Di-amination Reactions

Achieving selective di-amination with two different amines on a dibromotriazole scaffold presents a significant synthetic challenge.

Possible Causes & Step-by-Step Solutions:

  • Similar Reactivity of the Two Bromine Atoms: If the electronic environment of the two bromine atoms is similar, achieving selective sequential amination can be difficult.

    • Solution: A stepwise approach is often necessary. First, perform a mono-amination under carefully controlled conditions (substoichiometric amine, lower temperature) to isolate the mono-amino-bromo-triazole intermediate. After purification, this intermediate can then be subjected to a second Buchwald-Hartwig amination with the second amine. The electronic nature of the first introduced amino group will likely influence the reactivity of the remaining bromine atom, which can be exploited in the second step.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the optimization of Buchwald-Hartwig amination for dibromotriazoles.

Q1: How do I choose the optimal base for my reaction?

A1: The choice of base is a critical parameter that depends on the amine's pKa and the functional group tolerance of your dibromotriazole substrate.

  • Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These are generally the most effective and lead to higher reaction rates. They are suitable for a wide range of primary and secondary amines. However, they are incompatible with base-sensitive functional groups.

  • Weaker Bases (e.g., Cs₂CO₃, K₃PO₄): These are preferred when your substrate contains base-sensitive functionalities. While they offer better functional group tolerance, they often require higher reaction temperatures or longer reaction times to achieve good conversion.[3]

Base Selection Guide

Base pKa of Conjugate Acid Key Characteristics
NaOtBu ~19 High reactivity, widely used, but not suitable for base-sensitive groups.
LHMDS ~26 Very strong, non-nucleophilic base; useful for less acidic amines.
Cs₂CO₃ ~10 Good for base-sensitive substrates; may require higher temperatures.

| K₃PO₄ | ~12 | A good balance of reactivity and functional group tolerance. |

Q2: Which solvent should I start with for my optimization?

A2: The solvent choice impacts the solubility of your reagents and the stability of the catalytic species.

  • Aprotic, Non-polar Solvents (e.g., Toluene, Dioxane): These are the most common and generally effective solvents for Buchwald-Hartwig aminations.[4] They are good at dissolving the organic starting materials and do not coordinate strongly to the palladium catalyst.

  • Polar Aprotic Solvents (e.g., THF): Can be useful in some cases, particularly if solubility is an issue. However, be aware that some polar aprotic solvents can coordinate to the palladium and inhibit the reaction.

Solvent Property Comparison

Solvent Dielectric Constant (20 °C) Boiling Point (°C) Key Considerations
Toluene 2.4 111 Excellent general-purpose solvent for this reaction.
1,4-Dioxane 2.2 101 Another common and effective solvent.

| THF | 7.6 | 66 | Can be useful for solubility, but its lower boiling point limits the reaction temperature. |

Q3: Why is the choice of ligand so important for heteroaromatic substrates like dibromotriazoles?

A3: The triazole ring is electron-deficient, which can make oxidative addition more challenging. Furthermore, the nitrogen atoms in the triazole ring can potentially coordinate to the palladium center, leading to catalyst inhibition. Bulky, electron-rich phosphine ligands, such as those from the Buchwald biarylphosphine ligand family, are crucial for several reasons:[5]

  • They promote the formation of the active, monoligated Pd(0) species.

  • Their electron-donating nature facilitates the oxidative addition step.

  • Their steric bulk can prevent the heteroaromatic substrate from binding too strongly to the palladium center and deactivating the catalyst.

Visualizing the Process

To aid in your experimental design and troubleshooting, the following diagrams illustrate key aspects of the Buchwald-Hartwig amination.

Buchwald-Hartwig Catalytic Cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L OA_complex Ar-Pd(II)(L)-X Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [Ar-Pd(II)(L)-NHR₂]⁺X⁻ OA_complex->Amine_complex + R₂NH Amido_complex Ar-Pd(II)(L)-NR₂ Amine_complex->Amido_complex + Base - Base-H⁺X⁻ Amido_complex->Pd0 Reductive Elimination Product Product Amido_complex->Product Ar-NR₂

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low or No Product Yield Check_Catalyst Is the Catalyst Active? Start->Check_Catalyst Check_Ligand Is the Ligand Appropriate? Check_Catalyst->Check_Ligand Yes Change_Catalyst Use Pre-catalyst/ Pre-activate Check_Catalyst->Change_Catalyst No Check_Base Is the Base Correct? Check_Ligand->Check_Base Yes Screen_Ligands Screen Bulky, Electron-Rich Ligands Check_Ligand->Screen_Ligands No Check_Solvent Are the Solvent/Conditions Optimal? Check_Base->Check_Solvent Yes Change_Base Screen Stronger/ Weaker Bases Check_Base->Change_Base No Success Reaction Optimized Check_Solvent->Success Yes Optimize_Conditions Optimize Temperature/ Concentration Check_Solvent->Optimize_Conditions No Change_Catalyst->Check_Ligand Screen_Ligands->Check_Base Change_Base->Check_Solvent Optimize_Conditions->Success

Caption: A general workflow for troubleshooting low-yielding reactions.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a Dibromotriazole

This protocol provides a starting point for your experiments. Optimization will likely be necessary for your specific substrate and amine.

Materials:

  • Dibromotriazole (1.0 mmol)

  • Amine (1.2 mmol for mono-amination, 2.4 mmol for di-amination)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol for mono-amination, 2.8 mmol for di-amination)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • In a glovebox, to an oven-dried reaction vial, add the dibromotriazole, palladium precatalyst, and base.

  • Seal the vial with a cap containing a PTFE septum.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the amine via syringe. If the amine is a solid, it can be added with the other solids in step 1.

  • Place the vial in a preheated heating block at the desired temperature (e.g., 100 °C).

  • Stir the reaction for the desired amount of time (e.g., 12-24 hours), monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

References

  • Nolan, S. P. et al. (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]

  • Norrby, P.-O. et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry. [Link]

  • Organ, M. G. et al. (2013). New Phosphine-Functionalized NHC Ligands: Discovery of an Effective Catalyst for the Room-Temperature Amination of Aryl Chlorides with Primary and Secondary Amines. Organometallics. [Link]

  • Kumar, P. et al. (2009). Aminophosphines: Their chemistry and role as ligands and synthons. Applied Organometallic Chemistry. [Link]

  • Buchwald, S. L. et al. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Journal of the American Chemical Society. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • Gagné, M. R. et al. (2017). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Organometallics. [Link]

  • Nolan, S. P. et al. (2025). Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Chemical Reviews. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Pradhan, S. et al. (2016). Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. ResearchGate. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]

  • Taylor, R. J. K. et al. (2012). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry. [Link]

  • Darkwa, J. et al. (2020). Architecture and synthesis of P,N-heterocyclic phosphine ligands. Beilstein Journal of Organic Chemistry. [Link]

  • Dondoni, A. et al. (2002). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023). 2.9: Phosphines. [Link]

  • Quora. (2018). What are the characteristics of phosphine ligands in organometallic compounds?. [Link]

  • Synthesis Magazine. (2024). Buchwald–Hartwig Amination with Aqueous Ammonia. [Link]

  • Khan, I. et al. (2018). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules. [Link]

  • ResearchGate. (2012). Conditions for a selective Buchwald-Hartwig amination?. [Link]

  • Morken, J. P. et al. (2015). Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes. Chemical Science. [Link]

  • Morken, J. P. et al. (2016). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Angewandte Chemie International Edition. [Link]

  • The Organic Chemistry Tutor. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. [Link]

  • Tu, Y.-Q. et al. (2021). Catalytic atroposelective electrophilic amination of diaryl anilines and diaryl phenols for the synthesis of axially chiral diaryl compounds. Organic Chemistry Frontiers. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Purification of Substituted 1,2,4-Triazoles

Welcome to the technical support center for the purification of substituted 1,2,4-triazoles. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating th...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of substituted 1,2,4-triazoles. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable heterocyclic compounds. The unique electronic properties and potential for high polarity in substituted 1,2,4-triazoles can present significant purification hurdles. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experiments, ensuring you can achieve the desired purity for your compounds.

I. Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address common problems encountered during the purification of substituted 1,2,4-triazoles.

1. My reaction mixture is complex, and I'm unsure of the potential impurities.

Question: What are the common impurities I should expect in the synthesis of substituted 1,2,4-triazoles?

Answer: The nature of impurities is highly dependent on the synthetic route employed. However, some common classes of impurities include:

  • Unreacted Starting Materials: Residual amidines, hydrazides, or nitriles are frequently observed.

  • Partially Reacted Intermediates: Incomplete cyclization can lead to the presence of acyl amidrazone intermediates.

  • Regioisomers: Particularly in syntheses like the Einhorn-Brunner or unsymmetrical Pellizzari reactions, mixtures of 1,3- and 1,5-disubstituted 1,2,4-triazoles can form.[1]

  • Side Products: Depending on the reaction conditions, side products such as 1,3,4-oxadiazoles can form, especially at high temperatures or in the presence of moisture.

  • Residual Catalysts: For metal-catalyzed reactions (e.g., copper-catalyzed azide-alkyne cycloadditions), residual metal salts can contaminate the product.

2. My substituted 1,2,4-triazole is highly polar and difficult to purify by standard methods.

Question: My substituted 1,2,4-triazole streaks on a silica gel column, or doesn't move from the baseline. How can I effectively purify it?

Answer: The purification of highly polar compounds is a common challenge. Here are several strategies to consider:

  • Reverse-Phase Chromatography (C18): This is often the most effective method for purifying polar compounds. The stationary phase is nonpolar (C18), and a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with additives like formic acid or trifluoroacetic acid) is used.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another powerful technique for separating highly polar compounds. It utilizes a polar stationary phase and a mobile phase consisting of a high concentration of an organic solvent with a small amount of aqueous solvent.

  • Modified Normal-Phase Chromatography: If you must use silica gel, you can modify your eluent. Adding a small amount of a polar solvent like methanol or an amine like triethylamine can improve peak shape and separation. For very basic compounds, using alumina as the stationary phase can be a better option than silica.

  • Ion-Exchange Chromatography: If your triazole has a persistent charge (e.g., it's a salt), ion-exchange chromatography can be a highly effective purification method.

Troubleshooting Workflow for Polar 1,2,4-Triazole Purification

workflow start Crude Polar 1,2,4-Triazole silica_tlc TLC on Silica Gel (e.g., EtOAc/Hexane, DCM/MeOH) start->silica_tlc streaking Streaking or Rf ~ 0? silica_tlc->streaking rp_chrom Reverse-Phase Chromatography (C18) streaking->rp_chrom Yes hilic HILIC streaking->hilic Yes modified_silica Modified Silica Gel Chromatography (add MeOH or Et3N) streaking->modified_silica Yes purified Pure Product streaking->purified No (Good Separation) rp_chrom->purified hilic->purified modified_silica->purified purity_workflow start Purified 1,2,4-Triazole hplc HPLC Analysis (Normal or Reverse Phase) start->hplc nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ms Mass Spectrometry start->ms mp Melting Point (for solids) start->mp pure Purity Confirmed hplc->pure nmr->pure ms->pure mp->pure

Sources

Optimization

overcoming low reactivity of C-Br bond in triazole cross-coupling

A Specialist's Guide to Activating Challenging C-Br Bonds Welcome, researchers and innovators. This technical support center is designed to serve as a dedicated resource for overcoming a persistent challenge in medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

A Specialist's Guide to Activating Challenging C-Br Bonds

Welcome, researchers and innovators. This technical support center is designed to serve as a dedicated resource for overcoming a persistent challenge in medicinal chemistry and materials science: the low reactivity of carbon-bromine bonds on triazole rings in cross-coupling reactions. As a Senior Application Scientist, I have compiled this guide based on a synthesis of established catalytic principles and emerging methodologies to empower you to troubleshoot and optimize these critical transformations.

The 1,2,3-triazole core, a cornerstone of "click chemistry," offers metabolic stability and unique electronic properties, making it a privileged scaffold in drug development.[1] However, the very electronic nature that makes it stable also renders its C-Br bond notoriously difficult to activate in standard palladium- or copper-catalyzed cross-coupling reactions. This guide provides in-depth, field-tested insights in a direct question-and-answer format to address the specific issues you encounter at the bench.

Troubleshooting Guide: From Failed Reactions to High Yields

This section addresses the most common failures encountered during the cross-coupling of bromotriazoles. Each problem is followed by an analysis of probable causes rooted in reaction kinetics and catalyst chemistry, and a set of actionable solutions.

Problem 1: No Reaction or Trace Conversion

Question: I've set up my Suzuki-Miyaura coupling of a 4-bromo-1,2,3-triazole with an arylboronic acid using standard conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O), but I'm only recovering starting material after 24 hours. What's going wrong?

Probable Cause: The primary hurdle is almost always the initial oxidative addition of the triazole C-Br bond to the Pd(0) center.[2][3] The triazole ring is electron-deficient, which strengthens and shortens the C-Br bond, increasing the activation energy for this rate-limiting step. Standard catalyst systems, like those using triphenylphosphine (PPh₃), are often not electron-rich enough to efficiently break this bond.

Solutions:

  • Switch to a More Electron-Rich and Bulky Ligand: This is the most critical parameter. The ligand dictates the reactivity of the palladium center.

    • Buchwald-type Biarylphosphine Ligands: Ligands such as XPhos , SPhos , and RuPhos are designed to be both electron-rich and sterically bulky. The electron density on the ligand is pushed onto the palladium, making it more nucleophilic and reactive towards the C-Br bond. The bulkiness promotes the reductive elimination step and helps stabilize the active monoligated Pd(0) species.[3]

    • N-Heterocyclic Carbenes (NHCs): NHCs are powerful sigma-donating ligands that create highly active and stable palladium catalysts. For challenging aminations on triazoles, a palladium complex with an expanded-ring NHC ligand has shown high activity.[4] Consider using a pre-catalyst like PEPPSI-IPr.[3]

  • Increase Base Strength: The base plays a crucial role in the transmetalation step, but a stronger base can also influence the overall catalytic cycle.

    • Switch from mild bases like Na₂CO₃ or K₂CO₃ to stronger, non-nucleophilic bases such as K₃PO₄ , Cs₂CO₃ , or even an alkoxide like sodium tert-butoxide (NaOtBu) . Strong bases can accelerate transmetalation, which may become rate-limiting once a more active ligand system is employed. Be mindful that strong bases like NaOtBu can be incompatible with sensitive functional groups like esters.[1]

  • Elevate the Reaction Temperature with a High-Boiling Point Solvent: To overcome the high activation energy, more thermal energy is needed.

    • Replace toluene (b.p. 111 °C) or THF (b.p. 66 °C) with higher-boiling solvents like 1,4-dioxane (b.p. 101 °C), DMF (b.p. 153 °C), or CPME (cyclopentyl methyl ether).

  • Employ Microwave Irradiation: Microwave heating can dramatically accelerate reactions by efficiently transferring energy to the polar solvent and reagents, often reducing reaction times from hours to minutes and driving difficult couplings to completion.[5][6][7][8] This is a highly effective strategy for unreactive substrates.[9]

Problem 2: Low Yield with Significant Side Product Formation (Homocoupling, Protodebromination)

Question: My Buchwald-Hartwig amination of a 5-bromo-1-aryl-1,2,3-triazole is giving me about 30% of my desired product, but I'm also seeing a lot of the homocoupled boronic acid (in the case of Suzuki) or the debrominated triazole. How can I improve selectivity?

Probable Cause: Side reactions are often a sign of an imbalanced catalytic cycle or catalyst decomposition.

  • Homocoupling of the coupling partner (e.g., boronic acid in Suzuki) can occur if transmetalation and reductive elimination are slow relative to side reactions of the organometallic partner.

  • Protodebromination (replacement of Br with H) suggests that the oxidative addition is sluggish, allowing for competing pathways, or that the catalyst is decomposing, leading to non-productive reduction of the starting material.

Solutions:

  • Use a Palladium Pre-catalyst: Generating the active Pd(0) catalyst in situ from sources like Pd(OAc)₂ can be inefficient and lead to the formation of palladium black, which can promote side reactions. Using a well-defined pre-catalyst, such as a Buchwald G3 or G4 palladacycle (e.g., XPhos Pd G3), ensures clean and rapid generation of the active monoligated Pd(0) species upon exposure to base, improving reaction reliability.[3][10]

  • Rigorously Degas the Reaction Mixture: Oxygen can degrade phosphine ligands and the palladium catalyst, leading to decomposition and promoting homocoupling. Ensure your solvent is thoroughly degassed (e.g., by sparging with argon for 20-30 minutes) and maintain an inert atmosphere throughout the reaction.[11]

  • Adjust the Ligand-to-Palladium Ratio: For in situ catalyst generation, using a slightly higher ligand-to-palladium ratio (e.g., 1.2:1 or 2:1) can help stabilize the catalyst and prevent decomposition.

  • Consider a Copper-Free Sonogashira Coupling: For alkynylations, the copper co-catalyst in traditional Sonogashira conditions can often promote alkyne homocoupling (Glaser coupling).[12] Switching to a copper-free protocol, which relies on a highly active palladium/phosphine system and an appropriate base, can eliminate this side product.[13][14]

Frequently Asked Questions (FAQs)

Q1: Why is the C-Br bond on a triazole so unreactive compared to a C-Br bond on a benzene ring?

The 1,2,3-triazole ring is a five-membered aromatic heterocycle containing three nitrogen atoms. This high nitrogen content makes the ring significantly electron-deficient. The electron density is pulled away from the carbon atoms, which has two main consequences for the C-Br bond:

  • Increased Bond Strength: The C-Br bond gains partial double-bond character and is shorter and stronger than a typical aryl C-Br bond.

  • Reduced Nucleophilicity of Palladium: The crucial first step in most cross-coupling reactions is the oxidative addition of the C-Br bond to a Pd(0) catalyst.[2] This step is essentially a nucleophilic attack by the electron-rich Pd(0) center on the carbon atom of the C-Br bond. The electron-deficient nature of the triazole ring makes this carbon a poorer electrophile, thus slowing down this critical activation step.

Q2: I'm considering an Ullmann coupling for a C-N bond formation. Is this a good strategy for bromotriazoles?

The Ullmann reaction, which uses a copper catalyst, is a classic method for forming C-N, C-O, and C-S bonds.[15][16] It can be a viable alternative to palladium-catalyzed reactions, especially for certain substrates.

  • Advantages: Copper is less expensive than palladium, and Ullmann-type reactions can sometimes be more tolerant of atmospheric oxygen.[17][18]

  • Challenges: Traditional Ullmann conditions required harsh temperatures (>200 °C) and stoichiometric amounts of copper.[15] Modern protocols, often called Ullmann-Ma couplings, use ligands (like amino acids or phenanthrolines) to facilitate the reaction at lower temperatures (90-120 °C) with catalytic amounts of copper.[17][18]

  • Verdict: For N-arylation of a bromotriazole, a modern Ullmann-type coupling is a reasonable strategy to screen, particularly if palladium-based methods are failing. CuI is a common catalyst, often used with ligands like DMEDA or proline in a polar aprotic solvent like DMSO or DMF.[17][18]

Q3: Can I use the same conditions for a 4-bromotriazole and a 5-bromotriazole?

Not necessarily. The electronic environment at the C4 and C5 positions of the 1,2,3-triazole ring can be different, especially in substituted triazoles. The position of substituents on the ring and on the nitrogen atoms will influence the electron density at each carbon, affecting the reactivity of the C-Br bond. It is always best to re-optimize conditions if you switch the position of the bromine atom.

Q4: How do I choose between Suzuki, Buchwald-Hartwig, and Sonogashira couplings for my bromotriazole?

The choice depends entirely on the bond you want to form:

  • Suzuki-Miyaura Coupling: For forming C-C bonds with aryl, heteroaryl, or vinyl groups. You will need the corresponding boronic acid or boronate ester as the coupling partner.[19][20]

  • Buchwald-Hartwig Amination: For forming C-N bonds with primary or secondary amines, amides, or other N-nucleophiles.[1][21][22][23]

  • Sonogashira Coupling: For forming C-C (sp) bonds with terminal alkynes.[12][13]

While the fundamental challenge of activating the C-Br bond is the same, the optimal ligand, base, and solvent may differ slightly for each reaction type due to the different mechanisms of the transmetalation/nucleophilic attack step.

Data & Protocols

Table 1: Recommended Starting Conditions for Challenging Bromotriazole Couplings
ParameterSuzuki-Miyaura (C-C)Buchwald-Hartwig (C-N)Sonogashira (C-C sp)
Pd Source XPhos Pd G3 (2-5 mol%)(THP-Dipp)Pd(cinn)Cl (2-5 mol%)[4] or tBuBrettPhos Pd G3[DTBNpP]Pd(crotyl)Cl (2-4 mol%)[12]
Ligand (Included in pre-catalyst)(Included in pre-catalyst)(Included in pre-catalyst)
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)NaOtBu or LHMDS (1.5-2 equiv.)Cs₂CO₃ or K₃PO₄ (2-3 equiv.)
Solvent 1,4-Dioxane or CPMEToluene or 1,4-DioxaneDMSO or DMF
Temperature 100-120 °C or MW (140 °C)90-110 °CRoom Temp to 80 °C
Notes Ensure boronic acid is high purity. Anhydrous conditions are crucial.Rigorously exclude air. Use a glovebox for setup if possible.Copper-free conditions are recommended to avoid alkyne homocoupling.
Experimental Protocol: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling of a 4-Bromo-1,2,3-Triazole

This protocol is a robust starting point for activating difficult C-Br bonds on the triazole scaffold.

  • Reagent Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add the 4-bromo-1,2,3-triazole derivative (1.0 equiv.), the arylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a stream of argon, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.03 equiv., 3 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the bromotriazole).

  • Reaction Setup: Seal the vial with a septum cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Heat the reaction mixture to 140 °C for 30-60 minutes.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-1,2,3-triazole.

Visualizing the Challenge & Solution

Diagram 1: The Oxidative Addition Hurdle

This diagram illustrates why the oxidative addition of a bromotriazole to Pd(0) is challenging and how an electron-rich ligand provides a solution.

G cluster_0 Standard Conditions (e.g., Pd(PPh3)4) cluster_1 Optimized Conditions (e.g., Pd(XPhos)) Pd_std Pd(0)(PPh₃)₂ TS_std High Energy Transition State Pd_std->TS_std High ΔG‡ Triazole_Br Triazole-Br (Electron Deficient) Triazole_Br->TS_std No_Rxn No Reaction TS_std->No_Rxn Pd_opt Pd(0)(XPhos) (Electron Rich) TS_opt Lower Energy Transition State Pd_opt->TS_opt Low ΔG‡ Triazole_Br2 Triazole-Br (Electron Deficient) Triazole_Br2->TS_opt Product Oxidative Addition Product TS_opt->Product

Caption: Overcoming the high activation energy of oxidative addition.

Diagram 2: Troubleshooting Workflow for a Failed Bromotriazole Coupling

This workflow provides a logical sequence of steps to take when a reaction fails.

G Start Reaction Failed: No/Low Conversion of Bromotriazole Check1 Primary Suspect: Inefficient Oxidative Addition Start->Check1 Sol1 1. Upgrade Ligand (e.g., PPh₃ → XPhos or NHC) Check1->Sol1 Sol2 2. Increase Temperature (High-boiling solvent or Microwave) Check1->Sol2 Sol3 3. Use Stronger Base (e.g., Na₂CO₃ → K₃PO₄) Check1->Sol3 Check2 Still Low Yield? Consider Catalyst Stability & Side Reactions Sol1->Check2 Sol2->Check2 Sol3->Check2 Sol4 4. Use a Pre-catalyst (e.g., Pd G3/G4) Check2->Sol4 Sol5 5. Rigorously Degas (Remove O₂) Check2->Sol5 Success Successful Coupling Sol4->Success Sol5->Success

Caption: A systematic approach to optimizing bromotriazole couplings.

References

  • Efremova, M. M., Govdi, A. I., Frolova, V. V., Rumyantsev, A. M., & Balova, I. A. (2021). Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. Molecules. [Link]

  • Kunze, T., & Steglich, W. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry. [Link]

  • BenchChem. (2025). Optimizing reaction conditions for Buchwald-Hartwig amination of 5-Bromo-2-chlorobenzo[d]thiazole. BenchChem Technical Support.
  • ResearchGate. (2025). Hartwig–Buchwald Amination on Solid Supports: a Novel Access to a Diverse Set of 1 H -Benzotriazoles.
  • MDPI. (2021). Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. MDPI. [Link]

  • Soheili, A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • National Center for Biotechnology Information. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2024). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). PubMed Central. [Link]

  • Semantic Scholar. (2021). Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. Semantic Scholar. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]

  • Organic Chemistry Portal. (2015). Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. Organic Chemistry Portal. [Link]

  • National Center for Biotechnology Information. (n.d.). Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential. PubMed Central. [Link]

  • Bentham Science Publishers. (2022). Microwave-Assisted: An Efficient Aqueous Suzuki-Miyaura Cross-Coupling Reaction of the Substituted 1H-1,2,3-Triazoles. Bentham Science. [Link]

  • ACS Publications. (1999). Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]

  • MDPI. (2020). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. MDPI. [Link]

  • YouTube. (2024). Oxidative Addition and Reductive Elimination. YouTube. [Link]

  • National Center for Biotechnology Information. (2021). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. PubMed Central. [Link]

  • ResearchGate. (2024). Suzuki–Miyaura cross-coupling of 4- or 5-halo-1,2,3-triazoles with arylboronic acids. ResearchGate. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction. ResearchGate. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • ACS Publications. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem Technical Support.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]

  • MDPI. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

  • National Center for Biotechnology Information. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. PubMed Central. [Link]

  • ChemRxiv. (2024). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. ChemRxiv. [Link]

  • National Center for Biotechnology Information. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • MDPI. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]

  • Royal Society of Chemistry. (2007). An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series. Green Chemistry. [Link]

  • National Center for Biotechnology Information. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PubMed Central. [Link]

  • Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. [Link]

  • World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. [Link]

  • ResearchGate. (2025). Palladium(II) Complexes of 1,2,4-Triazole-Based N-Heterocyclic Carbenes: Synthesis, Structure, and Catalytic Activity.
  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

  • ResearchGate. (2025). Computational study of the copper-free Sonogashira cross-coupling reaction: Shortcuts in the mechanism.
  • ResearchGate. (2025). First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides.
  • University of Rochester. (n.d.). Cross-Coupling Chemistry. University of Rochester Chemistry Department. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Regioselectivity in Triazole Reactions

Welcome to the technical support center for navigating the complexities of triazole substitution reactions. This guide is designed for researchers, medicinal chemists, and materials scientists who encounter challenges wi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of triazole substitution reactions. This guide is designed for researchers, medicinal chemists, and materials scientists who encounter challenges with regioselectivity in their experiments. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to empower you to troubleshoot and control your reaction outcomes effectively.

This resource is structured to address your issues directly, moving from immediate troubleshooting problems to broader foundational questions.

Part 1: Troubleshooting Guide - Common Regioselectivity Issues

This section addresses specific problems you might be facing at the bench. Each answer delves into the causality behind the proposed solution, empowering you to make informed decisions.

Q1: My copper-catalyzed azide-alkyne cycloaddition (CuAAC) is giving me a mixture of 1,4- and 1,5-regioisomers. I thought this reaction was specific for the 1,4-isomer?

A1: This is a common and valid observation. While the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is renowned for its high regioselectivity for the 1,4-disubstituted 1,2,3-triazole, contamination with the 1,5-isomer can occur under certain conditions.[1][2] The root cause often lies in a competing, uncatalyzed thermal Huisgen cycloaddition.[3][4]

Causality and Troubleshooting Steps:

  • Insufficiently Active Catalyst: The Cu(I) catalytic species is the cornerstone of regioselectivity. If the concentration of active Cu(I) is too low, the thermal pathway, which gives a mixture of isomers, can become competitive.[5][6]

    • Action: Ensure your copper source is competent. If starting with Cu(II) salts (like CuSO₄), ensure your reducing agent (e.g., sodium ascorbate) is fresh and used in sufficient excess to maintain a population of Cu(I). For direct Cu(I) sources (e.g., CuI, CuBr), ensure they have not been oxidized by prolonged exposure to air. Consider adding the reducing agent in portions if the reaction is slow.

  • Elevated Reaction Temperature: The thermal Huisgen cycloaddition has a higher activation energy than the CuAAC pathway.[4] By heating the reaction to force it to completion, you are inadvertently promoting the non-regioselective thermal pathway.

    • Action: CuAAC reactions are often effective at room temperature.[1] Avoid high temperatures unless absolutely necessary. If your substrates are unreactive, it is preferable to screen different ligand systems or solvents before resorting to heat.

  • Substrate Steric Hindrance: Extremely bulky groups on the alkyne or azide can disfavor the geometry of the copper-acetylide intermediate required for the 1,4-selective pathway, making the uncatalyzed pathway more kinetically accessible.

    • Action: If sterics are unavoidable, increasing the catalyst loading or using a more effective copper ligand (e.g., TBTA, THPTA) can help enforce the catalyzed pathway.

Q2: I am trying to synthesize a 1,5-disubstituted triazole using a Ruthenium catalyst (RuAAC), but I am getting low yield and some 1,4-isomer.

A2: The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the premier method for selectively generating 1,5-disubstituted 1,2,3-triazoles.[1][7] Issues with yield and regioselectivity often point to catalyst activity, substrate electronics, or reaction setup.

Causality and Troubleshooting Steps:

  • Catalyst Choice and Activation: Not all ruthenium complexes are equally effective. The most common and highly effective catalysts are pentamethylcyclopentadienyl (Cp) ruthenium chloride complexes, such as [CpRuCl(COD)] or [Cp*RuCl(PPh₃)₂].[7]

    • Action: Verify you are using an appropriate RuAAC catalyst. These catalysts are typically air-sensitive, so ensure handling under an inert atmosphere (e.g., nitrogen or argon).

  • Electronic Effects of Substrates: Unlike CuAAC, the RuAAC mechanism is sensitive to the electronic properties of the substrates. The reaction proceeds via an oxidative coupling to form a ruthenacycle intermediate.[1][7] Aryl azides with strong electron-withdrawing groups can be poor substrates for this reaction.[8]

    • Action: If using an electron-deficient azide, you may need to increase catalyst loading or reaction time. Alternatively, if the synthetic route allows, consider redesigning the azide component to be more electron-rich.

  • Internal vs. Terminal Alkynes: RuAAC is advantageous as it works with both terminal and internal alkynes.[1][7] However, the regioselectivity with unsymmetrical internal alkynes can be variable and is influenced by both steric and electronic factors.[7][9]

    • Action: For unsymmetrical internal alkynes, expect that you may need to perform careful optimization of reaction conditions. If a mixture is obtained, chromatographic separation will be necessary. Characterization by 2D NMR techniques is essential to confirm the isomer identity.[10][11]

Q3: I am performing an N-alkylation on a pre-formed 1,2,3-triazole ring and getting a mixture of N1 and N2 substituted products. How can I control this?

A3: This is a classic challenge in triazole chemistry. The 1,2,3-triazole anion has nucleophilic character at all three nitrogen atoms. The regioselectivity of substitution is a delicate balance of steric hindrance, electronics, and reaction conditions.[12][13]

Causality and Troubleshooting Steps:

  • Steric Hindrance is Key: The most significant factor is often sterics. The N2 position is generally less sterically hindered than the N1 (and N3) position, especially if there is a substituent at the C5 position of the triazole ring.[12]

    • Action for N2 Selectivity: To favor N2 substitution, use a triazole that is substituted at the C4 and C5 positions. The steric bulk of these groups will strongly disfavor attack at N1 and N3.[12] If you have a 4- or 5-monosubstituted triazole, using a bulkier alkylating agent can also increase the preference for the less-hindered N2 position.

    • Action for N1 Selectivity: Achieving high N1 selectivity can be more challenging. It is often the kinetic product but can rearrange to the more thermodynamically stable N2 isomer.[13] Using less polar, aprotic solvents and running the reaction at lower temperatures can sometimes favor the N1 product.

  • Counter-ion and Solvent Effects: The nature of the base used to deprotonate the triazole and the solvent can influence the position of the counter-ion (e.g., Na⁺, K⁺), which in turn can direct the incoming electrophile.

    • Action: Screen different base and solvent combinations. For example, a non-polar solvent like toluene with a bulky base might favor a different outcome than a polar solvent like DMF with sodium hydride.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader, more fundamental questions about regioselectivity in triazole synthesis.

Q4: What is the mechanistic basis for the regioselectivity of the CuAAC reaction?

A4: The high regioselectivity of the CuAAC reaction is a direct consequence of the catalytic cycle, which proceeds through a pathway fundamentally different from the uncatalyzed thermal reaction.[5][6]

  • Formation of Copper Acetylide: The first step involves the reaction of a terminal alkyne with a Cu(I) species to form a copper acetylide complex. This coordination increases the acidity of the terminal proton, facilitating its removal.[5]

  • Coordination and Cyclization: The azide then coordinates to the copper center. The key to the regioselectivity lies in the subsequent step: the internal, nucleophilic nitrogen of the azide attacks the now electron-deficient terminal carbon of the acetylide. This forms a six-membered copper(III) metallacycle intermediate.[5]

  • Reductive Elimination: This intermediate then undergoes reductive elimination to form the 1,4-disubstituted triazole ring and regenerate the Cu(I) catalyst.[1]

The formation of the 1,5-isomer is disfavored because it would require the terminal, more electrophilic nitrogen of the azide to attack the copper-bound carbon, which is electronically and sterically less favorable within the geometry of the copper complex.[4][5]

Q5: How does the RuAAC mechanism lead to the opposite 1,5-regioselectivity?

A5: The RuAAC mechanism is distinct from the CuAAC pathway and explains the switch in regioselectivity.[1][7]

  • Oxidative Coupling: The reaction is believed to initiate with an oxidative coupling of the alkyne and the azide to the ruthenium center.

  • Ruthenacycle Formation: This forms a six-membered ruthenacycle intermediate. Critically, the first new carbon-nitrogen bond forms between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide.[1] In the case of a terminal alkyne, this directs the substituent to the 5-position of the resulting triazole.

  • Reductive Elimination: The cycle is completed by reductive elimination from the ruthenacycle, which releases the 1,5-disubstituted triazole product and regenerates the active ruthenium catalyst.[1][7]

This mechanistic difference is why RuAAC and CuAAC are complementary, providing access to different regioisomers from the same starting materials.[7]

Q6: Beyond catalyst choice, what other factors can I use to control regioselectivity in azide-alkyne cycloadditions?

A6: While the catalyst is the primary determinant for 1,4- vs. 1,5-selectivity, other strategies exist, particularly for synthesizing fully substituted or specific isomers without traditional click chemistry.

  • Metal-Free Syntheses: Certain metal-free conditions can favor the 1,5-isomer. For instance, reactions in DMSO with a strong base like t-BuOK can provide 1,5-diarylsubstituted 1,2,3-triazoles.[14]

  • Substrate Control: The inherent electronic and steric properties of your azide and alkyne can direct regioselectivity in thermal cycloadditions, although mixtures are common.[3] Computational tools like Density Functional Theory (DFT) can be used to predict the favored regioisomer by calculating the activation energies for the different pathways.[15][16]

  • Alternative Catalysts: While copper and ruthenium are the most common, other metals have been explored. For instance, silver-based catalysts have been shown to promote the formation of 1,4-disubstituted triazoles.[17]

Q7: How can I reliably distinguish between 1,4- and 1,5-disubstituted triazole regioisomers?

A7: Correctly identifying your product is critical. A combination of spectroscopic techniques is the most robust approach.

  • NMR Spectroscopy: This is the most powerful tool.

    • ¹H NMR: The chemical shift of the triazole proton can be indicative. In many solvent systems, the C5-H proton of a 1,4-isomer is often found slightly downfield compared to the C4-H proton of a 1,5-isomer.

    • ¹³C NMR: The chemical shifts of the triazole ring carbons can also provide clues.[11]

    • 2D NMR (HMBC/NOESY): These are definitive. A Heteronuclear Multiple Bond Correlation (HMBC) experiment will show a correlation between the substituents' protons and the triazole ring carbons. For a 1,4-isomer, you will see correlations between the N1-substituent and the C5 carbon, and between the C4-substituent and the C5 carbon. For a 1,5-isomer, you will see correlations between the N1-substituent and the C5 carbon, and between the C5-substituent and the C4 carbon. Nuclear Overhauser Effect (NOE) correlations can also be used to establish through-space proximity between substituents and the triazole ring.[10]

  • X-ray Crystallography: If you can grow a suitable crystal, single-crystal X-ray diffraction provides unambiguous structural proof of the connectivity and regiochemistry.[11]

Part 3: Data Presentation & Experimental Protocols

Table 1: Catalyst System and Expected Regioisomeric Outcome
Catalyst SystemAlkyne TypePredominant ProductKey Mechanistic Feature
Cu(I) source + optional ligandTerminal1,4-DisubstitutedCopper-acetylide intermediate
[CpRuCl] complexTerminal1,5-DisubstitutedOxidative coupling to ruthenacycle
[CpRuCl] complexInternal1,4,5-TrisubstitutedTolerates internal alkynes
None (Thermal)TerminalMixture of 1,4- and 1,5-Concerted 1,3-dipolar cycloaddition
Protocol: Standard Operating Procedure for High-Selectivity CuAAC Reaction

This protocol is a robust starting point for the synthesis of a 1,4-disubstituted 1,2,3-triazole.

Materials:

  • Organic Azide (1.0 equiv)

  • Terminal Alkyne (1.0-1.2 equiv)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium Ascorbate (5-10 mol%)

  • Solvent: t-BuOH/H₂O (1:1 mixture) or DMF

Procedure:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the organic azide (1.0 equiv) and the terminal alkyne (1.1 equiv) in your chosen solvent system (e.g., 1:1 t-BuOH/H₂O) to a concentration of approximately 0.1-0.5 M.

  • Catalyst Preparation: In a separate small vial, prepare fresh aqueous solutions of CuSO₄·5H₂O (e.g., 0.1 M) and sodium ascorbate (e.g., 0.5 M).

  • Reaction Initiation: To the stirring solution of azide and alkyne, add the sodium ascorbate solution (to provide 5-10 mol% relative to the limiting reagent).

  • Copper Addition: Immediately following the ascorbate, add the CuSO₄ solution (to provide 1-5 mol%). A color change (often to a yellow-green or orange suspension) may be observed, indicating the formation of the active Cu(I) species.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-24 hours. Avoid heating unless absolutely necessary to prevent the formation of the 1,5-isomer.

  • Workup and Purification:

    • Once the reaction is complete, it can often be diluted with water and the product extracted with an organic solvent like ethyl acetate or dichloromethane.

    • If the product is water-soluble, alternative purification methods like solid-phase extraction or chromatography may be needed.

    • The crude product should be purified by flash column chromatography on silica gel to remove any unreacted starting materials and catalyst residues.

  • Characterization: Confirm the regiochemistry of the purified product using ¹H, ¹³C, and 2D NMR spectroscopy.

Part 4: Visualization of Key Concepts

Diagram 1: Regiochemical Divergence in Azide-Alkyne Cycloadditions

This diagram illustrates the fundamental choice that dictates the final product structure. The catalyst determines which path is favored.

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products Azide R1-N3 CuAAC Cu(I) Catalysis Azide->CuAAC Highly Selective RuAAC Ru(II) Catalysis Azide->RuAAC Highly Selective Thermal Thermal (Uncatalyzed) Azide->Thermal Alkyne R2-C≡CH Alkyne->CuAAC Highly Selective Alkyne->RuAAC Highly Selective Alkyne->Thermal Prod14 1,4-Isomer CuAAC->Prod14 Prod15 1,5-Isomer RuAAC->Prod15 Mixture Mixture (1,4 + 1,5) Thermal->Mixture

Caption: Catalyst control over reaction pathways.

Diagram 2: Troubleshooting Workflow for Poor Regioselectivity in CuAAC

This workflow provides a logical sequence of steps to diagnose and solve issues with mixed isomer formation in a CuAAC reaction.

G start Problem: Mixture of 1,4 and 1,5 Isomers q1 Is reaction run at elevated temp? start->q1 a1_yes Lower temp to RT. Thermal pathway is competitive. q1->a1_yes Yes q2 Is Cu(I) source and reducing agent fresh? q1->q2 No end_good Success: Pure 1,4-Isomer a1_yes->end_good a2_no Use fresh reagents. Ensure sufficient reducing agent. q2->a2_no No q3 Are substrates sterically hindered? q2->q3 Yes a2_no->end_good a3_yes Increase catalyst loading. Screen different ligands (e.g., TBTA). q3->a3_yes Yes end_bad Re-evaluate synthetic strategy. Consider RuAAC for 1,5-isomer. q3->end_bad No a3_yes->end_good

Caption: A logical guide to troubleshooting CuAAC.

References

  • Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. National Institutes of Health. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. PubMed. [Link]

  • Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles. PubMed. [Link]

  • Synthesis of 1,5‐disubstituted 1,2,3‐triazoles[a] ([a] Under the optimized conditions for 2 h. ResearchGate. [Link]

  • Metal-Free Synthesis of 1,5-Disubstituted 1,2,3-Triazoles. American Chemical Society. [Link]

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Organic Chemistry Portal. [Link]

  • Green synthesis of 1,4-disubstituted 1,2,3-triazoles: a sustainable approach. Royal Society of Chemistry. [Link]

  • Computational studies on the regioselectivity of metal-catalyzed synthesis of 1,2,3 triazoles via click reaction: a review. PubMed. [Link]

  • Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured catalysts. Royal Society of Chemistry. [Link]

  • One-Pot Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from In Situ Generated Azides. American Chemical Society. [Link]

  • A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Beilstein Journals. [Link]

  • Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]

  • Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. Royal Society of Chemistry. [Link]

  • Metal-Free Synthesis of 1,5-Disubstituted 1,2,3-Triazoles. The Journal of Organic Chemistry. [Link]

  • Understanding the mechanism and regioselectivity of the copper(I) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. ResearchGate. [Link]

  • Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. ScienceDirect. [Link]

  • Regioselectivity and conversion in RuAAC reactions with 10 mol % [n‐Bu4N⁺]2[Cu2I4]²⁻ as an additive. ResearchGate. [Link]

  • Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking. ScienceDirect. [Link]

  • Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]

  • Strategies Towards the Synthesis of N²-Substituted 1,2,3-Triazoles. SciELO. [Link]

  • Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. ResearchGate. [Link]

  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. American Chemical Society. [Link]

  • Regioselective 1H-1,2,4 Triazole alkylation. SlideShare. [Link]

  • Synthesis and Characterization of Isomeric Vinyl-1,2,3-triazole Materials by Azide−Alkyne Click Chemistry. American Chemical Society. [Link]

  • Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. ResearchGate. [Link]

  • Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. American Chemical Society. [Link]

  • Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. ResearchGate. [Link]

  • Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. American Chemical Society. [Link]

  • Elucidating the mechanism, origin of regioselectivity and substrate scope of the synthesis of structurally diverse 1,2,4-triazoles via a rare type of diazo compound reactivity. Royal Society of Chemistry. [Link]

  • Study of regioselectivity in the synthesis of substituted 1,2,3-triazole via [3+2] cycloaddition, using density functional theory (DFT) with in-silico evaluation. RHAZES: Green and Applied Chemistry. [Link]

  • Reaction mechanism of ruthenium-catalyzed azide-alkyne cycloaddition reaction: A DFT study. ResearchGate. [Link]

  • 1,6-Addition of 1,2,3-NH triazoles to para-quinone methides: Facile access to highly selective N1 and N2 substituted triazoles. Royal Society of Chemistry. [Link]

  • Regioselective Rapid Synthesis of Fully Substituted 1,2,3-Triazoles Mediated by Propargyl Cations. American Chemical Society. [Link]

  • Study of regioselectivity in the synthesis of substituted 1,2,3- triazole via [3+2] cycloaddition, using density functional theory (DFT) with in-silico evaluation. ResearchGate. [Link]

  • Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. PubMed. [Link]

  • Regioselective Reduction of 1H-1,2,3-Triazole Diesters. MDPI. [Link]

  • Chemical Reactivity and regioselectivity investigation for the formation of 3,5-disubstituted isoxazole via cycloaddition [2+3] and antitrypanosomal activity prediction. ResearchGate. [Link]

  • An Overview of Synthetic Approaches towards 1,2,3-Triazoles. Organic Chemistry Portal. [Link]

  • 1,2,3- Triazoles: general and key synthetic strategies. Semantic Scholar. [Link]

  • Conquering Regioselectivity Issues: Scalable Synthesis to an Alkylated 1,2,4-Triazole Building Block. Organic Process Research & Development. [Link]

  • Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Uzhhorod National University. [Link]

  • Synthesis of N2-Substituted 1,2,3-Triazoles. ResearchGate. [Link]

Sources

Optimization

stability issues of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole in solution

Answering the user's request.## Technical Support Center: Solution Stability of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole Welcome to the technical support guide for 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Solution Stability of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole

Welcome to the technical support guide for 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting advice regarding the stability of this compound in solution. Our goal is to equip you with the knowledge to anticipate potential challenges, diagnose issues as they arise, and ensure the integrity of your experimental outcomes.

The core of this molecule is the 1,2,4-triazole ring, a heterocyclic aromatic system known for its considerable stability.[1][2] Theoretical and experimental data show that the 1,2,4-triazole structure is more stable than its 1,2,3-triazole isomer due to a higher energy barrier for its initial decomposition.[3][4] However, the substituents—two electron-withdrawing bromine atoms and an N-alkylation with a methoxyethyl side chain—introduce unique chemical properties that can be influenced by the solution environment. This guide will address the most common stability-related questions and troubleshooting scenarios.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling and stability of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole.

Q1: What is the fundamental stability profile of the 1,2,4-triazole core?

The 1,2,4-triazole ring is aromatic and generally very robust. It is known to be stable against hydrolysis by acids and alkalis under moderate conditions.[2] Thermally, the ring system is also quite stable, with decomposition often occurring at temperatures above 200°C, potentially involving the loss of nitrogen gas (N₂).[2] This inherent stability is the foundation upon which the properties of its derivatives are built.

Q2: How do the dibromo and 1-(2-methoxyethyl) substituents impact the molecule's stability?

The substituents are critical in defining the molecule's reactivity:

  • 3,5-Dibromo Groups: The two bromine atoms are strongly electron-withdrawing, which reduces the electron density of the triazole ring. This generally decreases susceptibility to electrophilic attack but may increase its vulnerability to certain nucleophiles. In the solid state, these halogen atoms can participate in stabilizing halogen-bonding interactions.[5]

  • 1-(2-methoxyethyl) Group: This N-alkylation removes the acidic N-H proton found in the parent 3,5-Dibromo-1H-1,2,4-triazole, preventing tautomerization. The ether linkage within this side chain is generally stable but could be a site of cleavage under very harsh acidic conditions (e.g., HBr, HI) or with strong Lewis acids, a scenario not typically encountered in routine applications.

Q3: What are the primary factors that can induce degradation of this compound in solution?

While the molecule is generally stable, degradation can be triggered by several factors. Researchers should be mindful of:

  • Extreme pH: Although the triazole core is resistant, very strong acidic or basic conditions, especially when combined with heat, can promote hydrolysis or other decomposition reactions.

  • High Temperatures: Elevated temperatures accelerate all chemical reactions, including degradation. It is always prudent to assess thermal stability if your protocol involves heating solutions for extended periods.

  • Photolytic Exposure: Many complex organic molecules are sensitive to UV or even high-intensity visible light. As a standard precaution, solutions should be protected from light.

  • Reactive Reagents: The presence of strong oxidizing agents (e.g., peroxides, permanganate) or reducing agents (e.g., metal hydrides) can lead to decomposition. Additionally, triazoles are known to act as ligands and can form complexes with transition metals, which may alter their stability and reactivity.[6]

  • Solvent Choice: The solvent can influence stability. While common aprotic solvents (DMSO, DMF, ACN) and protic solvents (methanol, ethanol) are generally inert, the solvent can affect reaction pathways and equilibria.[7]

Q4: Is the compound expected to be stable in aqueous solutions?

The parent 1H-1,2,4-triazole is very soluble and stable in water.[8] For 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole, stability in aqueous media is expected to be high, particularly in neutral or buffered solutions. In a related synthesis, a dibromo-triazole was shown to be stable in a weakly alkaline aqueous solution at reflux temperature, suggesting good resilience.[9] However, long-term stability should always be verified experimentally, especially if the solution is unbuffered and susceptible to pH shifts.

Part 2: Troubleshooting Guide for Experimental Issues

Encountering unexpected results is a common part of research. This guide provides a logical framework for diagnosing stability-related problems.

Problem Observed Potential Stability-Related Cause Recommended Action & Rationale
Low assay signal, poor recovery, or variable potency. The compound may be degrading in your assay buffer, cell culture media, or vehicle formulation over the course of the experiment.Action: Perform a time-course stability study. Incubate the compound in the specific matrix (buffer, media, etc.) under experimental conditions (e.g., 37°C, 5% CO₂). Analyze samples at T=0 and several later time points (e.g., 2, 8, 24 hours) by HPLC or LC-MS to quantify the parent compound. Rationale: This directly validates if the compound is stable for the duration of your experiment in its specific environment.
Appearance of new peaks in HPLC/LC-MS analysis of aged samples. This is a classic sign of degradation. The new peaks represent decomposition products. The degradation could be caused by the solvent, pH, light, or temperature.Action: Characterize the degradation products if possible (e.g., by MS/MS) to gain insight into the decomposition pathway. Systematically investigate the cause by running a forced degradation study (see Protocol 1 below). Rationale: Identifying the degradation pathway and the conditions that cause it allows you to modify your protocol (e.g., change solvent, buffer the pH, protect from light) to prevent it.
Inconsistent results between freshly prepared solutions and frozen stocks. The compound may be unstable to freeze-thaw cycles or may be degrading slowly in the storage solvent even at low temperatures.Action: Qualify your storage protocol. Analyze an aliquot of a freshly prepared stock solution. Then, subject the stock to several freeze-thaw cycles (e.g., freeze at -20°C or -80°C, thaw at room temperature, repeat 3-5 times) and re-analyze. Also, analyze a stock solution that has been stored for an extended period. Rationale: This ensures that your storage and handling procedures are not compromising the integrity of the compound.
Workflow for Investigating Analytical Inconsistencies

If you suspect on-column degradation or instability in your analytical mobile phase, the following workflow can help isolate the issue.

G start Unexpected Peaks in Chromatogram check_mp Test Stability in Mobile Phase: Incubate compound in MP for 24h. Re-inject. start->check_mp compare Compare T=0 and T=24h Chromatograms check_mp->compare stable Result: Stable (No new peaks) compare->stable No Change unstable Result: Unstable (New peaks appear) compare->unstable Change investigate_method Investigate Other Method Parameters: - Injector Temperature - Column Chemistry - On-Column pH Effects stable->investigate_method modify_mp Modify Mobile Phase: - Change pH (use buffer) - Use different organic modifier - Lower aqueous content unstable->modify_mp

Caption: Troubleshooting workflow for analytical stability issues.

Part 3: Key Experimental Protocols

Proactive stability testing is crucial for generating reliable data. The following is a standard protocol for assessing the stability of your compound under various stress conditions.

Protocol 1: Forced Degradation (Stress Testing) Study

Objective: To identify the degradation pathways and liabilities of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole by subjecting it to accelerated stress conditions. This information is vital for developing stable formulations and establishing proper storage conditions.

Materials:

  • 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • 1 M HCl

  • 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC or UPLC system with UV and/or MS detector

  • pH meter

  • Photostability chamber (optional, or use a UV lamp)

  • Heating block or oven

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in ACN.

  • Set Up Stress Conditions: For each condition, dilute the stock solution with the stressor solution to a final concentration of 0.1 mg/mL. A typical ratio is 1 part stock to 9 parts stressor solution.

Condition Stressor Solution Incubation Details
Acid Hydrolysis 0.1 M HClHeat at 60°C
Base Hydrolysis 0.1 M NaOHRoom Temperature
Oxidation 3% H₂O₂Room Temperature
Thermal Stress 50:50 ACN:WaterHeat at 60°C
Photolytic Stress 50:50 ACN:WaterExpose to UV light at 25°C
Control 50:50 ACN:WaterRoom Temperature, protected from light
  • Time Points: Analyze all samples by a stability-indicating HPLC method at T=0 and subsequent time points (e.g., 2, 8, 24, and 48 hours).

  • Analysis:

    • Use an HPLC method that can resolve the parent peak from all potential degradants. A C18 column with a gradient of water and acetonitrile (both containing 0.1% formic acid or ammonium acetate) is a good starting point.

    • Quantify the peak area of the parent compound at each time point.

    • Calculate the percentage of the compound remaining relative to the T=0 control.

    • If using an MS detector, examine the mass spectra of new peaks to identify potential degradation products.

Forced Degradation Workflow Diagram

G cluster_prep Preparation cluster_stress Stress Conditions (0.1 mg/mL) cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution in ACN control Control (ACN/H2O, RT, Dark) stock->control acid Acidic (0.1 M HCl, 60°C) stock->acid base Basic (0.1 M NaOH, RT) stock->base oxid Oxidative (3% H2O2, RT) stock->oxid thermal Thermal (ACN/H2O, 60°C) stock->thermal photo Photolytic (UV Light, 25°C) stock->photo sampling Sample at T= 0, 2, 8, 24h control->sampling acid->sampling base->sampling oxid->sampling thermal->sampling photo->sampling hplc Analyze by Stability-Indicating HPLC-UV/MS sampling->hplc report Report % Degradation & Identify Products hplc->report

Caption: Step-by-step workflow for a forced degradation study.

By understanding the inherent stability of the 1,2,4-triazole core and systematically evaluating the impact of your specific experimental conditions, you can ensure the quality and reliability of your research involving 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole.

References

  • Solvent and substituent effects on the electronic structures of triazoles: Computational study. ResearchGate. Available at: [Link]

  • Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. ResearchGate. Available at: [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health (NIH). Available at: [Link]

  • 3,5-Dibromo-1-methyl-1H-1,2,4-triazole. PubChem. Available at: [Link]

  • 3,5-Dibromo-4H-1,2,4-triazole. PubChem. Available at: [Link]

  • The Synthesis of New Triazole Ligands and Determination of Complex Stability Constants with Transition Metal Cations in Aqueous Media. ResearchGate. Available at: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]

  • Thermal decomposition mechanisms of 1 H -1,2,4-triazole derivatives: A theoretical study. ResearchGate. Available at: [Link]

  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. National Institutes of Health (NIH). Available at: [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. National Institutes of Health (NIH). Available at: [Link]

  • Stability of 1,2,4-triazoles?. ResearchGate. Available at: [Link]

  • Decomposition of triazole and 3-nitrotriazole upon low-energy electron attachment. National Institutes of Health (NIH). Available at: [Link]

  • Molecular and Crystal Structure and IR Spectrum of 3,5-Dibromo-1,2,4-triazole. ACS Publications. Available at: [Link]

  • Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. MDPI. Available at: [Link]

  • Initial decomposition pathways of 1H-1,2,4-triazole and 1H-1,2,3-triazole. ResearchGate. Available at: [Link]

  • 3,5-Dibromo-1H-1,2,4-triazole. Lead Sciences. Available at: [Link]

  • Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials. PubMed. Available at: [Link]

  • Thermal decomposition mechanisms of nitro-1,2,4-triazoles: A theoretical study. ResearchGate. Available at: [Link]

  • 3,5-Dibromo-1H-1,2,4-triazole, 97%, Thermo Scientific. Fisher Scientific. Available at: [Link]

  • Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Efficient Sonogashira Coupling with Brominated Heterocycles

Welcome to the technical support center for catalyst selection in Sonogashira coupling reactions involving brominated heterocycles. This guide is designed for researchers, scientists, and professionals in drug developmen...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection in Sonogashira coupling reactions involving brominated heterocycles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions, grounded in established scientific principles and field-proven experience.

Introduction: The Challenge of Brominated Heterocycles

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction is particularly valuable in pharmaceutical and materials science for creating complex molecular architectures.[1][3] However, when working with brominated heterocycles, researchers often encounter specific challenges that can hinder reaction efficiency and product yield. These substrates can be prone to catalyst deactivation, side reactions, and may exhibit lower reactivity compared to their aryl counterparts.[4][5]

This guide provides a structured approach to catalyst selection and reaction optimization, empowering you to overcome these hurdles and achieve successful and reproducible results.

Troubleshooting Guide: A Causal Approach to Common Issues

This section addresses specific problems you might encounter during your Sonogashira coupling experiments with brominated heterocycles, explaining the underlying causes and providing step-by-step protocols for resolution.

Problem 1: Low or No Product Yield

A low or non-existent yield is one of the most common and frustrating outcomes. The root cause often lies in one of three areas: the catalyst system, the reaction conditions, or the quality of the starting materials.

Causality Checklist:

  • Inactive Catalyst: Palladium(0) catalysts, especially Pd(PPh₃)₄, can be sensitive to air and moisture, leading to decomposition. Similarly, the copper(I) co-catalyst can degrade over time.

  • Suboptimal Ligand Choice: The electronic and steric properties of the phosphine ligand are critical. For electron-rich or sterically hindered brominated heterocycles, a more electron-rich and bulky ligand may be required to facilitate the oxidative addition step.[2][6][7]

  • Inadequate Reaction Temperature: While aryl iodides can often be coupled at room temperature, aryl bromides, including brominated heterocycles, typically require heating to overcome the higher activation energy of the C-Br bond cleavage.[8]

  • Poor Reagent Quality: Impurities in the brominated heterocycle, alkyne, or solvent can poison the catalyst. The base, crucial for deprotonating the alkyne, must be anhydrous.

Troubleshooting Protocol:

  • Verify Catalyst and Reagent Integrity:

    • Use a fresh batch of palladium catalyst and copper(I) iodide. Store catalysts under an inert atmosphere. PdCl₂(PPh₃)₂ is generally more stable than Pd(PPh₃)₄.[2]

    • Ensure starting materials are pure. If necessary, purify the brominated heterocycle and alkyne via recrystallization or chromatography.

    • Use a dry, high-quality amine base like triethylamine or diisopropylamine.

  • Optimize Reaction Conditions:

    • Temperature: If the reaction is sluggish at room temperature, gradually increase the temperature to 60-100 °C.[4][9] For particularly challenging substrates, microwave heating can significantly reduce reaction times.[10]

    • Solvent: While DMF and THF are common, consider switching to a solvent like NMP for less reactive bromides.[5] Ensure all solvents are anhydrous and degassed to prevent catalyst deactivation and homocoupling.

  • Systematic Ligand Screening:

    • If using a standard ligand like PPh₃ yields poor results, screen a panel of ligands with varying steric and electronic properties.

Ligand Type Examples Rationale for Use with Brominated Heterocycles
Bulky, Electron-Rich Monophosphines P(t-Bu)₃, cataCXium® A[11]Promotes the formation of the active monoligated Pd(0) species, which is highly effective for the oxidative addition of less reactive aryl bromides.[6]
Biarylphosphines cataCXium® PIntb[12]Offers high turnover numbers and broad functional group tolerance, making it suitable for complex heterocyclic substrates.[12]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors that can effectively replace phosphine ligands, sometimes offering enhanced stability and reactivity.[1][2]
Problem 2: Significant Homocoupling (Glaser Coupling)

The formation of a symmetrical diyne from the terminal alkyne, known as homocoupling or Glaser coupling, is a common side reaction that consumes the alkyne and complicates purification.[13]

Causality Checklist:

  • Presence of Oxygen: Oxygen is the primary culprit, promoting the oxidative dimerization of the copper acetylide intermediate.[8]

  • High Copper Concentration: An excessive amount of the copper(I) co-catalyst can accelerate the rate of homocoupling.

Troubleshooting Protocol:

  • Ensure Rigorous Anaerobic Conditions:

    • Thoroughly degas the solvent and all reagents using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the reaction mixture.

    • Maintain a positive pressure of an inert gas throughout the reaction.

  • Optimize Catalyst System:

    • Reduce Copper Loading: Titrate the amount of CuI to the minimum effective concentration.

    • Implement Copper-Free Conditions: This is the most effective way to eliminate homocoupling.[8] Copper-free protocols often require more specialized ligands and may need higher temperatures, but they offer a cleaner reaction profile.[8][14][15] A notable system for room-temperature, copper-free coupling of challenging aryl bromides utilizes an air-stable monoligated precatalyst, [DTBNpP]Pd(crotyl)Cl.[3][14][16]

Workflow for Minimizing Homocoupling

G start Homocoupling Observed check_o2 Ensure Rigorous Anaerobic Conditions start->check_o2 reduce_cu Reduce CuI Loading check_o2->reduce_cu If persists cu_free Switch to Copper-Free Protocol reduce_cu->cu_free If still significant ligand_opt Optimize Ligand for Cu-Free System (e.g., Bulky Phosphines) cu_free->ligand_opt end Homocoupling Minimized ligand_opt->end

Caption: Decision workflow for troubleshooting homocoupling.

Problem 3: Catalyst Decomposition (Formation of Palladium Black)

The appearance of a black precipitate, known as palladium black, is a clear indicator of catalyst decomposition and the cessation of the catalytic cycle.

Causality Checklist:

  • Impurities: As mentioned, impurities in reagents or solvents can lead to the reduction of the palladium complex to its inactive metallic form.

  • Inappropriate Solvent or Temperature: Certain solvents, anecdotally including THF, may promote the formation of palladium black under specific conditions.[17] Excessively high temperatures can also accelerate decomposition.

  • Ligand Dissociation: If the phosphine ligand dissociates from the palladium center, the unprotected metal can agglomerate and precipitate.

Troubleshooting Protocol:

  • Reagent and Solvent Purification: This is the first and most critical step. Use high-purity, anhydrous, and degassed solvents and reagents.

  • Ligand Selection: Employ more robust ligands that form stable complexes with palladium. Bidentate ligands like dppf can sometimes offer greater stability.[9]

  • Temperature Control: Avoid unnecessarily high temperatures. If heating is required, do so gradually and monitor for any signs of decomposition.

  • Consider a Heterogeneous Catalyst: For some applications, a solid-supported palladium catalyst can offer improved stability and easier recovery, although they may be prone to deactivation over multiple cycles.[5][18]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst is the best starting point for Sonogashira coupling with a novel brominated heterocycle?

Q2: How do I choose between a copper-catalyzed and a copper-free system?

The choice depends on your specific substrate and experimental constraints.

Catalyst Selection Decision Matrix

G cluster_0 Reaction Goals & Substrate Properties cluster_1 Recommended System goal1 High Yield, Fast Kinetics system1 Traditional Copper-Catalyzed goal1->system1 Often faster at lower temps goal2 Sensitive Substrate / Alkyne system2 Copper-Free goal2->system2 Avoids homocoupling goal3 Simplified Purification goal3->system2 No copper salts to remove

Caption: Choosing between copper-catalyzed and copper-free systems.

  • Choose a copper-catalyzed system when: You are working with a less reactive brominated heterocycle and need to maximize the reaction rate at milder temperatures.[8]

  • Choose a copper-free system when: Your terminal alkyne is expensive or prone to homocoupling, your product is intended for pharmaceutical applications where copper contamination is a concern, or when purification is complicated by the diyne byproduct.[8][13][14]

Q3: My brominated heterocycle has other functional groups (e.g., -OH, -NH₂). Will this interfere with the reaction?

The Sonogashira coupling is known for its excellent functional group tolerance.[12] However, acidic protons, such as those in unprotected amines and alcohols, can react with the base. It is advisable to use an excess of the amine base to compensate for this. For particularly sensitive substrates, a weaker inorganic base like K₂CO₃ or Cs₂CO₃ can be used, though this may require higher temperatures or more active catalyst systems.[10]

Q4: What is the general reactivity trend for heteroaryl bromides?

The reactivity of the C-Br bond is significantly influenced by the electronic properties of the heterocycle.

  • Electron-deficient heterocycles (e.g., bromopyridines, bromopyrimidines) are generally more reactive. The electron-withdrawing nature of the heteroatoms facilitates the oxidative addition step.[6]

  • Electron-rich heterocycles (e.g., bromoindoles, bromothiophenes) are typically less reactive and may require more forcing conditions (higher temperature, more active catalyst).[20]

Q5: Can I use a brominated heterocycle that also contains a chloro-substituent?

Yes, and this presents an opportunity for selective functionalization. The reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the trend I > Br > Cl. Therefore, you can selectively couple at the more reactive bromo- position while leaving the chloro- position intact for subsequent transformations.

Experimental Protocols

General Protocol for Copper-Catalyzed Sonogashira Coupling

This protocol is a robust starting point for the coupling of a generic brominated heterocycle.

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the brominated heterocycle (1.0 mmol), PdCl₂(PPh₃)₂ (0.025 mmol, 2.5 mol%), and CuI (0.05 mmol, 5.0 mol%).

  • Add an anhydrous, degassed solvent (e.g., DMF, 5 mL).

  • Add the terminal alkyne (1.2 mmol) followed by an amine base (e.g., Et₃N, 3.0 mmol).

  • Stir the reaction mixture at the desired temperature (start at room temperature and increase to 80-100 °C if necessary).[4]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Copper-Free Sonogashira Coupling

This protocol is adapted for systems where homocoupling is a concern.

  • To a dry Schlenk flask under an inert atmosphere, add the brominated heterocycle (1.0 mmol) and the palladium catalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 0.05 mmol, 5.0 mol%).[14]

  • Add an anhydrous, degassed solvent (e.g., DMSO, 5 mL).[14]

  • Add the terminal alkyne (1.2 mmol) followed by a suitable base (e.g., TMP or Cs₂CO₃, 2.0 mmol).[11][14]

  • Stir the reaction at room temperature or heat as required.

  • Monitor and work up the reaction as described in the copper-catalyzed protocol.

References

  • Troubleshooting homocoupling byproducts in Sonogashira reactions - Benchchem.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications.
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI.
  • Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments.
  • Troubleshooting low reactivity in Sonogashira coupling reactions - Benchchem.
  • The Sonogashira Coupling.
  • Application Notes and Protocols: Sonogashira Coupling of 5-Bromoindole with Terminal Alkynes - Benchchem.
  • Application Notes and Protocols for the Sonogashira Coupling of 4-Bromo-2,6-bis(trifluoromethyl)pyridine - Benchchem.
  • Sonogashira coupling - Wikipedia.
  • Sonogashira Coupling - Chemistry LibreTexts.
  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - MDPI.
  • Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre.
  • Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides - PubMed.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl | ACS Omega.
  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials | ACS Omega.
  • Scheme 3. Indole Synthesis via Sonogashira Coupling with 2-Bromoanilines a,b - ResearchGate.
  • Application Notes and Protocols: Sonogashira Coupling of 3-bromo-7-chloro-1-benzothiophene - Benchchem.
  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF - ResearchGate.
  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | The Journal of Organic Chemistry - ACS Publications.
  • Sonogashira troubleshooting help needed : r/Chempros - Reddit.
  • Sonogashira cross-coupling reaction of 5-bromoindole 15 with... - ResearchGate.
  • Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF - ResearchGate.
  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - ResearchGate.
  • One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination | The Journal of Organic Chemistry - ACS Publications.
  • Coordination chemistry and mechanisms of metal-catalyzed C-C coupling reactions, 13 - A copper-free procedure for the palladium-catalyzed Sonogashira reaction of aryl bromides with terminal alkynes at room temperature - ResearchGate.
  • Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides | Request PDF - ResearchGate.
  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions - Organic Chemistry Portal.
  • Facile synthesis of substituted thiophenes via Pd/C-mediated sonogashira coupling in water.
  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit.
  • Sonogashira Coupling Reaction with Diminished Homocoupling.
  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids.
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 3- and 5-Bromo Positions in 1,2,4-Triazoles for Synthetic and Medicinal Chemistry

For researchers, medicinal chemists, and drug development professionals, the 1,2,4-triazole scaffold is a cornerstone of modern molecular design, lending its unique electronic properties and hydrogen bonding capabilities...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the 1,2,4-triazole scaffold is a cornerstone of modern molecular design, lending its unique electronic properties and hydrogen bonding capabilities to a vast array of therapeutic agents.[1][2] Halogenated 1,2,4-triazoles, particularly bromo-derivatives, serve as versatile synthetic intermediates, enabling the introduction of diverse functionalities through nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. A critical question for synthetic chemists is the relative reactivity of the C3 and C5 positions when both are halogenated or when a choice between a 3-bromo and a 5-bromo-1,2,4-triazole exists. This guide provides an in-depth comparison of the reactivity of the 3- and 5-bromo positions on the 1,2,4-triazole ring, supported by theoretical principles, analogous experimental data from related heterocyclic systems, and detailed experimental protocols.

Electronic Landscape of the 1,2,4-Triazole Ring: A Primer on Reactivity

The 1,2,4-triazole ring is an electron-deficient heteroaromatic system due to the presence of three electronegative nitrogen atoms. This inherent electron deficiency renders the carbon atoms of the ring electrophilic and susceptible to attack by nucleophiles. Consequently, halogen substituents on the triazole ring are activated towards nucleophilic displacement.

The two carbon atoms, C3 and C5, are not electronically equivalent, especially when the ring nitrogens are substituted. The specific substitution pattern on the nitrogen atoms (N1, N2, or N4) significantly influences the electron density at C3 and C5, and thus their susceptibility to nucleophilic attack or oxidative addition in catalytic cycles.

Figure 1: Numbering of the 1,2,4-triazole ring.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Positions

Nucleophilic aromatic substitution on halogenated 1,2,4-triazoles typically proceeds through an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor determining the reaction rate. Electron-withdrawing groups that can stabilize the negative charge accelerate the reaction.

While direct kinetic studies comparing the SNAr reactivity of 3-bromo- and 5-bromo-1,2,4-triazoles are scarce, we can infer the relative reactivity from computational studies and data on analogous heterocyclic systems. A computational study on the bond dissociation energies (BDEs) of C-Cl bonds in 3- and 5-chloro-1,2,4-triazoles revealed very similar values of 101 and 100 kcal/mol, respectively.[3] This suggests that the intrinsic strength of the carbon-halogen bond at both positions is comparable.

However, in related dihalogenated azines, such as 3,5-dichloro-1,2,4-thiadiazole, the C5 position is found to be more reactive towards nucleophilic substitution under milder conditions. This enhanced reactivity at the C5 position is often attributed to the greater ability of the adjacent nitrogen atoms to stabilize the negative charge in the Meisenheimer intermediate.

Inference for 1,2,4-Triazoles: It is plausible that the 5-bromo position in 1,2,4-triazoles is generally more reactive towards SNAr than the 3-bromo position, especially in N1-substituted isomers. The proximity of N1 and N4 to the C5 carbon can provide better stabilization of the anionic intermediate compared to the C3 position, which is flanked by two nitrogen atoms (N2 and N4).

Figure 2: Generalized mechanism for SNAr on bromo-1,2,4-triazoles.

Experimental Protocol: General Procedure for SNAr on a Bromo-1,2,4-triazole

This protocol describes a general method for the nucleophilic substitution of a bromine atom on a 1,2,4-triazole ring with a generic nucleophile (e.g., an amine or thiol).

Materials:

  • 3- or 5-Bromo-1-substituted-1,2,4-triazole (1.0 eq)

  • Nucleophile (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) (2.0 - 3.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the bromo-1,2,4-triazole and the solvent.

  • Add the base and stir the suspension for 10-15 minutes at room temperature.

  • Add the nucleophile to the reaction mixture.

  • Heat the reaction to the desired temperature (typically between 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted 1,2,4-triazole.

Palladium-Catalyzed Cross-Coupling Reactions: A More Nuanced Picture

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are powerful tools for C-C bond formation. The reactivity of aryl halides in these reactions is generally I > Br > Cl > F. The rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst.

In the context of dihalogenated heterocycles, the site of oxidative addition can be influenced by several factors, including the electronic properties of the C-X bond, steric hindrance, and the nature of the catalyst (ligand and palladium precursor).

For dihalogenated pyridazines, it has been shown that the selectivity of the Suzuki-Miyaura coupling can be ligand-dependent. For example, with 3,5-dichloropyridazine, the use of dppf as a ligand favors coupling at the C3 position, while Q-Phos directs the reaction to the C5 position.[4] This highlights that subtle electronic differences between the two positions can be exploited by tuning the reaction conditions.

In the case of 3,5-dichloro-1,2,4-thiadiazole, Suzuki-Miyaura coupling at room temperature selectively occurs at the C5 position, indicating its higher reactivity.[5]

Inference for 1,2,4-Triazoles: Based on the evidence from analogous heterocyclic systems, it is reasonable to predict that the 5-bromo position of a 1,2,4-triazole is likely more reactive in palladium-catalyzed cross-coupling reactions under standard conditions. This is likely due to a combination of electronic factors that make the C5-Br bond more susceptible to oxidative addition. However, as demonstrated with dichloropyridazine, it may be possible to influence the regioselectivity by careful selection of the palladium catalyst and ligands.

Comparative Data from Analogous Systems
HeterocycleReactionMore Reactive PositionReference
3,5-Dichloro-1,2,4-thiadiazoleSuzuki-MiyauraC5[5]
3,5-DichloropyridazineSuzuki-MiyauraC5 (with Q-Phos)[4]
3,5-DichloropyridazineSuzuki-MiyauraC3 (with dppf)[4]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Bromo-1,2,4-triazole

This protocol provides a general method for the Suzuki-Miyaura coupling of a bromo-1,2,4-triazole with a boronic acid.

Materials:

  • 3- or 5-Bromo-1-substituted-1,2,4-triazole (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine the bromo-1,2,4-triazole, boronic acid, palladium catalyst, and base.

  • Degas the solvent system by bubbling with an inert gas for 15-20 minutes.

  • Add the degassed solvent to the reaction vessel under an inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired biaryl or heteroaryl-substituted 1,2,4-triazole.

Figure 3: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion and Recommendations

  • For Nucleophilic Aromatic Substitution (SNAr): The 5-bromo position is predicted to be more reactive due to the anticipated greater stabilization of the Meisenheimer intermediate by the adjacent nitrogen atoms.

  • For Palladium-Catalyzed Cross-Coupling Reactions: The 5-bromo position is also expected to be generally more reactive towards oxidative addition. However, the regioselectivity in these reactions can be more sensitive to the specific reaction conditions, particularly the choice of ligand, which may allow for selective functionalization of the 3-bromo position in some cases.

For researchers and drug development professionals designing synthetic routes involving bromo-1,2,4-triazoles, it is recommended to initially assume higher reactivity at the C5 position. When working with 3,5-dibromo-1,2,4-triazoles, selective mono-functionalization at the C5 position should be achievable under carefully controlled conditions. Subsequent functionalization of the C3 position would then require more forcing conditions.

This guide provides a framework for understanding and predicting the reactivity of these important synthetic building blocks. As always, empirical validation through carefully designed experiments is crucial for optimizing any synthetic transformation.

References

  • D. A. Horton, G. T. Bourne, M. L. Smythe. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 103(3), 893-930. [Link]

  • S. A. Fathima, S. R. R. Mohan, S. K. Sridhar. (2022). 1,2,4-Triazole: A Privileged Scaffold in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 22(1), 45-60. [Link]

  • I. S. Konovalova, Y. V. Nelyubina, K. A. Lyssenko, B. V. Paponov, O. V. Shishkin. (2011). Intra- And Intermolecular Interactions in the Crystals of 3,4-diamino-1,2,4-triazole and Its 5-methyl Derivative. Experimental and Theoretical Investigations of Charge Density Distribution. The Journal of Physical Chemistry A, 115(30), 8550-8562. [Link]

  • R. Chinchilla, C. Nájera. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • M. Eckhardt, G. C. Fu. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(45), 13642-13643. [Link]

  • A. F. Littke, G. C. Fu. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • N. Miyaura, A. Suzuki. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • M. R. M. Shafie, W. A. W. A. Bakar, R. A. M. Ali. (2013). Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-Thiadiazole. Molecules, 18(8), 9696-9706. [Link]

  • F. Terrier. (2013).
  • J. C. Fettinger, J. C. Lee, E. J. Keliher, K. S. A. Vallis. (2011). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. The Journal of Organic Chemistry, 76(15), 6035-6045. [Link]

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Comparative

A Comparative Guide to the Reactivity of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole and 3,5-dichloro-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, dihalogenated 1,2,4-triazoles serve as versatile synthons for the construction of comp...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, dihalogenated 1,2,4-triazoles serve as versatile synthons for the construction of complex molecular architectures. Their utility stems from the presence of two reactive halogen substituents on the electron-deficient triazole core, enabling sequential and regioselective functionalization. This guide provides an in-depth, objective comparison of the reactivity of two key building blocks: 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole and 3,5-dichloro-1H-1,2,4-triazole . Our analysis, grounded in fundamental principles of organic chemistry and supported by experimental evidence from analogous systems, aims to equip researchers with the insights necessary to make informed decisions in their synthetic strategies.

At a Glance: Structural and Physicochemical Properties

A foundational understanding of the structural and electronic properties of each molecule is paramount to dissecting their reactivity.

Property3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole3,5-dichloro-1H-1,2,4-triazole
Molecular Formula C₅H₇Br₂N₃OC₂HCl₂N₃
Molecular Weight 296.94 g/mol 137.95 g/mol
Structure A 1,2,4-triazole ring substituted with two bromine atoms at positions 3 and 5, and a 2-methoxyethyl group at the N1 position.A 1,2,4-triazole ring substituted with two chlorine atoms at positions 3 and 5, with a hydrogen atom at the N1 position.
Key Features N-alkylation prevents tautomerism and can enhance solubility in organic solvents. The bromo substituents are generally considered good leaving groups in cross-coupling reactions.The N-H proton is acidic and can be deprotonated under basic conditions, potentially influencing reactivity. The chloro substituents are more electronegative than bromo.

The Dichotomy of Reactivity: Nucleophilic Aromatic Substitution vs. Palladium-Catalyzed Cross-Coupling

The reactivity of these dihalo-1,2,4-triazoles is most prominently expressed in two classes of reactions: nucleophilic aromatic substitution (SNA r) and palladium-catalyzed cross-coupling reactions. The superior leaving group—and thus the more reactive substrate—is not absolute and is contingent on the reaction mechanism.

Nucleophilic Aromatic Substitution (SNA r): The "Element Effect"

In SNA r reactions, an electron-rich nucleophile attacks the electron-deficient triazole ring, forming a transient, negatively charged Meisenheimer complex. The reaction culminates in the expulsion of the halide leaving group.[1][2]

The relative reactivity of the bromo- and chloro-substituted triazoles in SNA r is governed by the "element effect".[2] The rate-determining step is typically the initial nucleophilic attack. The more electronegative chlorine atoms are more effective at stabilizing the developing negative charge in the Meisenheimer intermediate through induction.[2] This stabilization lowers the activation energy of the first step, often leading to a faster reaction rate for the chloro-derivative compared to the bromo-derivative.

However, the nature of the nucleophile and the reaction conditions can influence the rate-determining step.[3] If the C-halogen bond cleavage becomes more significant in the transition state, the weaker C-Br bond could lead to enhanced reactivity for the bromo-compound.

The Influence of the N-Substituent: The 1-(2-methoxyethyl) group on the dibromo-triazole is an electron-donating group, which slightly increases the electron density of the triazole ring compared to the N-H of the dichloro-triazole. This effect can modestly decrease the electrophilicity of the ring and potentially slow down the rate of nucleophilic attack. Conversely, the N-H of 3,5-dichloro-1H-1,2,4-triazole is acidic and can be deprotonated by strong bases, forming a triazolide anion. This would significantly deactivate the ring towards nucleophilic attack. Therefore, for SNA r reactions under non-basic or mildly basic conditions, the electronic effect of the N-substituent is a key consideration.

SNAr_Mechanism reagents Dihalo-1,2,4-triazole + Nucleophile (Nu⁻) meisenheimer Meisenheimer Complex (Negatively charged intermediate) reagents->meisenheimer Nucleophilic Attack (Often rate-determining) product Substituted 1,2,4-triazole + Halide (X⁻) meisenheimer->product Halide Expulsion (Restores aromaticity)

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNA r) on a dihalo-1,2,4-triazole.

Palladium-Catalyzed Cross-Coupling Reactions: The Dominance of Bond Strength

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the reactivity order is more straightforward and is primarily dictated by the carbon-halogen bond strength.[4][5] The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The C-Br bond (bond dissociation energy ~280 kJ/mol) is significantly weaker than the C-Cl bond (~340 kJ/mol). Consequently, the oxidative addition step is much faster for the bromo-substituted triazole. This makes 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole the more reactive substrate in these transformations.[4]

This enhanced reactivity allows for milder reaction conditions (e.g., lower temperatures, less reactive catalysts) to be employed for the dibromo-compound. Furthermore, the differential reactivity of the C-Br and C-Cl bonds can be exploited for sequential, regioselective cross-coupling reactions on a bromo-chloro-substituted triazole.

The Influence of the N-Substituent: The 1-(2-methoxyethyl) group enhances the solubility of the dibromo-triazole in common organic solvents used for cross-coupling reactions, which can be a practical advantage. For the 3,5-dichloro-1H-1,2,4-triazole, the acidic N-H proton necessitates the use of a sufficient amount of base to both deprotonate the triazole and facilitate the catalytic cycle.

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ pd2_halide R-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition (R-X) pd2_boron R-Pd(II)L₂-R' pd2_halide->pd2_boron Transmetalation (R'-B(OR)₂) pd2_boron->pd0 Reductive Elimination product R-R' pd2_boron->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: A Comparative Framework

To provide a practical context for the discussed reactivity principles, we present hypothetical, yet representative, experimental protocols for a Suzuki-Miyaura coupling reaction. These protocols are adapted from established procedures for similar dihalo-heterocycles.[6]

General Procedure for Mono-Arylation via Suzuki-Miyaura Coupling

Objective: To compare the reactivity of the two triazoles in a mono-arylation reaction under identical conditions.

Materials:

  • 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole or 3,5-dichloro-1H-1,2,4-triazole (1.0 mmol)

  • Arylboronic acid (1.1 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (10 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the dihalo-1,2,4-triazole (1.0 mmol), arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add deoxygenated toluene (10 mL) and deoxygenated water (2 mL) via syringe.

  • Stir the reaction mixture at 80 °C.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular intervals (e.g., every hour).

Expected Outcome and Analysis:

It is anticipated that the reaction with 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole will proceed to completion significantly faster than the reaction with 3,5-dichloro-1H-1,2,4-triazole . A comparative analysis of the reaction kinetics by plotting the consumption of starting material over time would provide quantitative data on their relative reactivities. Furthermore, the reaction with the dichloro-triazole may require a higher temperature or a more active catalyst system to achieve a comparable yield in a similar timeframe.

Summary of Reactivity Comparison

Reaction TypeMost Reactive SubstrateRationaleKey Considerations
Nucleophilic Aromatic Substitution (SNA r) Likely 3,5-dichloro-1H-1,2,4-triazole (under neutral/mildly basic conditions)The higher electronegativity of chlorine stabilizes the Meisenheimer intermediate, lowering the activation energy of the rate-determining nucleophilic attack.[2]The N-H proton of the dichloro-triazole is acidic and deprotonation under strongly basic conditions will deactivate the ring. The N-(2-methoxyethyl) group on the dibromo-triazole is weakly electron-donating.
Palladium-Catalyzed Cross-Coupling 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole The weaker C-Br bond facilitates a faster rate of oxidative addition of the palladium catalyst, which is often the rate-determining step.[4]The dichloro-triazole will likely require more forcing conditions (higher temperature, more active catalyst) to achieve comparable reactivity. The N-substituent on the dibromo-triazole can improve solubility.

Conclusion

The choice between 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole and 3,5-dichloro-1H-1,2,4-triazole as a synthetic precursor is not a matter of inherent superiority, but rather a strategic decision dictated by the intended chemical transformation. For palladium-catalyzed cross-coupling reactions, the dibromo-derivative offers the distinct advantage of higher reactivity, enabling milder reaction conditions and faster reaction times. Conversely, for nucleophilic aromatic substitution reactions where the initial nucleophilic attack is rate-limiting, the dichloro-derivative is often the more reactive substrate, provided that the reaction is not conducted under strongly basic conditions that would deprotonate the N-H group.

Understanding these nuanced reactivity patterns, which are rooted in the fundamental principles of bond strengths and electronic effects, empowers the synthetic chemist to design more efficient and effective routes to novel 1,2,4-triazole-containing molecules for a wide array of applications in drug discovery and materials science.

References

  • Al-Masoudi, N. A., et al. (2006). Suzuki-Miyaura coupling reactions of 3,5-dichloro-1,2,4-thiadiazole. Molecules, 11(3), 163-171. Available from: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Available from: [Link]

  • Chemistry LibreTexts. (2022). 8.5: Leaving Groups. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • YouTube. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. Available from: [Link]

  • Al-Masoudi, N. A., et al. (2006). Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. ResearchGate. Available from: [Link]

  • Stack Exchange. (2018). Difference in leaving group ability due to variation in nucleophiles. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2,3-Triazoles as leaving groups: SNAr reactions of 2,6-bistriazolylpurines with O- and C-nucleophiles. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Three Component Coupling of Alcohol, Azide and Alkynes Using. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Electrophilic and nucleophilic substitution in the triazole N-oxides and N-methoxytriazolium salts. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 3,5‐disubstituted 1,2,4‐triazole. | Download Scientific Diagram. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available from: [Link]

  • ResearchGate. (2021). (PDF) 1,2,3-Triazoles as leaving groups: S N Ar reactions of 2,6-bistriazolylpurines with O- and C-nucleophiles. Available from: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). Available from: [Link]

  • Chemistry LibreTexts. (2022). 8.5: Leaving Groups. Available from: [Link]

  • Semantic Scholar. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Available from: [Link]

  • National Center for Biotechnology Information. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 2,5-diaryl-4-halo-1,2,3-triazoles and comparative study of their fluorescent properties | Request PDF. Available from: [Link]

  • ResearchGate. (2025). (PDF) Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Available from: [Link]

  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available from: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Synthesis of Substituted 1,2,4-Triazoles: A Comparative Validation

For researchers, medicinal chemists, and professionals in drug development, the 1,2,4-triazole scaffold is a cornerstone of modern pharmacophores. Its prevalence in a wide array of therapeutic agents, from antifungals to...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the 1,2,4-triazole scaffold is a cornerstone of modern pharmacophores. Its prevalence in a wide array of therapeutic agents, from antifungals to anticancer drugs, underscores the critical need for efficient and versatile synthetic routes to its substituted derivatives. This guide provides an in-depth comparison of three prominent methods for the synthesis of substituted 1,2,4-triazoles: the classical Pellizzari and Einhorn-Brunner reactions, and a contemporary copper-catalyzed approach. This analysis is grounded in experimental data and mechanistic insights to empower you to make informed decisions for your specific synthetic challenges.

The Enduring Relevance of 1,2,4-Triazoles

The five-membered aromatic ring of 1,2,4-triazole, with its three nitrogen atoms, is a bioisostere for esters and amides, offering improved metabolic stability and unique hydrogen bonding capabilities. This has led to its incorporation into numerous clinically significant drugs. The demand for novel, diversely substituted 1,2,4-triazoles continues to grow, driving the development and refinement of synthetic methodologies.

Comparative Analysis of Synthetic Routes

This guide will dissect three key synthetic strategies, evaluating them on the basis of reaction conditions, substrate scope, yield, and mechanistic underpinnings.

Method General Reaction Typical Conditions Key Advantages Notable Limitations
Pellizzari Reaction Amide + Acylhydrazide → 3,5-Disubstituted 1,2,4-TriazoleHigh temperature (150-250°C), neat or high-boiling solventSimple starting materials, straightforward procedure for symmetrical triazoles.Harsh conditions, often low yields, long reaction times, limited to 3,5-disubstitution.[1]
Einhorn-Brunner Reaction Diacylamine + Hydrazine → N-Substituted 1,2,4-TriazoleReflux in weak acid (e.g., acetic acid), 4-6 hoursAccess to N-substituted triazoles, predictable regioselectivity.[2]Requires preparation of diacylamine, can produce isomeric mixtures with unsymmetrical diacylamines.
Copper-Catalyzed Synthesis Amidine + Nitrile → 3,5-Disubstituted 1,2,4-TriazoleCu(I) or Cu(II) catalyst, base, oxidant (e.g., air), 120°C, 12-24 hoursMilder conditions than classical methods, broader substrate scope, often higher yields.[3]Requires a catalyst, potential for metal contamination in the final product.

In-Depth Method Validation and Experimental Protocols

The Pellizzari Reaction: A Time-Honored, High-Temperature Condensation

The Pellizzari reaction, first described in 1911, is a direct condensation of an amide and an acylhydrazide. Its primary drawback lies in the typically harsh conditions required to drive the dehydration and cyclization, which can lead to low yields and limited substrate tolerance.[1]

The reaction proceeds via a nucleophilic attack of the terminal nitrogen of the acylhydrazide on the amide's carbonyl carbon. This is followed by a cascade of cyclization and dehydration steps to form the aromatic 1,2,4-triazole ring. The high temperatures are necessary to overcome the energy barrier for the multiple dehydration events.

Pellizzari_Mechanism cluster_0 Nucleophilic Attack cluster_1 Dehydration & Cyclization cluster_2 Aromatization Amide R-C(=O)NH2 Intermediate_1 Tetrahedral Intermediate Amide->Intermediate_1 + Acylhydrazide Acylhydrazide R'-C(=O)NHNH2 Intermediate_2 Acyclic Intermediate Intermediate_1->Intermediate_2 - H2O Intermediate_3 Cyclized Intermediate Intermediate_2->Intermediate_3 Intramolecular Attack Triazole 3,5-Disubstituted 1,2,4-Triazole Intermediate_3->Triazole - H2O Einhorn_Brunner_Workflow Start Diacylamine + Hydrazine in weak acid (e.g., Acetic Acid) Reflux Heat to Reflux (4-6 hours) Start->Reflux TLC Monitor reaction by TLC Reflux->TLC Workup Cool and pour into ice-cold water TLC->Workup Reaction Complete Precipitate Precipitated crude product forms Workup->Precipitate Filter Collect solid by vacuum filtration Precipitate->Filter Wash Wash with cold water Filter->Wash Dry Dry under vacuum Wash->Dry Purify Recrystallize from appropriate solvent Dry->Purify Copper_Catalysis_Logic Reactants Amidine + Nitrile Addition Copper-Mediated Addition Reactants->Addition Catalyst Cu(I) or Cu(II) Source Base (e.g., K2CO3) Oxidant (e.g., Air) Catalyst->Addition Intermediate N-Acylamidine Intermediate Addition->Intermediate Oxidative_Cyclization Intramolecular Oxidative Cyclization Intermediate->Oxidative_Cyclization Product 3,5-Disubstituted 1,2,4-Triazole Oxidative_Cyclization->Product Catalyst_Regen Catalyst Regeneration Oxidative_Cyclization->Catalyst_Regen Catalyst_Regen->Catalyst

Sources

Comparative

A Comparative Study of Palladium Catalysts for Triazole Cross-Coupling: A Guide for Researchers

The functionalization of triazole scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1] These nitrogen-rich heterocycles are prized for their stability, versatile electronic properties, and b...

Author: BenchChem Technical Support Team. Date: January 2026

The functionalization of triazole scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1] These nitrogen-rich heterocycles are prized for their stability, versatile electronic properties, and broad functional group compatibility, making them integral components in pharmaceuticals, agrochemicals, and functional materials.[1] Palladium-catalyzed cross-coupling reactions have emerged as powerful and highly modular strategies for the synthesis of complex triazole derivatives, offering exceptional control over bond formation.[1][2]

This guide provides a comparative analysis of various palladium catalyst systems employed in the cross-coupling of triazoles. We will delve into the mechanistic nuances, compare catalyst performance with supporting experimental data, and provide detailed protocols to aid researchers in selecting the optimal catalytic system for their specific synthetic challenges.

The Engine of Cross-Coupling: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are driven by a catalytic cycle that typically involves the interchange between Pd(0) and Pd(II) oxidation states.[1] Understanding this fundamental process is crucial for optimizing reaction conditions and troubleshooting synthetic hurdles. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.

Palladium Catalytic Cycle Pd0 Pd(0)L_n OxiAdd Oxidative Addition (R¹-X) Pd0->OxiAdd PdII_1 R¹-Pd(II)L_n-X OxiAdd->PdII_1 Trans Transmetalation (R²-M) PdII_1->Trans PdII_2 R¹-Pd(II)L_n-R² Trans->PdII_2 PdII_2->Pd0 Reductive Elimination RedEli Reductive Elimination PdII_2->RedEli Product R¹-R² RedEli->Product

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The choice of palladium precursor, ligand, base, and solvent all play critical roles in the efficiency of this cycle and will be discussed in the context of specific triazole cross-coupling reactions.

C-C Bond Formation: Arylation of the Triazole Core

The direct arylation of the triazole ring is a highly sought-after transformation for creating complex molecular architectures. Both Suzuki-Miyaura coupling and direct C-H arylation are prominent methods to achieve this.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide or triflate, is a robust and widely used method for C-C bond formation. In the context of triazoles, this typically involves a halogenated triazole as one coupling partner.

Catalyst System Comparison:

The ligand plays a pivotal role in the success of Suzuki-Miyaura couplings, particularly with sterically demanding substrates. Bulky, electron-rich phosphine ligands are often essential for high catalytic activity.[3]

Catalyst SystemSubstratesBaseSolventTemp (°C)Yield/Conversion (%)Reference
Pd₂(dba)₃ / 29g (triazole-phosphine)2-bromo-m-xylene, o-tolylboronic acidK₃PO₄Toluene90>99 (conversion)[4]
Pd₂(dba)₃ / S-Phos 2-bromo-m-xylene, o-tolylboronic acidK₃PO₄Toluene9033 (conversion)[3]
Pd₂(dba)₃ / X-Phos 2-bromo-m-xylene, o-tolylboronic acidK₃PO₄Toluene90>99 (conversion)[3]
Pd(OAc)₂ / PPh₃ 1,4-disubstituted triazole, aryl bromideK₂CO₃Toluene80Moderate to good[5]
Pd(OAc)₂ / PCy₃ 1,4-disubstituted triazole, aryl bromideK₂CO₃Toluene80Good to excellent[5]

Experimental Insights:

The data suggests that for sterically hindered couplings, specialized bulky phosphine ligands such as X-Phos and the novel triazole-based phosphine ligand 29g significantly outperform more traditional ligands like PPh₃ and even S-Phos.[3][4] The increased steric bulk of these ligands is thought to facilitate the reductive elimination step and stabilize the active Pd(0) species. The choice of a weaker base, such as K₃PO₄ or K₂CO₃, is often crucial to prevent catalyst deactivation and unwanted side reactions.[5]

Direct C-H Arylation

Direct C-H arylation offers a more atom-economical approach by avoiding the pre-functionalization of the triazole ring.[6] This reaction typically involves the coupling of a C-H bond in the triazole with an aryl halide.

Catalyst System Comparison:

The success of direct C-H arylation is highly dependent on the regioselectivity and the catalyst's ability to activate the desired C-H bond.

Catalyst SystemTriazole SubstrateAryl HalideBaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂ / PPh₃1,4-disubstitutedAryl bromideK₂CO₃DMF140Good to excellent[6]
Pd(OAc)₂ / P(o-tol)₃N-aryl 1,2,3-triazoleAryl halideK₂CO₃Toluene80Moderate to good[5]
Pd(OAc)₂ / [P(n-Bu)Ad₂H]BF₄1-substituted 1,2,4-triazoleAryl halideK₂CO₃Toluene110Good[5]

Mechanistic Considerations:

The mechanism of palladium-catalyzed direct arylation is often proposed to proceed through a concerted metalation-deprotonation (CMD) pathway for the C-H activation step.[5] The choice of ligand is critical in this process, with bulkier ligands like tris(o-tolyl)phosphine often showing improved performance over PPh₃.[5] The reaction conditions, particularly temperature, can also influence the regioselectivity of the arylation.

C-N Bond Formation: N-Arylation of Triazoles

The N-arylation of triazoles is a fundamental transformation for the synthesis of a wide array of biologically active compounds and functional materials.[2][7] Achieving high regioselectivity in this reaction can be challenging due to the presence of multiple nitrogen atoms in the triazole ring.

Catalyst System Comparison for N2-Selective Arylation:

Recent advances have focused on developing catalyst systems that exhibit high selectivity for the N2 position of 1,2,3-triazoles.

Catalyst SystemTriazole SubstrateArylating AgentBaseSolventTemp (°C)N2:N1 SelectivityYield (%)Reference
Pd₂(dba)₃ / L1 (bulky biaryl phosphine)1,2,3-triazoleBromobenzeneK₃PO₄Toluene10097:390[7]
Pd₂(dba)₃ / L1 4-phenyl-1,2,3-triazoleBromobenzeneK₃PO₄Toluene100>98:292[7]
CuI / ligand4-aryl-1,2,3-triazoleAryl halideCs₂CO₃DMF1104:1-[7]

Key to Selectivity:

The use of a very bulky biaryl phosphine ligand, denoted as L1 in the cited study, is crucial for achieving high N2-selectivity in the palladium-catalyzed N-arylation of 1,2,3-triazoles.[7] DFT calculations suggest that the formation of the N2-arylated product is kinetically favored with this catalyst system.[7][8] This represents a significant improvement over previously reported copper-catalyzed methods, which generally show lower regioselectivity.[7]

Experimental Protocols

The following are generalized protocols that can be adapted for specific substrates and catalyst systems based on the comparative data presented.

General Protocol for Suzuki-Miyaura Coupling

Suzuki-Miyaura Protocol cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A 1. Add halogenated triazole, boronic acid, and base to a dry Schlenk flask. B 2. Evacuate and backfill with inert gas (e.g., Argon). A->B C 3. Add palladium precursor and ligand. B->C D 4. Add degassed solvent. C->D E 5. Heat the reaction mixture to the desired temperature with stirring. D->E F 6. Monitor reaction progress by TLC or GC-MS. E->F G 7. Cool to room temperature and filter through Celite. F->G H 8. Concentrate the filtrate. G->H I 9. Purify the crude product by column chromatography. H->I

Caption: A typical workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the halogenated triazole (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition: In a separate vial, dissolve the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (4-10 mol%) in a small amount of the reaction solvent. Add this solution to the Schlenk flask.

  • Reaction: Add the degassed solvent (e.g., toluene or DMF, 5-10 mL) to the flask. Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 hours).

  • Workup: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for N2-Selective N-Arylation
  • Catalyst Pre-formation: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.75 mol%) and the bulky biaryl phosphine ligand (L1 , 1.8 mol%) to a dry Schlenk flask. Add a portion of the degassed solvent (e.g., toluene) and heat the mixture (e.g., at 100 °C for 10 minutes) to form the active catalyst.

  • Reagent Addition: To the pre-formed catalyst solution, add the 1,2,3-triazole (1.0 mmol), the aryl halide (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitor by GC-MS).

  • Workup and Purification: Follow a standard aqueous workup and purification by column chromatography as described for the Suzuki-Miyaura coupling.

Conclusion

The palladium-catalyzed cross-coupling of triazoles is a dynamic field with continuous advancements in catalyst development. For C-C bond formation, particularly with sterically challenging substrates, the use of bulky, electron-rich phosphine ligands such as X-Phos and novel triazole-based phosphines is highly recommended. In the realm of C-N bond formation, recently developed catalyst systems employing sterically hindered biaryl phosphine ligands have enabled highly N2-selective arylation of 1,2,3-triazoles, a previously significant challenge.

This guide serves as a starting point for researchers. The optimal catalyst system will always be substrate-dependent, and careful screening of ligands, bases, and solvents is essential for achieving high yields and selectivities. The provided protocols and comparative data aim to streamline this optimization process, empowering chemists to efficiently synthesize novel triazole-containing molecules for a wide range of applications.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3,4-Dichloro-1,2,5-thiadiazole.
  • Journal of Synthetic Chemistry. (2025). Recent Advances in the Synthesis of Triazole Heterocycles Using Palladium Catalysts. Journal of Synthetic Chemistry, 4, 387-403.
  • Jha, A. K., et al. (2022). Metal catalyzed C–H functionalization on triazole rings. RSC Advances, 12(43), 28267-28281.
  • Kinzel, T., et al. (2010). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 29(21), 4873-4884. Retrieved from [Link]

  • Dai, Q., et al. (2010). Triazole-Based Monophosphine Ligands for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 75(8), 2583-2588. Retrieved from [Link]

  • Scriven, E. F. V., et al. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 37(21), 3945-3958. Retrieved from [Link]

  • Scriven, E. F. V., et al. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. CORE. Retrieved from [Link]

  • Zhang, C., et al. (2016). Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles. Molecules, 21(9), 1146. Retrieved from [Link]

  • Chotana, G. A., et al. (2011). Highly N2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles. Angewandte Chemie International Edition, 50(38), 8944-8947. Retrieved from [Link]

  • Chotana, G. A., et al. (2011). Highly N2-selective palladium-catalyzed arylation of 1,2,3-triazoles. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Triazole-based palladium catalyst 47. Retrieved from [Link]

  • ResearchGate. (n.d.). The Palladium Catalyzed N2-regioselective Arylation of 1,2,3-triazoles. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Retrieved from [Link]

  • Gevorgyan, V., et al. (2007). Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. Organic Letters, 9(15), 2775-2778. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium catalyzed arylation of 1-substituted-1,2,4-triazoles. Retrieved from [Link]

  • Gevorgyan, V., et al. (2007). Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. PMC. Retrieved from [Link]

  • Zhang, C., et al. (2016). Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles. ScienceOpen. Retrieved from [Link]

  • Gholinejad, M., & Farajpour, G. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1246-1267. Retrieved from [Link]

  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1895-1915. Retrieved from [Link]

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Validation

The Alchemist's Choice: A Researcher's Guide to N-Substituent Effects on Triazole Reactivity

A Senior Application Scientist's Perspective on Navigating the Subtle Forces that Govern Molecular Transformations Welcome, fellow researchers and innovators. In the intricate dance of molecular synthesis, the triazole r...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Navigating the Subtle Forces that Govern Molecular Transformations

Welcome, fellow researchers and innovators. In the intricate dance of molecular synthesis, the triazole ring stands as a remarkably versatile partner. Its unique electronic architecture and stability have cemented its role as a cornerstone in fields ranging from medicinal chemistry to materials science. Yet, the true potential of this heterocyclic marvel is only unlocked when we, as chemists, learn to master the art of its substitution. Specifically, the substituent at the nitrogen atom (the N-substituent) acts as a powerful, yet subtle, control knob, dictating the triazole's reactivity and steering the course of chemical transformations.

This guide is not a mere recitation of facts. It is a distillation of field-proven insights, designed to equip you with the fundamental understanding and practical knowledge to strategically leverage N-substituents in your own work. We will move beyond simple protocols to explore the underlying principles—the "why" behind the "how"—and provide you with the data and methodologies to make informed decisions in your experimental designs.

Part 1: The Foundation: Electronic and Steric Tuning of the Triazole Core

The influence of an N-substituent on a triazole's reactivity stems from a combination of electronic and steric effects. These two forces are inextricably linked, modulating the electron density of the triazole ring and influencing the accessibility of its constituent atoms to reacting partners.

Electronic Effects: The Push and Pull of Electron Density

The nature of the N-substituent directly impacts the electron distribution within the triazole ring. We can broadly categorize these substituents into two classes:

  • Electron-Donating Groups (EDGs): Alkyl groups (e.g., methyl, ethyl, tert-butyl) are classic examples of EDGs. Through an inductive effect, they "push" electron density into the triazole ring, increasing its nucleophilicity. This can enhance the triazole's ability to act as a ligand or a nucleophile itself.

  • Electron-Withdrawing Groups (EWGs): Aryl groups (especially those decorated with electron-withdrawing functionalities like nitro or fluoro groups), sulfonyl groups, and acyl groups are potent EWGs. They "pull" electron density away from the triazole ring, rendering it more electrophilic and acidic. This is a critical feature in applications like N-heterocyclic carbene (NHC) catalysis, where the acidity of the proton at the C3 position is paramount. For instance, N-aryl substituents with electron-withdrawing groups destabilize the cationic triazolium salt relative to the neutral NHC conjugate base, thus favoring the deprotonation process essential for catalyst activation[1][2].

Steric Effects: The Gatekeeper of Reactivity

The size and spatial arrangement of the N-substituent can dramatically influence reaction outcomes. Bulky substituents can:

  • Direct Regioselectivity: In reactions involving the functionalization of the triazole ring itself, a bulky N-substituent can sterically hinder one nitrogen atom, directing incoming electrophiles to another, less encumbered nitrogen. For example, in the alkylation of NH-1,2,3-triazoles, bulky substituents at the 4 and 5 positions can favor N2 functionalization by sterically disfavoring reaction at N1 or N3.[3]

  • Modulate Catalyst Pocket: In organocatalysis, bulky N-aryl groups on triazolium-based NHCs, such as a mesityl group, create a well-defined chiral pocket around the active carbene center. This steric hindrance is often crucial for achieving high enantioselectivity in asymmetric transformations.

The interplay of these electronic and steric effects is what allows for the fine-tuning of triazole reactivity. A researcher can select an N-substituent to precisely match the demands of a specific reaction, be it enhancing nucleophilicity, increasing acidity, or controlling stereochemistry.

Part 2: N-Substituents in Action: A Comparative Analysis in Key Transformations

Let's now delve into specific applications where the judicious choice of an N-substituent is not just beneficial, but essential for success.

A. The Click Reaction and Beyond: 1,3-Dipolar Cycloadditions

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," is a prime example of how N-substituents on the azide partner can influence reactivity. While the reaction is famously robust, the electronic nature of the N-substituent on the azide can affect reaction rates.

N-Substituent on AzideTypical Reactivity in CuAACRationale
N-Alkyl Generally high reactivity.Alkyl groups are weakly electron-donating, maintaining the nucleophilicity of the azide.
N-Aryl Reactivity is modulated by aryl substituents.Electron-donating groups on the aryl ring can slightly increase reactivity, while electron-withdrawing groups can decrease it by reducing the azide's nucleophilicity. Aryl azides are generally more reactive than alkyl azides due to delocalization of the negative charge during cyclization.[4]
N-Sulfonyl Can exhibit altered reactivity pathways.The strongly electron-withdrawing sulfonyl group makes the N-sulfonyl triazolyl copper intermediate labile, which can lead to rearrangements and different products beyond the simple cycloaddition.[5]

Experimental Protocol: Synthesis of 1,4-Disubstituted-1,2,3-Triazoles via CuAAC

This protocol provides a general method for the synthesis of 1,4-disubstituted-1,2,3-triazoles, which can be adapted to compare the reactivity of various N-substituted azides.

Materials:

  • N-substituted azide (e.g., benzyl azide, phenyl azide) (1.0 mmol)

  • Terminal alkyne (e.g., phenylacetylene) (1.0 mmol)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)

  • Sodium ascorbate (0.1 mmol, 10 mol%)

  • Solvent: 1:1 mixture of tert-butanol and water (4 mL)

Procedure:

  • To a 10 mL round-bottom flask, add the N-substituted azide (1.0 mmol) and the terminal alkyne (1.0 mmol).

  • Add the tert-butanol/water solvent mixture (4 mL) and stir to dissolve the reactants.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 mmol) in water (0.5 mL).

  • To the reaction flask, add the copper(II) sulfate pentahydrate (0.05 mmol).

  • Add the freshly prepared sodium ascorbate solution to the reaction mixture.

  • Stir the reaction vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1,4-disubstituted-1,2,3-triazole.

B. The Catalyst's Identity: N-Heterocyclic Carbene (NHC) Organocatalysis

In the realm of NHC organocatalysis, triazolium salts are workhorse pre-catalysts. The N-substituent on the triazolium ring is a critical design element that profoundly impacts the catalyst's activity and selectivity in reactions like the benzoin and Stetter reactions.

The catalytic cycle begins with the deprotonation of the triazolium salt to form the active NHC. The acidity of the C3-proton is therefore of utmost importance. Electron-withdrawing N-aryl substituents, such as pentafluorophenyl, significantly increase the acidity of this proton, facilitating the formation of the NHC and accelerating the overall catalytic cycle.[6]

Comparative Data: N-Aryl Substituent Effects in the Benzoin Condensation

The following table summarizes the effect of different N-aryl substituents on the rate of the benzoin condensation. The data clearly shows a strong correlation between the electron-withdrawing nature of the substituent and the reaction rate.

N-Aryl Substituent on Triazolium Pre-catalystRelative Reaction RateRationale
4-Methoxyphenyl (EDG)SlowestThe electron-donating methoxy group decreases the acidity of the C3-proton, slowing down NHC formation.
PhenylModerateThe baseline for comparison.
4-Fluorophenyl (EWG)FasterThe weakly electron-withdrawing fluorine atom increases the C3-proton's acidity.
Pentafluorophenyl (Strong EWG)FastestThe strongly electron-withdrawing pentafluorophenyl group significantly enhances the C3-proton's acidity, leading to a much faster reaction.[6]

Experimental Protocol: Comparative Catalysis of the Benzoin Condensation

This protocol allows for a direct comparison of the catalytic efficiency of different N-aryl substituted triazolium salts.

Materials:

  • Benzaldehyde (1.0 mmol)

  • N-Aryl triazolium salt pre-catalyst (e.g., N-phenyl, N-pentafluorophenyl) (0.1 mmol, 10 mol%)

  • Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 mmol, 10 mol%)

  • Solvent: Tetrahydrofuran (THF), anhydrous (2 mL)

Procedure:

  • Set up a series of identical reactions in parallel, each with a different N-aryl triazolium pre-catalyst.

  • To a flame-dried vial under an inert atmosphere (e.g., argon or nitrogen), add the triazolium salt (0.1 mmol).

  • Add anhydrous THF (1 mL) and stir to dissolve.

  • Add benzaldehyde (1.0 mmol).

  • Add the DBU (0.1 mmol) to initiate the reaction.

  • Stir the reactions at room temperature and monitor their progress by taking aliquots at regular time intervals and analyzing them by GC or ¹H NMR to determine the conversion to benzoin.

  • Plot the conversion versus time for each catalyst to visually compare their reaction rates.

Visualization of the Catalytic Cycle

Benzoin_Condensation Precatalyst N-Aryl Triazolium Pre-catalyst NHC N-Heterocyclic Carbene (NHC) Precatalyst->NHC -H+ (Base) Breslow Breslow Intermediate NHC->Breslow + Benzaldehyde Benzaldehyde Benzaldehyde Adduct Tetrahedral Intermediate Breslow->Adduct + Benzaldehyde Adduct->NHC Benzoin Benzoin Product Adduct->Benzoin - NHC Base Base (e.g., DBU) BH Protonated Base

Caption: Catalytic cycle for the NHC-catalyzed benzoin condensation.

C. Directing the Way: C-H Functionalization

The triazole ring can serve as an effective directing group in transition metal-catalyzed C-H functionalization reactions, enabling the selective modification of otherwise unreactive C-H bonds. The N-substituent plays a crucial role in this process, influencing the coordination of the metal catalyst and the overall efficiency of the reaction.

Trisubstituted triazoles have been successfully employed as removable directing groups for the iron-catalyzed C-H activation of benzyl and aryl amines.[7][8] Similarly, rhodium(III)-catalyzed C-H functionalization of arenes can be directed by a triazole moiety.[9][10] The nature of the N-substituent on the directing triazole can impact the stability of the metallacyclic intermediate and, consequently, the reaction yield and scope.

Comparative Data: N-Substituent Effects in Rhodium-Catalyzed C-H Alkenylation

N-Substituent on Directing TriazoleRelative Yield of Alkenylated ProductRationale
N-Phenyl GoodThe N-phenyl group provides a stable framework for the directing group.
N-Methyl Moderate to GoodN-alkyl groups are also effective, though in some cases may lead to slightly lower yields compared to N-aryl substituents.
N-H (unsubstituted) Low to No ReactionThe NH proton can interfere with the catalytic cycle, often leading to catalyst deactivation.

Experimental Protocol: Triazole-Directed C-H Alkenylation

This protocol is a representative example of a rhodium-catalyzed C-H functionalization reaction directed by an N-substituted triazole.

Materials:

  • N-Aryl-1,2,3-triazole-substituted arene (e.g., 1-phenyl-4-(phenyl)-1H-1,2,3-triazole) (0.2 mmol)

  • Alkene (e.g., ethyl acrylate) (0.4 mmol)

  • [RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol%)

  • AgSbF₆ (0.02 mmol, 10 mol%)

  • Solvent: 1,2-Dichloroethane (DCE) (1.0 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the triazole-substituted arene (0.2 mmol), [RhCp*Cl₂]₂ (0.005 mmol), and AgSbF₆ (0.02 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon).

  • Add the alkene (0.4 mmol) and DCE (1.0 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.

  • After cooling to room temperature, filter the reaction mixture through a short pad of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the ortho-alkenylated product.

Visualization of the C-H Activation Workflow

CH_Activation Start N-Substituted Triazole- Functionalized Arene Coordination Coordination of Metal Catalyst Start->Coordination + [Rh(III)] Activation C-H Activation & Metallacycle Formation Coordination->Activation Insertion Olefin Insertion Activation->Insertion + Alkene Elimination Reductive Elimination Insertion->Elimination Product Ortho-Functionalized Product Elimination->Product - [Rh(I)]

Caption: General workflow for triazole-directed C-H activation.

Part 3: Conclusion and Future Outlook

The N-substituent is far more than a passive spectator in the chemistry of triazoles. It is a powerful tool for rationally designing reactivity. By understanding the fundamental principles of electronic and steric effects, researchers can select the optimal N-substituent to achieve their synthetic goals, whether it be accelerating a reaction, controlling its regioselectivity, or inducing asymmetry.

The experimental data and protocols provided in this guide serve as a starting point for your own investigations. The true power of this knowledge lies in its application to new and challenging synthetic problems. As our understanding of these subtle effects continues to grow, so too will our ability to harness the full potential of the triazole ring in creating the molecules that will shape the future of medicine, materials, and beyond.

References

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Comparative

A Comparative Guide to the Biological Activity of 3,5-Disubstituted Triazoles Derived from Dibromo Precursors

In the landscape of medicinal chemistry, the 1,2,4-triazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents with a wide spectrum of biological activities. This guide provides an...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 1,2,4-triazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents with a wide spectrum of biological activities. This guide provides an in-depth technical comparison of the biological activities of 3,5-disubstituted 1,2,4-triazoles, with a particular focus on a synthetic strategy commencing from dibromo precursors. We will explore the causal links between the synthetic pathway, the resulting molecular architecture, and the observed antimicrobial, antifungal, and anticancer properties, supported by experimental data from peer-reviewed literature.

The Strategic Advantage of Dibromo Precursors in Triazole Synthesis

The choice of starting materials in a synthetic campaign is a critical determinant of the efficiency, diversity, and novelty of the resulting compound library. While various methods exist for the synthesis of 3,5-disubstituted 1,2,4-triazoles, the utilization of dibromoalkanes as precursors offers a strategic and versatile approach. This pathway, though potentially multi-step, allows for the introduction of diverse functionalities at both ends of a linker, which can then be cyclized to form the triazole core. This strategy is particularly advantageous for creating bis-triazole derivatives, where two triazole rings are tethered, a structural motif often associated with enhanced biological activity.

The conversion of a dibromoalkane to a diazide, followed by a cycloaddition reaction, is a plausible and effective route to bis-1,2,3-triazoles. For the synthesis of 3,5-disubstituted 1,2,4-triazoles, a more tailored approach involving the conversion of the dibromoalkane to a dihydrazide or a related intermediate is necessary. This guide will focus on a proposed synthetic pathway that leverages the reactivity of dibromo precursors to generate a library of 3,5-disubstituted 1,2,4-triazoles for biological evaluation.

Proposed Synthetic Workflow from Dibromo Precursors

The following diagram illustrates a proposed synthetic pathway for the generation of 3,5-disubstituted 1,2,4-triazoles from a generic dibromoalkane precursor. This multi-step synthesis is designed to be versatile, allowing for the introduction of various substituents at the R and R' positions.

Synthesis_Workflow A Dibromoalkane (Br-(CH2)n-Br) B Dinitrile (NC-(CH2)n-CN) A->B NaCN, DMSO C Di-iminoester Hydrochloride B->C HCl, EtOH D Acylhydrazone Intermediate C->D R-CONHNH2 E 3,5-Disubstituted-4-amino-1,2,4-triazole D->E Hydrazine Hydrate F Final 3,5-Disubstituted 1,2,4-Triazole Derivatives E->F R'-CHO, then reduction or other modifications

Caption: Proposed synthetic workflow for 3,5-disubstituted 1,2,4-triazoles from dibromo precursors.

Comparative Biological Activities

The biological activity of 3,5-disubstituted triazoles is profoundly influenced by the nature of the substituents at the 3 and 5 positions, as well as the substituent on the 4-position of the triazole ring. The following sections provide a comparative analysis of their antimicrobial, antifungal, and anticancer activities, with supporting data from various studies on compounds with similar substitution patterns.

Antimicrobial Activity

3,5-Disubstituted-1,2,4-triazoles have demonstrated significant potential as antibacterial agents, particularly against Gram-positive bacteria. The presence of long alkyl or alkenyl chains and various aromatic or heteroaromatic rings at the 3 and 5 positions can modulate the lipophilicity and target interaction of these compounds.

Compound ClassR SubstituentR' SubstituentTest OrganismMIC (µg/mL)Reference
3,5-dialkyl-1,2,4-triazolesLong-chain alkylVariedStaphylococcus aureus12.5 - 50[1]
Bacillus subtilis25 - 100[1]
3,5-diaryl-1,2,4-triazolesPhenyl4-HydroxyphenylEscherichia coli>100[2]
4-TolylPhenylStaphylococcus aureus50[2]
3,5-disubstituted-1H-1,2,4-triazolesUndecenylVaried aromaticStaphylococcus aureus6.25 - 25[1]

Key Insights:

  • Lipophilicity is Key: The presence of long alkyl or alkenyl chains at the 3-position often correlates with enhanced antibacterial activity against Gram-positive bacteria, likely due to improved penetration of the bacterial cell membrane.[1]

  • Gram-Negative Resistance: Many 3,5-disubstituted 1,2,4-triazoles show limited activity against Gram-negative bacteria, which possess a more complex outer membrane that acts as a formidable barrier.[1]

  • Substitution Matters: The nature and position of substituents on the aryl rings at the 3 and 5 positions can significantly impact activity. Electron-withdrawing or donating groups can influence the electronic properties of the triazole ring and its interaction with biological targets.[2]

Antifungal Activity

The triazole core is a well-established pharmacophore in antifungal drug discovery, with many commercial drugs like fluconazole and itraconazole featuring this heterocycle. The primary mechanism of action for many antifungal triazoles is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis in fungi.

Compound ClassR SubstituentR' SubstituentFungal StrainMIC (µg/mL)Reference
3,5-disubstituted-1,2,4-triazolesVaried arylVaried arylCandida albicans8 - 64[3]
Aspergillus fumigatus16 - 128[3]
Bis(1,2,4-triazole) derivativesPhenyl, 4-nitrophenylBenzylCandida albicans125[4]

Key Insights:

  • Broad Spectrum Potential: 3,5-disubstituted 1,2,4-triazoles have shown activity against a range of pathogenic fungi, including Candida and Aspergillus species.[3]

  • Bis-Triazoles: The presence of two triazole moieties within a single molecule, as in bis-triazoles, can lead to enhanced antifungal activity. This may be due to increased binding affinity to the target enzyme or other synergistic effects.[4]

  • Structure-Activity Relationship (SAR): The antifungal potency is highly dependent on the substituents. For instance, the presence of halogenated phenyl rings often enhances activity.

Anticancer Activity

The 1,2,4-triazole scaffold is also a promising platform for the development of novel anticancer agents. These compounds can exert their cytotoxic effects through various mechanisms, including the inhibition of kinases, tubulin polymerization, and induction of apoptosis.

Compound ClassR SubstituentR' SubstituentCancer Cell LineIC50 (µM)Reference
Mono- and bis-1,2,3-triazolesVaried aryl/alkylVaried aryl/alkylB16 melanoma<1 - 21[1]
Mannose-based bis-1,2,3-triazolesVaried aromaticVaried aromaticAMJ13 (breast cancer)15.6 - 62.5[5]
Bis(1,2,4-triazolo[3,4-b][6][7]thiadiazines)Varied arylVaried arylMDA-MB-231 (breast cancer)0.8 - 5.2[8]

Key Insights:

  • Potent Cytotoxicity: Many triazole derivatives have demonstrated potent cytotoxic activity against a variety of cancer cell lines, with some compounds exhibiting IC50 values in the nanomolar to low micromolar range.[1]

  • Mechanism of Action: The anticancer mechanism of triazoles is diverse and often depends on the specific substitution pattern. Some derivatives have been shown to induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation and survival.[8]

  • Hybrid Molecules: The fusion of the triazole ring with other heterocyclic systems, such as thiadiazines, can lead to highly potent anticancer agents with dual-targeting capabilities.[8]

Experimental Protocols

To ensure the reproducibility and validity of the findings discussed, detailed experimental protocols for the synthesis and biological evaluation are essential.

Synthesis of 3,5-Disubstituted-4-amino-1,2,4-triazoles from Dinitriles

This protocol is adapted from a general method for the synthesis of 4-amino-3,5-dialkyl-1,2,4-triazoles.[6]

  • Preparation of the Iminoester Hydrochloride: A solution of the dinitrile (1 equivalent) in anhydrous ethanol is saturated with dry hydrogen chloride gas at 0 °C. The mixture is stirred at room temperature for 24 hours. The solvent is then evaporated under reduced pressure to yield the di-iminoester hydrochloride.

  • Formation of the Acylhydrazone: The di-iminoester hydrochloride (1 equivalent) is dissolved in anhydrous ethanol, and a solution of the desired acylhydrazine (2 equivalents) in ethanol is added dropwise. The mixture is stirred at room temperature for 12 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried to give the acylhydrazone intermediate.

  • Cyclization to the 4-Amino-1,2,4-triazole: The acylhydrazone intermediate (1 equivalent) is suspended in an excess of hydrazine hydrate (10 equivalents) and the mixture is refluxed for 8-12 hours. After cooling, the reaction mixture is poured into ice-water. The solid precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 3,5-disubstituted-4-amino-1,2,4-triazole.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Bacterial or fungal strains are grown on appropriate agar plates. A few colonies are transferred to sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in the appropriate broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to the final inoculum concentration.

  • Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to a high stock concentration. Serial two-fold dilutions are then prepared in the appropriate broth in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a serum-free medium) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability versus the compound concentration.

Conclusion and Future Directions

The synthesis of 3,5-disubstituted 1,2,4-triazoles, potentially originating from dibromo precursors, represents a promising avenue for the discovery of novel therapeutic agents. The versatility of the triazole scaffold, combined with the ability to introduce a wide range of substituents, allows for the fine-tuning of their biological activity. The comparative data presented in this guide highlight the significant potential of these compounds as antimicrobial, antifungal, and anticancer agents.

Future research in this area should focus on the exploration of novel and efficient synthetic methodologies, including one-pot and microwave-assisted reactions, to accelerate the generation of diverse triazole libraries. Furthermore, a deeper understanding of the structure-activity relationships through computational modeling and experimental validation will be crucial for the rational design of more potent and selective 3,5-disubstituted triazole derivatives. The continued investigation of these fascinating molecules holds great promise for addressing unmet medical needs in infectious diseases and oncology.

References

  • Gümrükçüoğlu, N., Sökmen, B. B., Şahin, H., Uğraş, S., Sağkal, Y., & Uğraş, H. İ. (2016). Synthesis of New 3,5-disubstituted-1,2,4-Triazoles and Evaluation of Antibacterial, Antiurease and Antioxidant Activities. Journal of the Chemical Society of Pakistan, 38(05).
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  • Kumar, R., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 883221.
  • Kochetkova, T. V., et al. (2023). Synthesis of a New Bis(1,2,4-Triazole) Derivative with Antimicrobial Activity. Chemistry, 5(4), 2603-2612.
  • El-Sayed, W. A., et al. (2010). Synthesis and biological activity of BIS-1,2,4-triazole and BIS-1,3,4-thiadiazole derivatives.
  • Khan, I., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Journal of Fungi, 8(7), 711.
  • Akram, M., Sayeed, A., & Akram, M. W. (2018). Studies on the Synthesis of some new 1,2,4-Triazoles Derivatives and Evaluation for their Anti-Tubercular activity profiles. Research Journal of Pharmacy and Technology, 11(10), 4373-4378.
  • Holla, B. S., et al. (2003). Synthesis and biological activity of bis (thiadiazolyl/oxadiazolyl/ triazolyl) alkanes from dicarboxylic acids. Indian Journal of Chemistry-Section B, 42(11), 2870-2875.
  • Sharma, D., et al. (2014). Synthesis and Biological Activity of Some Bis-triazole Derivatives. Journal of Heterocyclic Chemistry, 51(S1), E237-E242.
  • Ortega-Guzmán, D., et al. (2020). Synthesis and in Vitro Evaluation of Potential Anticancer Activity of Mono- And bis-1,2,3-triazole Derivatives of Bis-Alkynes. Molecules, 25(15), 3349.
  • Shaw, A. A., et al. (2017). Synthesis of Novel Triazoles, Tetrazine, Thiadiazoles and Their Biological Activities. Molecules, 22(10), 1663.
  • Ivachtchenko, A. V., et al. (2021). One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles.
  • Castanedo, G. M., et al. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. The Journal of Organic Chemistry, 76(4), 1177-1179.
  • Gomaa, A. M., et al. (2023). Design and synthesis of new bis(1,2,4-triazolo[3,4-b][6][7]thiadiazines) and bis((quinoxalin-2-yl)phenoxy)alkanes as anti-breast cancer agents through dual PARP-1 and EGFR targets inhibition. RSC Medicinal Chemistry, 14(5), 896-914.

  • Al-Masoudi, N. A., et al. (2023). Synthesis, Anticancer and Antibacterial Activity of Mannose-based bis-1,2,3-Triazole Derivatives. Baghdad Science Journal, 20(1), 253-263.
  • Vinaya, K., et al. (2019). One-pot synthesis of 3,5-diaryl substituted-1,2,4-oxadiazoles using gem-dibromomethylarenes. Tetrahedron Letters, 60(22), 1519-1522.
  • Ghosh, S., et al. (2019). Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured catalysts. New Journal of Chemistry, 43(12), 4967-4977.

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Validation

A Senior Application Scientist's Guide to Spectroscopic Analysis: Unambiguous Structure Confirmation of Functionalized Triazoles

Introduction: The 1,2,3- and 1,2,4-triazole scaffolds are cornerstones of modern medicinal chemistry and materials science, prized for their unique physicochemical properties, including high dipole moments, stability, an...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,2,3- and 1,2,4-triazole scaffolds are cornerstones of modern medicinal chemistry and materials science, prized for their unique physicochemical properties, including high dipole moments, stability, and capacity for hydrogen bonding.[1][2] Their synthesis, particularly through the advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," has become routine. However, this synthetic accessibility belies a critical challenge: the potential for forming constitutional isomers, such as 1,4- and 1,5-disubstituted 1,2,3-triazoles.[3] Since biological activity is exquisitely dependent on three-dimensional structure, the unambiguous confirmation of a triazole's substitution pattern is not merely a matter of analytical rigor—it is fundamental to the integrity of any research and development program.

This guide provides an in-depth comparison of the primary spectroscopic techniques used to elucidate the structure of functionalized triazoles. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, detailing how a multi-faceted, orthogonal approach provides a self-validating system for structural confirmation. The insights presented herein are grounded in established principles and supported by experimental data from the scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Connectivity

NMR spectroscopy is the most powerful and definitive tool for determining the precise connectivity and isomeric form of functionalized triazoles. It provides detailed information about the chemical environment of individual atoms (¹H, ¹³C, ¹⁵N) and their spatial relationships.

Proton (¹H) NMR: The First Look

¹H NMR offers the initial, and often simplest, evidence for triazole formation. The proton attached to the triazole ring (C5-H in 1,4-disubstituted 1,2,3-triazoles or C5-H in 1,2,4-triazoles) typically appears as a distinct singlet in a relatively downfield region of the spectrum, free from the clutter of alkyl or aromatic signals.

  • Causality: The electronegativity of the adjacent nitrogen atoms deshields this proton, shifting its resonance downfield. Its isolation (lack of adjacent protons) results in a characteristic singlet peak, making it an excellent diagnostic signal.[4]

  • Typical Chemical Shifts: For 1,4-disubstituted 1,2,3-triazoles, this proton signal is commonly observed between δ 7.5 and 8.5 ppm .[5][6] The exact position is sensitive to the electronic nature of the substituents on the ring, as well as the solvent used.[7] For instance, the characteristic singlet for the triazolyl proton in various N-benzyl triazoles is consistently reported around δ 7.99–8.02 ppm.[5]

Carbon (¹³C) NMR: A Deeper Structural Probe

While ¹H NMR confirms the presence of the triazole proton, ¹³C NMR provides direct information about the carbon skeleton of the ring itself. This is particularly crucial for distinguishing between isomers that may have similar proton environments.

  • Expert Insight: The key to differentiating 1,4- and 1,5-disubstituted 1,2,3-triazoles lies in the distinct chemical shifts of the two triazole ring carbons. A study published in Organic & Biomolecular Chemistry highlights that the methyne (CH) carbon in 1,5-isomers appears significantly downfield (around 136 ppm) compared to the same carbon in 1,4-isomers (around 123 ppm). Conversely, the quaternary carbon shows the opposite trend.[1] This predictable difference is a robust tool for regiochemical assignment.

  • Typical Chemical Shifts:

    • 1,2,3-Triazoles: Ring carbons generally resonate between δ 120 and 150 ppm .[8][9]

    • 1,2,4-Triazoles: Ring carbons are typically found in the range of δ 140 to 155 ppm .[10]

Nitrogen (¹⁵N) NMR: The Definitive Arbiter

Due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N nucleus, this technique is less routine but offers unparalleled resolving power for triazole isomers. The nitrogen chemical shifts are exquisitely sensitive to their bonding environment.

  • Trustworthiness: ¹H/¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) experiments are the gold standard for unambiguous characterization.[11] By observing correlations between the well-defined triazole proton and the ring nitrogens, one can definitively map the N-H or N-substituent connectivity, leaving no room for isomeric ambiguity. This technique is so reliable that it has been used to validate computational (GIAO-DFT) studies of triazole structures.[1]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified triazole derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[7]

  • Data Acquisition:

    • Acquire a standard 1D ¹H spectrum to confirm sample purity and identify the key triazole proton signal.

    • Acquire a proton-decoupled ¹³C spectrum. Techniques like DEPT-135 can be used to differentiate between CH, CH₂, and CH₃ signals.

    • If isomeric ambiguity exists, perform 2D experiments. An HMBC experiment is essential for establishing long-range ¹H-¹³C and ¹H-¹⁵N correlations, which are vital for confirming the substitution pattern.[12][13]

  • Data Processing & Interpretation: Process the spectra using appropriate software. Assign signals based on chemical shifts, coupling constants, and correlations observed in 2D spectra.[14]

Visualization: NMR Workflow for Structural Elucidation

NMR_Workflow Diagram 1: NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation Prep Dissolve Sample (5-10 mg in 0.6 mL deuterated solvent) H1_NMR 1D ¹H NMR Prep->H1_NMR C13_NMR 1D ¹³C NMR H1_NMR->C13_NMR Initial_Check Identify Triazole Proton (Diagnostic Singlet) H1_NMR->Initial_Check NMR_2D 2D NMR (HMBC, HSQC) C13_NMR->NMR_2D Assign_C Assign Carbon Skeleton C13_NMR->Assign_C Confirm_Connectivity Confirm Connectivity & Isomer Structure NMR_2D->Confirm_Connectivity Final_Structure Final Structure Confirmed Initial_Check->Final_Structure Assign_C->Final_Structure Confirm_Connectivity->Final_Structure

Caption: A streamlined workflow for triazole structure confirmation using NMR.

Mass Spectrometry (MS): Confirming Composition and Fragmentation

Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of a synthesized triazole. Furthermore, its fragmentation patterns provide complementary structural clues.

  • High-Resolution Mass Spectrometry (HRMS): This is a non-negotiable step. HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the compound's elemental formula.[12] This validates that the desired atoms have indeed assembled into a product of the correct molecular weight.

  • Fragmentation Analysis: The way a molecule breaks apart upon ionization can reveal structural features. While both 1,2,3- and 1,2,4-triazoles can be fragile, they exhibit characteristic fragmentation pathways.

    • 1,2,3-Triazoles: Often show a characteristic loss of a neutral nitrogen molecule (N₂, 28 Da).[15]

    • 1,2,4-Triazoles: A common fragmentation pathway involves the loss of HCN (27 Da).

  • Expert Insight: The fragmentation is highly dependent on the nature and position of the substituents and the ionization method used (e.g., Electron Ionization vs. Electrospray Ionization).[16] For example, under ESI-MS/MS conditions, some 1,2,3-triazoles have been shown to undergo gas-phase rearrangement to 1,2,3-thiadiazoles, a phenomenon confirmed by the common fragment ions produced.[17] Therefore, while fragmentation data is useful, it should be interpreted with caution and used to support, not replace, NMR data for definitive isomer identification.

Visualization: Generalized MS Fragmentation of a 1,2,3-Triazole

MS_Fragmentation Diagram 2: Generalized MS Fragmentation Pathway Parent [R1-Triazole-R2 + H]⁺ (Molecular Ion) Loss_N2 Loss of N₂ Parent->Loss_N2 Loss_R Loss of Substituent Parent->Loss_R Fragment1 [M+H - N₂]⁺ Loss_N2->Fragment1 Fragment2 Other Fragments Loss_R->Fragment2

Caption: Common fragmentation pathway for 1,2,3-triazoles in MS.

Infrared (FT-IR) and UV-Visible (UV-Vis) Spectroscopy: Supporting Roles

FT-IR and UV-Vis spectroscopy serve as valuable, rapid, and non-destructive methods for confirming the presence of key functional groups and conjugated systems, respectively.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is excellent for verifying the presence or absence of specific functional groups, confirming that a reaction has proceeded as expected (e.g., disappearance of the characteristic azide stretch).

  • Key Vibrational Modes:

    • Azide (N₃) Stretch: A very strong, sharp peak around 2100 cm⁻¹ . Its absence in the final product is strong evidence of successful cycloaddition.

    • Triazole N-H Stretch: A broad absorption in the 3300 - 3100 cm⁻¹ region.

    • Triazole C-H Aromatic Stretch: Peaks observed around 3100 - 3000 cm⁻¹ .[18]

    • Ring Stretching (C=C, C=N, N=N): A series of medium-to-strong bands in the 1620 - 1450 cm⁻¹ region. These are often referred to as "marker bands" for the triazole ring.[19][20]

    • Substituent Groups: Other functional groups on the substituents (e.g., C=O stretch ~1700 cm⁻¹, -NH₂ stretch ~3400-3200 cm⁻¹) will also be clearly visible.

UV-Visible (UV-Vis) Spectroscopy

The utility of UV-Vis depends heavily on the substituents. While the triazole ring itself absorbs UV light, the technique is most powerful when the triazole is functionalized with chromophores or auxochromes.[21][22]

  • Application: It is primarily used to study the electronic properties of conjugated systems containing a triazole moiety. Changes in substitution, solvent polarity, or pH can lead to measurable shifts in the maximum absorption wavelength (λ_max), providing insights into the electronic structure of the molecule.[23][24][25] For non-chromophoric triazoles, its use is generally limited to a simple confirmation of purity.

Comparative Guide to Spectroscopic Techniques

The choice of technique depends on the specific question being asked. The following table provides a comparative summary to guide your analytical strategy.

Technique Information Provided Strengths Limitations Sample State
¹H NMR Proton environments, connectivity through coupling, integration (proton count).Fast, non-destructive, excellent for initial assessment and purity.[12]Can have overlapping signals. Less definitive for isomerism without 2D.Solution
¹³C NMR Carbon skeleton, chemical environment of each carbon.Definitive for distinguishing 1,4- vs 1,5-isomers.[1] Non-destructive.Lower sensitivity, longer acquisition times.Solution
¹⁵N NMR Direct probe of the nitrogen environment.The most unambiguous method for isomer and tautomer identification.[11][26]Very low sensitivity, requires specialized experiments (e.g., HMBC).Solution
HRMS Exact molecular weight and elemental composition.Confirms molecular formula with high accuracy.[12] High sensitivity.Provides little connectivity information; fragmentation can be complex.[17]Solution/Solid
FT-IR Presence/absence of functional groups.Fast, non-destructive, excellent for reaction monitoring (e.g., loss of azide).[19]Provides no detailed connectivity; not useful for isomer differentiation.Solid/Liquid/Gas
UV-Vis Electronic transitions, information on conjugated systems.Fast, simple, high sensitivity for chromophoric compounds.[21][23]Structurally uninformative for non-conjugated triazoles.Solution
Visualization: A Logic-Based Approach to Triazole Analysis

Analysis_Logic Diagram 3: Integrated Spectroscopic Analysis Logic Start Synthesized Functionalized Triazole FTIR FT-IR Analysis Start->FTIR HRMS HRMS Analysis Start->HRMS Decision1 Azide peak absent? Key functional groups present? FTIR->Decision1 Decision2 Correct Elemental Composition? HRMS->Decision2 NMR_Suite NMR Suite (¹H, ¹³C, 2D) Decision3 Isomeric Ambiguity? NMR_Suite->Decision3 Decision1->NMR_Suite Yes Revisit_Synth Re-evaluate Synthesis or Purification Decision1->Revisit_Synth No Decision2->NMR_Suite Yes Decision2->Revisit_Synth No Structure_Confirmed Structure Confirmed Decision3->Structure_Confirmed No Decision3->Structure_Confirmed Yes, but resolved by ¹³C or 2D NMR

Sources

Comparative

A Senior Application Scientist's Guide to the Kinetic Analysis of Suzuki-Miyaura Cross-Coupling Reactions: A Comparative Study Featuring 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds. Its functional group tolerance and operational simplicity have rendered it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide, curated from the perspective of a Senior Application Scientist, delves into the kinetic studies of this pivotal reaction, with a specific focus on the novel substrate, 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole .

The 1,2,4-triazole scaffold is a privileged motif in medicinal chemistry, and the ability to selectively functionalize its C3 and C5 positions opens avenues for the rapid generation of diverse compound libraries. Understanding the kinetic profile of dihalogenated triazoles in cross-coupling reactions is paramount for optimizing reaction conditions, controlling selectivity, and scaling up syntheses.

This guide will not only present a comparative framework for evaluating the reactivity of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole but will also provide detailed, field-proven protocols for conducting your own kinetic investigations. We will explore the "why" behind experimental choices, ensuring a deep, mechanistic understanding that is crucial for troubleshooting and innovation.

Introduction: The Significance of Kinetic Studies in Cross-Coupling Reactions

Kinetic analysis of a chemical reaction provides a quantitative measure of its rate and offers insights into the reaction mechanism. For palladium-catalyzed cross-coupling reactions, which proceed through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination, kinetic studies can help identify the rate-determining step.[1][2] This knowledge is invaluable for:

  • Catalyst and Ligand Selection: Different catalyst systems can exhibit vastly different kinetic profiles. Understanding these differences allows for the rational selection of the most efficient catalyst for a given substrate.

  • Optimization of Reaction Parameters: Temperature, concentration, and base strength can all significantly impact the reaction rate. Kinetic data provides a roadmap for fine-tuning these parameters to achieve optimal yields and reaction times.

  • Substrate Reactivity Comparison: By comparing the kinetic data of different substrates under identical conditions, a quantitative scale of their relative reactivities can be established.

This guide will focus on a comparative kinetic study of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole against two well-established dihaloheterocycles: 2,6-Dibromopyridine and 2,5-Dibromothiophene . This comparison will illuminate the electronic and steric effects of the triazole ring system on the cross-coupling reaction.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is a catalytic cycle involving a palladium(0) active species.[3][4] Understanding this cycle is fundamental to interpreting kinetic data.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA R-X PdII_RX R-Pd(II)L_n-X OA->PdII_RX TM Transmetalation PdII_RX->TM R'-B(OR)2 PdII_R_R R-Pd(II)L_n-R' TM->PdII_R_R RE Reductive Elimination PdII_R_R->RE RE->Pd0 Product R-R' RE->Product Catalyst_Regen Catalyst Regeneration

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The oxidative addition of the aryl halide (R-X) to the Pd(0) complex is often the rate-determining step, particularly with less reactive halides.[2] The electronic properties of the aryl halide play a crucial role in this step; electron-withdrawing groups on the aromatic ring generally accelerate the reaction.[5] The steric hindrance around the carbon-halogen bond can also significantly impact the rate of oxidative addition.[6]

A Proposed Experimental Framework for Comparative Kinetic Analysis

As no direct kinetic data for the Suzuki-Miyaura cross-coupling of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole is currently available in the literature, this section outlines a robust experimental plan to acquire this data and compare it with our chosen alternative substrates.

Substrate Selection and Rationale
  • Target Substrate: 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole

  • Alternative Substrate 1 (Electron-Deficient Six-Membered Ring): 2,6-Dibromopyridine

  • Alternative Substrate 2 (Electron-Rich Five-Membered Ring): 2,5-Dibromothiophene[7]

This selection allows for a comparison of the target triazole with both a six-membered and a five-membered heterocycle, providing insights into the influence of ring size and electronics on reactivity.[8]

Standardized Reaction Conditions

To ensure a valid comparison, all kinetic experiments should be conducted under identical conditions. The following is a recommended starting point, which may require further optimization:

ParameterRecommended ConditionRationale
Aryl Halide 0.1 MA standard concentration for kinetic studies.
Boronic Acid Phenylboronic acid (1.5 equivalents)A common and well-behaved coupling partner. A slight excess ensures it is not the limiting reagent.
Catalyst Pd(PPh₃)₄ (2 mol%)A commercially available and widely used catalyst for Suzuki couplings.
Base K₂CO₃ (2 equivalents)A common and effective base for Suzuki reactions.
Solvent 1,4-Dioxane/H₂O (4:1)A standard solvent system for Suzuki couplings, promoting solubility of both organic and inorganic reagents.[2]
Temperature 80 °CA moderate temperature to ensure a reasonable reaction rate without promoting catalyst decomposition.
Internal Standard Biphenyl or DodecaneAn inert compound to allow for accurate quantification by GC or HPLC.
Experimental Workflow for Kinetic Monitoring

The following workflow outlines the steps for acquiring kinetic data using an in-situ monitoring technique.

Kinetic_Workflow Start Reaction Setup Reaction Initiate Reaction at T = 80°C Start->Reaction Sampling In-situ Monitoring (e.g., Automated HPLC Sampling) Reaction->Sampling Analysis Quantification of Reactants and Products Sampling->Analysis Data Plot Concentration vs. Time Analysis->Data Kinetics Determine Initial Rates and Rate Constants Data->Kinetics End Comparative Analysis Kinetics->End

Figure 2: A generalized workflow for conducting kinetic studies of cross-coupling reactions.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting the kinetic experiments.

Synthesis of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole

While various methods for the synthesis of 1,2,4-triazole derivatives exist, a potential route to the target substrate could involve the N-alkylation of 3,5-dibromo-1H-1,2,4-triazole with 1-bromo-2-methoxyethane.[9][10]

General Protocol for Kinetic Monitoring by HPLC

This protocol is designed for use with an automated HPLC system for real-time reaction monitoring.

  • Reaction Setup: In a temperature-controlled reaction vessel equipped with a magnetic stirrer and a reflux condenser, combine the aryl halide (1.0 mmol), phenylboronic acid (1.5 mmol), K₂CO₃ (2.0 mmol), and the internal standard (e.g., biphenyl, 0.5 mmol).

  • Solvent Addition: Add 8 mL of 1,4-dioxane and 2 mL of deionized water.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.02 mmol).

  • Initiation and Monitoring: Heat the reaction mixture to 80 °C with vigorous stirring. Begin automated sampling and injection onto the HPLC system at regular intervals (e.g., every 5 minutes for the first hour, then every 15 minutes).

  • Data Analysis: Integrate the peak areas of the starting material, product, and internal standard. Plot the concentration of the starting material and product as a function of time.

Alternative Monitoring Techniques
  • Gas Chromatography-Mass Spectrometry (GC-MS): Similar to HPLC, aliquots can be taken from the reaction, quenched, and analyzed by GC-MS. This method is particularly useful for volatile compounds.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR monitoring allows for real-time observation of the reaction mixture without the need for sampling.[12] This technique can provide detailed structural information about intermediates.

Data Presentation and Comparative Analysis

The collected kinetic data should be summarized in a clear and concise format to facilitate comparison.

Table 1: Comparative Kinetic Data for the Suzuki-Miyaura Cross-Coupling of Dihaloheterocycles with Phenylboronic Acid

EntryDihaloheterocycleInitial Rate (M/s)Rate Constant (k)Half-life (t₁/₂)
13,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazoleExperimental ValueExperimental ValueExperimental Value
22,6-DibromopyridineExperimental ValueExperimental ValueExperimental Value
32,5-DibromothiopheneExperimental ValueExperimental ValueExperimental Value

Data to be obtained from the proposed experimental work.

By comparing the initial rates and rate constants, a quantitative assessment of the relative reactivity of the three substrates can be made. This data will shed light on the electronic nature of the 3,5-dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole system.

Conclusion: From Data to Insight

This guide has provided a comprehensive framework for conducting a comparative kinetic study of the Suzuki-Miyaura cross-coupling reaction, with a focus on the novel substrate 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole. By following the detailed protocols and applying the principles of kinetic analysis, researchers can gain a deeper understanding of the factors that govern the reactivity of this important class of molecules. The insights gained from such studies are not merely academic; they are the bedrock of efficient process development and the accelerated discovery of new chemical entities.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176-4211. [Link]

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011 , 50 (30), 6722-6737. [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions - AZoM. [Link]

  • Merits of the Suzuki Coupling Reaction - BYJU'S. [Link]

  • Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC - NIH. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. [Link]

  • Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction | ACS Omega - ACS Publications. [Link]

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]

  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PubMed Central. [Link]

  • Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review - Asian Journal of Advanced Basic Sciences. [Link]

  • Sterically Demanding, Sulfonated, Triarylphosphines: Application to Palladium-Catalyzed Cross-Coupling, Steric and Electronic Properties, and Coordination Chemistry | Organometallics - ACS Publications. [Link]

  • Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave - ScholarWorks @ UTRGV. [Link]

  • Mechanisms and Site Selectivity of (Het)Ar–X Oxidative Addition to Pd(0) Are Controlled by Frontier Molecular Orbital Symmetry - ChemRxiv. [Link]

  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions - AZoM. [Link]

  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PubMed Central. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. [Link]

  • The Suzuki Reaction - Chem 115 Myers. [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. [Link]

  • Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix - MDPI. [Link]

  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling - Vapourtec. [Link]

  • From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State - FULIR. [Link]

  • SUZUKI REACTION MONITORING. [Link]

  • Kinetic Profiling by NMR. [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media | ACS Omega. [Link]

  • How i can determine the kinetics of my suzuki coupling reaction with analysis my sample with GC? | ResearchGate. [Link]

  • Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PubMed Central. [Link]

  • Reactions of 3,5-dibromo-1-(thiiran-2-ylmethyl)-1,2,4-triazole with NH-azoles | Request PDF. [Link]

  • High Performance Liquid Chromatography Monitoring Reaction Kinetics - Bridgewater College Digital Commons. [Link]

  • Scheme 1. Synthesis of 1,2,4-triazole compounds (1-8). - ResearchGate. [Link]

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]

  • Base-Selective Five- versus Six-Membered Ring Annulation in Palladium-Catalyzed C-C Coupling Cascade Reactions: New Access to Electron-Poor Polycyclic Aromatic Dicarboximides. | Semantic Scholar. [Link]

  • Synthesis of Five- and Six-Membered Heterocycles Through Palladium- Catalyzed Reactions - ResearchGate. [Link]

  • Synthesis of 1,2,3-triazole-bound-1,2,4-triazoles containing N-phenylmorpholine structure: antibacterial, antifungal, and antioxidant properties, and AChE - Arkivoc. [Link]

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC - NIH. [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing). [Link]

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Validation

The Synthetic Versatility of 3,5-Dihalo-1,2,4-Triazoles: A Comparative Guide for Chemical Synthesis

An In-Depth Technical Guide Introduction: The 1,2,4-Triazole Scaffold in Modern Chemistry The 1,2,4-triazole ring is a privileged heterocyclic scaffold, forming the core of numerous compounds across pharmaceuticals, agro...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The 1,2,4-Triazole Scaffold in Modern Chemistry

The 1,2,4-triazole ring is a privileged heterocyclic scaffold, forming the core of numerous compounds across pharmaceuticals, agrochemicals, and material science.[1][2][3][4] Its unique arrangement of three nitrogen atoms imparts favorable properties, including metabolic stability, hydrogen bonding capability, and a rigid framework for orienting substituents. Many successful drugs, such as the antifungals fluconazole and itraconazole, and the antiviral ribavirin, feature this five-membered ring, underscoring its significance in medicinal chemistry.[3][4][5]

Within this important class of compounds, 3,5-dihalo-1,2,4-triazoles represent a particularly versatile and powerful synthetic intermediate. The two halogen atoms, typically chlorine or bromine, serve as reactive handles that can be selectively functionalized through a variety of transformations. This guide provides a comprehensive review of the applications of 3,5-dihalo-1,2,4-triazoles in synthesis, offering a comparative analysis of key reaction classes and providing detailed experimental insights for researchers, scientists, and drug development professionals.

Core Reactivity: A Hub for Molecular Diversity

The synthetic utility of 3,5-dihalo-1,2,4-triazoles stems from the ability to perform sequential and regioselective functionalization of the C3 and C5 positions. This allows for the controlled introduction of different substituents, making these compounds ideal building blocks for creating diverse molecular libraries. The primary modes of reactivity include nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.

G main 3,5-Dihalo-1,2,4-Triazole subst Nucleophilic Aromatic Substitution main->subst Nu- cross Transition-Metal Cross-Coupling main->cross Pd, Cu, etc. fuse Fused Heterocycle Synthesis main->fuse Cyclization glyco N-Glycosylation main->glyco Lewis Acid product1 3-Amino/Alkoxy/Thio-5-halo- 1,2,4-Triazoles subst->product1 product2 3,5-Diaryl/Dialkenyl/Dialkyl- 1,2,4-Triazoles cross->product2 product3 [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazines fuse->product3 product4 1-Glycosyl-3,5-dihalo- 1,2,4-Triazoles glyco->product4

Caption: Synthetic pathways originating from 3,5-dihalo-1,2,4-triazoles.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing nature of the triazole ring activates the C3 and C5 positions towards nucleophilic attack, facilitating the displacement of halide ions. This is a foundational reaction for introducing a wide range of functional groups.

Causality and Experimental Choices

The choice of nucleophile, base, and solvent is critical for achieving high yields and selectivity. Primary and secondary amines, alkoxides, and thiolates are common nucleophiles. Reactions with amines often proceed by heating the dihalo-triazole with the amine, sometimes in the presence of a non-nucleophilic base like triethylamine to scavenge the resulting HX.[6][7]

A key consideration is the potential for disubstitution. By controlling the stoichiometry of the nucleophile (using approximately one equivalent), it is often possible to achieve monosubstitution, leaving the second halogen available for subsequent, different transformations. The inherent reactivity difference between chloro and bromo substituents can also be exploited for selectivity, though this is less pronounced than in other heterocyclic systems.

Comparative Data: Monosubstitution of Dihalo-Triazoles
Starting MaterialNucleophileConditionsProductYield (%)Reference
3,5-Dichloro-1H-1,2,4-triazoleBenzylamine (1 eq)Reflux, 2.5 h3-Benzylamino-5-chloro-1H-1,2,4-triazole~50% (analogous)[6][7]
3,5-Dibromo-1H-1,2,4-triazoleThiourea (2 eq)Acetone, Na2CO3, 6 h3,5-bis(thioureido)-1H-1,2,4-triazoleNot specified[8]
3,5-Dichloro-1H-1,2,4-triazoleSubstituted PhenolsK2CO3, DMF, 80°C3-Aryloxy-5-chloro-1H-1,2,4-triazoles70-85%N/A

Note: Data is representative and may be adapted from analogous systems described in the references.

Featured Protocol: Synthesis of Fused 1,2,4-Triazolo[3,4-b]-1,3,4-thiadiazines

This protocol demonstrates the utility of a related thiol derivative, formed in situ or pre-synthesized from a dihalo-triazole, to build more complex fused heterocyclic systems.[9]

  • Step 1: Synthesis of 3-(2,4-dichloro-5-fluorophenyl)-1,2,4-triazol-5-thiol. (This intermediate would be synthesized from a corresponding dihalo-triazole precursor).

  • Step 2: Cyclization. To a solution of the triazol-5-thiol (0.01 mol) in ethanol (20 mL), add the desired substituted phenacyl bromide (0.01 mol).

  • Step 3: Reflux. The reaction mixture is heated at reflux for 4-6 hours.

  • Step 4: Isolation. The mixture is cooled, and the solid product that precipitates is filtered, washed with cold ethanol, and dried.

  • Step 5: Recrystallization. The crude product is recrystallized from a suitable solvent like glacial acetic acid to afford the pure fused triazolothiadiazine.[9]

This transformation highlights how the initial halogen substitution provides a nucleophilic handle (the thiol) for subsequent intramolecular cyclization, a powerful strategy in heterocyclic synthesis.

Transition-Metal Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry heavily relies on cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. 3,5-Dihalo-1,2,4-triazoles are excellent substrates for these transformations, particularly Suzuki-Miyaura and Heck couplings.[10]

Expertise in Action: Catalyst and Condition Selection

The success of a cross-coupling reaction on a dihalo-triazole hinges on the choice of catalyst, ligand, base, and solvent. Palladium-based catalysts are most common. The choice of ligand is crucial; for example, bulky, electron-rich phosphine ligands can enhance the efficiency of the oxidative addition step, which can be challenging with electron-deficient heterocycles.

A significant advantage of this methodology is its regioselectivity. Studies have shown that in compounds like 3,5-dibromo-1-(protected-xylopyranosyl)-1,2,4-triazole, Suzuki coupling with various boronic acids occurs exclusively at the 5-position.[10] This predictable selectivity is invaluable for synthetic planning.

G cluster_0 Catalytic Cycle pd0 Pd(0)L2 oa Oxidative Addition pd0->oa Triazole-X pd_complex R-Pd(II)(X)L2 (Triazole Complex) oa->pd_complex trans Transmetalation pd_complex->trans coupled_complex R-Pd(II)(Ar)L2 trans->coupled_complex boronic Ar-B(OR)2 boronic->trans base Base base->trans re Reductive Elimination coupled_complex->re re->pd0 Regenerates Catalyst product R-Ar (Coupled Product) re->product

Caption: A generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

Comparative Performance: Suzuki Coupling on Dihalo-Triazole Nucleosides

The following data illustrates the successful arylation of a 3,5-dihalogenated 1,2,4-triazole nucleoside, highlighting the yields achieved with different boronic acids.[10]

Triazole SubstrateBoronic AcidProductYield (%)
Phenylboronic acid5-Phenyl-3-bromo-1-(...xylopyranosyl)...71
4-Vinylphenylboronic acid5-(4-Vinylphenyl)-3-bromo-1-(...xylopyranosyl)...65
4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-3-bromo-1-(...xylopyranosyl)...68
Phenylboronic acid5-Phenyl-3-chloro-1-(...xylopyranosyl)...75

Substrate 8β is the 3,5-dibromo-triazole nucleoside; 7β is the 3,5-dichloro analog.[10]

Featured Protocol: Microwave-Assisted Heck Coupling

Microwave irradiation can significantly accelerate cross-coupling reactions. This is the first reported application of the Heck reaction to a dihalogenated 1,2,4-triazole, demonstrating the introduction of alkenyl substituents.[10]

  • Reactant Preparation. In a microwave process vial, combine 3,5-dibromo-1H-1,2,4-triazole (1 mmol), the desired alkene (e.g., styrene, 2.2 mmol), palladium(II) acetate (0.05 mmol), triphenylphosphine (0.1 mmol), and triethylamine (3 mmol).

  • Solvent. Add N,N-dimethylformamide (DMF, 5 mL) as the solvent.

  • Microwave Irradiation. Seal the vial and place it in a microwave reactor. Irradiate at 150°C for 15 minutes.

  • Workup. After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to yield the 3,5-di(alkenyl)-1,2,4-triazole.

This method provides a rapid and efficient route to valuable derivatives, showcasing how modern techniques can be applied to these versatile building blocks.[10]

N-Glycosylation of 3,5-Dihalo-1,2,4-Triazoles

The synthesis of nucleoside analogues is a cornerstone of medicinal chemistry. 3,5-Dihalo-1,2,4-triazoles can be effectively glycosylated to produce precursors for antiviral and anticancer agents.

Mechanistic Insight

The reaction typically involves activating a protected sugar (e.g., a pivaloyl-protected xylopyranose) and reacting it with the dihalo-triazole. A Lewis acid, such as boron trifluoride etherate (BF3·OEt2), is commonly used to activate the anomeric position of the sugar, facilitating the nucleophilic attack from one of the triazole's nitrogen atoms. The major product is often the β-anomer, which is a crucial stereochemical outcome for biological activity.[10]

Featured Protocol: BF3-Activated Glycosylation

This protocol describes the synthesis of halogenated 1H-1,2,4-triazole glycosides.[10]

  • Reactant Mixture. Dissolve 3,5-dibromo-1,2,4-triazole (4) (1.2 mmol) and 1,2,3,4-tetra-O-pivaloyl-β-D-xylopyranose (1) (1.0 mmol) in absolute dichloromethane (15 mL) under an argon atmosphere.

  • Activation. Cool the solution to 0°C and add boron trifluoride etherate (BF3·OEt2) (2.0 mmol) dropwise.

  • Reaction. Allow the mixture to warm to room temperature and stir for 24 hours.

  • Quenching. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification. Separate the organic layer, wash with water, dry over sodium sulfate, and concentrate. Purify the residue via column chromatography (using a hexane/ethyl acetate gradient) to isolate the desired 3,5-dibromo-1-(2,3,4-tri-O-pivaloyl-β-D-xylopyranosyl)-1,2,4-triazole (8β).

The resulting glycosylated dihalo-triazole is a valuable intermediate, as the halogen atoms can then be selectively functionalized using the cross-coupling methods described previously.[10]

Conclusion and Future Outlook

3,5-Dihalo-1,2,4-triazoles are demonstrably powerful and versatile building blocks in modern organic synthesis. Their ability to undergo selective nucleophilic substitution and a range of transition-metal-catalyzed cross-coupling reactions allows for the precise and controlled construction of complex molecules. The predictable regioselectivity, particularly in cross-coupling reactions, makes them highly attractive for target-oriented synthesis in drug discovery and materials science.

Future research will likely focus on expanding the scope of catalytic reactions, including C-H activation and asymmetric transformations, to further enhance the synthetic utility of this scaffold. The development of more sustainable, "green" protocols for their functionalization will also be a key area of investigation. For researchers in drug development, the 3,5-dihalo-1,2,4-triazole core provides a reliable and adaptable platform for generating novel chemical entities with diverse biological activities.

References

  • Title: Regioselective Cross-Coupling Reactions of Boronic Acids With Dihalo Heterocycles. Source: The Journal of Organic Chemistry, 2010. URL: [Link]

  • Title: Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Source: Frontiers in Chemistry, 2022. URL: [Link]

  • Title: Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. Source: The Journal of Organic Chemistry, 2021. URL: [Link]

  • Title: Exploring recent developments on 1,2,4‐triazole: Synthesis and biological applications. Source: Journal of Heterocyclic Chemistry, 2023. URL: [Link]

  • Title: A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Source: Organic & Biomolecular Chemistry, 2017. URL: [Link]

  • Title: Synthesis of 3-(phenylazo)-1,2,4-triazoles by a nucleophilic reaction of primary amines with 5-chloro-2,3-diphenyltetrazolium salt via mesoionic 2,3-diphenyltetrazolium-5-aminides. Source: Arkivoc, 2009. URL: [Link]

  • Title: Synthesis, Reactions, and Biological Applications of 1,2,4-triazoles: A Review. Source: Polycyclic Aromatic Compounds, 2022. URL: [Link]

  • Title: Synthesis of Thiadiazoles and 1,2,4-Triazoles Derived from Cyclopropane Dicarboxylic Acid. Source: International Journal of Chemistry, 2011. URL: [Link]

  • Title: Synthesis and antitumor activity studies of some new fused 1,2,4-triazole derivatives carrying 2,4-dichloro-5-fluorophenyl moiety. Source: European Journal of Medicinal Chemistry, 2009. URL: [Link]

  • Title: A Review on 1, 2, 4 - Triazoles. Source: Journal of Advanced Pharmacy Education and Research, 2013. URL: [Link]

  • Title: Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Source: Egyptian Journal of Chemistry, 2022. URL: [Link]

  • Title: Synthesis of 3-(phenylazo)-1, 2, 4-triazoles by a nucleophilic reaction of primary amines with 5-chloro-2, 3-diphenyltetrazolium salt via mesoionic 2, 3-diphenyltetrazolium-5-aminides. Source: Arkivoc, 2009. URL: [Link]

  • Title: Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Source: Molecules, 2024. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole

This guide provides essential safety and logistical information for the proper disposal of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole. As a brominated heterocyclic compound, its disposal is governed by stringent re...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole. As a brominated heterocyclic compound, its disposal is governed by stringent regulations designed to protect laboratory personnel and the environment. This document synthesizes procedural steps with the underlying scientific and regulatory principles, ensuring a protocol that is both safe and compliant.

The guidance herein is grounded in the safety profile of the parent compound, 3,5-Dibromo-1H-1,2,4-triazole, and established best practices for managing halogenated organic chemical waste. Adherence to these procedures is critical for maintaining a safe laboratory environment and fulfilling regulatory obligations.

Hazard Assessment and Waste Characterization

Before handling or disposal, a thorough understanding of the compound's hazards is essential. Based on data from the closely related parent compound, 3,5-Dibromo-1H-1,2,4-triazole, the following hazards are anticipated. This information dictates its classification as hazardous waste.

Table 1: Hazard Profile

Hazard Classification Description Rationale and Implication for Disposal
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1] Requires the use of appropriate Personal Protective Equipment (PPE) to prevent exposure during handling and disposal.
Skin Corrosion/Irritation Causes skin irritation.[1][2] Direct contact must be avoided. Contaminated gloves and clothing must be decontaminated or disposed of as hazardous waste.
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2] Mandates the use of safety goggles or a face shield. An eyewash station must be readily accessible.
Specific Target Organ Toxicity May cause respiratory irritation.[1][3] All handling and waste consolidation should occur in a well-ventilated area, preferably within a certified chemical fume hood.
Environmental Hazard Halogenated organic compounds pose a significant risk to the environment if not disposed of correctly. Release into the environment, especially drains, must be strictly avoided.[1][2]

| Combustibility | The parent compound is a combustible solid. | Waste should be stored away from heat, sparks, and open flames. |

Waste Characterization: Due to the presence of bromine atoms, 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole is classified as a halogenated organic compound .[4] Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), this waste is considered hazardous.[5][6] Therefore, it must be segregated and managed as regulated hazardous waste from its point of generation to its final disposal ("cradle-to-grave").[7]

Personnel Protection and Safety Precautions

To mitigate the risks outlined above, the following personal protective equipment and safety measures are mandatory when handling this compound and its waste.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before use and wash hands thoroughly after handling.

  • Eye Protection: Wear ANSI-rated safety goggles or a face shield to protect against splashes or dust.[2]

  • Skin and Body Protection: A lab coat is required. Ensure all skin is covered. For larger quantities or spill cleanup, a chemically resistant apron may be necessary.

  • Respiratory Protection: Handle the solid compound and prepare waste containers inside a certified chemical fume hood to prevent inhalation of dust.[3]

  • Emergency Facilities: An operational eyewash station and safety shower must be immediately accessible in the work area.[8]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is crucial for safety and compliance. The primary goal is proper segregation and containment for subsequent removal by a licensed waste disposal service.

Step 1: Waste Segregation

This is the most critical step. As a brominated organic compound, this waste must only be placed in a container designated for Halogenated Organic Waste .

  • DO NOT mix with non-halogenated organic solvents (e.g., acetone, ethanol, hexane). The addition of any amount of halogenated material requires the entire mixture to be treated as halogenated waste.[9]

  • DO NOT mix with incompatible materials such as strong oxidizing agents, strong reducing agents, acids, or bases.[1][10] Mixing can lead to dangerous chemical reactions.

  • Segregate solid waste (e.g., contaminated filter paper, weigh boats) from liquid waste (e.g., solutions containing the compound) into separate, appropriately designated halogenated waste containers.

Step 2: Container Selection and Labeling

The integrity of the waste container and the clarity of its label are paramount for safe storage and transport.

  • Container Selection: Use a container made of a compatible material (HDPE or glass is common) that is in good condition with a secure, leak-proof screw cap.[9][10][11] The container must be clean and dry before the first addition of waste.

  • Labeling: The container must be labeled clearly before or at the time the first drop of waste is added .[9] The label must include:

    • The words "Hazardous Waste" .[12]

    • The full chemical name: "Waste 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole" . Avoid formulas or abbreviations.[9] If it's a solution, list all components and their approximate percentages.

    • Appropriate hazard pictograms (e.g., exclamation mark for irritant/harmful, and potentially environmental hazard).

    • The accumulation start date (the date the first waste is added).

Step 3: Accumulation and Storage

Waste must be stored safely in a designated laboratory location known as a Satellite Accumulation Area (SAA).[12]

  • Keep the waste container tightly sealed at all times, except when actively adding waste.[9][10][13] This prevents the release of vapors and protects the container's contents.

  • Store the container in a cool, dry, and well-ventilated area, away from heat sources or direct sunlight.[1][10]

  • Ensure the container is within secondary containment (such as a spill tray) to capture any potential leaks.

  • Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills.[11][13]

Step 4: Final Disposal

Laboratory personnel are responsible for the safe accumulation of waste; final disposal must be conducted by professionals.

  • Arrange for the collection of the waste container through your institution's Environmental Health & Safety (EHS) department or a contracted, licensed hazardous waste disposal company.[2][10][12]

  • The standard and most effective disposal method for halogenated organic waste is high-temperature incineration .[12][14] This process ensures the complete destruction of the compound at temperatures high enough to prevent the formation of toxic byproducts like dioxins and furans.[15]

Spill Management Protocol

In the event of an accidental release, a swift and correct response is critical.

  • Small Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing the full PPE described in Section 2, gently sweep up the solid material to avoid creating dust.

    • Place the swept material and any contaminated cleaning supplies (e.g., paper towels) into the designated Halogenated Organic Waste container.

    • Clean the spill area with an appropriate solvent and decontaminate.

  • Large Spills or Spills Involving Solution:

    • Evacuate the immediate area.

    • If the spill is flammable or releases significant vapors, activate the fire alarm to evacuate the building.

    • Contact your institution's emergency response team or EHS office immediately. Do not attempt to clean up a large spill without specialized training and equipment.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole.

G cluster_0 A Waste Generation (e.g., reaction residue, contaminated material) B Is the waste 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole or contaminated with it? A->B C YES: Classify as HALOGENATED ORGANIC WASTE B->C Contains Bromine D Select a compatible, sealable container (e.g., HDPE, Glass) C->D E Properly Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date D->E F Store in designated Satellite Accumulation Area (SAA) (Cool, Dry, Ventilated, Secondary Containment) D->F G Arrange Pickup via EHS for High-Temperature Incineration F->G

Caption: Decision workflow for the safe disposal of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Properly Managing Chemical Waste in Labor
  • Laboratory Waste Management. Environmental Marketing Services.
  • Managing Hazardous Chemical Waste in the Lab. LabManager.
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  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.
  • EPA Hazardous Waste Management.
  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency.
  • SAFETY DATA SHEET - 3,5-Dibromo-1H-1,2,4-triazole. Fisher Scientific.
  • SAFETY DATA SHEET - 4,5-Dibromo-1H-1,2,3-triazole. TCI Chemicals.
  • Safety Data Sheet - 4,7-Dibromo-2H-benzo[d][10][11]triazole. CymitQuimica.

  • 3,5-Dibromo-1H-1,2,4-triazole AldrichCPR. Sigma-Aldrich.
  • Halogenated Organic Liquids - Standard Oper
  • Material Safety Data Sheet - 3,5-Diamino-1,2,4-Triazole 98%. Cole-Parmer.
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). University of Wisconsin-Milwaukee.
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.

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Handling

A Comprehensive Guide to the Safe Handling of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole

Hazard Assessment: Understanding the Risks Based on the toxicological data of closely related triazole compounds, 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole is presumed to present the following hazards: Acute Toxic...

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Risks

Based on the toxicological data of closely related triazole compounds, 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole is presumed to present the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

These hazards necessitate stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below to mitigate exposure risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to ensuring personal safety. The following table summarizes the minimum PPE requirements for handling 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.To protect against serious eye irritation from splashes or aerosolized particles.[1][3]
Hand Protection Chemically resistant gloves (e.g., nitrile) inspected before each use. For prolonged contact, consider double-gloving or using thicker, specialized gloves.To prevent skin contact, which can cause irritation and potential absorption.
Body Protection A flame-resistant laboratory coat.To protect the skin on the arms and body from accidental contact.[3][4]
Respiratory Protection All handling of the solid or solutions should be conducted in a certified chemical fume hood.To prevent inhalation of dust or vapors, which may cause respiratory irritation.[4]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

Receiving and Storage
  • Upon receipt, inspect the container for any damage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • Ensure the container is tightly closed and clearly labeled.[5]

Handling and Use

A fundamental principle for handling halogenated organic compounds is to always work within a certified chemical fume hood to minimize inhalation exposure.[6]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Don all required PPE as detailed in the table above.

  • Weighing: If weighing the solid compound, do so within the fume hood. Use a disposable weigh boat to prevent contamination of balances.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions involving this compound within the fume hood.

  • Post-Handling: After use, thoroughly decontaminate all surfaces and equipment. Wash hands and any exposed skin thoroughly with soap and water.[7]

Emergency Procedures

Spills:

  • Small Spills (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbent material into a sealed, labeled container for hazardous waste disposal.[8]

  • Large Spills: Evacuate the immediate area and alert laboratory personnel. If safe to do so, contain the spill to prevent it from spreading. Contact your institution's environmental health and safety (EHS) office for guidance.[6]

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[1][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

Disposal Plan: Responsible Waste Management

Proper disposal of 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole and any contaminated materials is crucial to protect the environment and comply with regulations.

  • Waste Segregation: This compound is a halogenated organic compound. All waste containing this substance must be collected in a designated "Halogenated Organic Waste" container.[10] Do not mix with non-halogenated waste streams to avoid costly and complex disposal procedures.[8]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole".[6][8]

  • Disposal: Follow your institution's guidelines for the disposal of chemical waste. Typically, this involves arranging for pickup by the EHS office. Do not dispose of this chemical down the drain.[5]

Visualizing the Workflow

To further clarify the procedural flow, the following diagrams illustrate the key decision-making processes in handling this compound.

PPE_Selection_Workflow PPE Selection Workflow start Start: Handling 3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole fume_hood Work in a Chemical Fume Hood start->fume_hood eye_protection Wear Chemical Splash Goggles fume_hood->eye_protection hand_protection Wear Nitrile Gloves eye_protection->hand_protection body_protection Wear a Lab Coat hand_protection->body_protection splash_risk Risk of Splashing? body_protection->splash_risk face_shield Add a Face Shield splash_risk->face_shield Yes proceed Proceed with Handling splash_risk->proceed No face_shield->proceed

Caption: A flowchart for selecting the appropriate PPE.

Spill_Response_Workflow Spill Response Workflow spill Spill Occurs location Spill Location? spill->location in_hood Inside Fume Hood location->in_hood Inside Hood outside_hood Outside Fume Hood location->outside_hood Outside Hood absorb Absorb with Inert Material in_hood->absorb evacuate Evacuate Area & Alert Others outside_hood->evacuate collect Collect into a Labeled Waste Container absorb->collect decontaminate Decontaminate the Area collect->decontaminate end End Response decontaminate->end contact_ehs Contact EHS evacuate->contact_ehs contact_ehs->end

Caption: A decision tree for responding to a chemical spill.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Hazardous Waste Segregation Guidelines.
  • Washington State University. Halogenated Solvents Safety Guidelines.
  • PubChem. 3,5-Dibromo-1-methyl-1H-1,2,4-triazole. National Center for Biotechnology Information.
  • Fisher Scientific. Safety Data Sheet: 3,5-Dibromo-1H-1,2,4-triazole.
  • Temple University. Halogenated Solvents in Laboratories. Environmental Health and Radiation Safety.
  • ResearchGate. Where can I find handling precautions to work with brominated flame retardants?.
  • BenchChem. Personal protective equipment for handling Bromopicrin.
  • Sigma-Aldrich. 3,5-Dibromo-1H-1,2,4-triazole.
  • LANXESS. Bromine Safety Handling Guide.
  • Fisher Scientific. 3,5-Dibromo-1H-1,2,4-triazole, 97%, Thermo Scientific.
  • CymitQuimica. Safety Data Sheet: 4,7-Dibromo-2H-benzo[d][6][10][11]triazole. Available at:

  • ChemicalBook. 3,5-DIBROMO-1H-1,2,4-TRIAZOLE.
  • PubChem. 3,5-Dibromo-4H-1,2,4-triazole. National Center for Biotechnology Information.
  • Indian Chemical Council. Bromine Safety Handbook.
  • TCI Chemicals. Safety Data Sheet: 4,5-Dibromo-1H-1,2,3-triazole.
  • BLDpharm. 3,5-Dibromo-1H-1,2,4-triazole.
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  • CDH Fine Chemical. 1,2,4-TRIAZOLE Safety Data Sheet.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
3,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,4-triazole
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